molecular formula C7H13N B7904723 3-Aza-bicyclo[5.1.0]octane

3-Aza-bicyclo[5.1.0]octane

Cat. No.: B7904723
M. Wt: 111.18 g/mol
InChI Key: ZDBOYDPXSHAFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aza-bicyclo[5.1.0]octane is a synthetically valuable, nitrogen-containing bicyclic scaffold that incorporates a strained cyclopropane ring fused to a piperidine. This unique architecture makes it a compelling building block for introducing conformational constraint into molecular structures, a key strategy in medicinal chemistry for improving a compound's affinity and selectivity for biological targets . The compound can be efficiently synthesized via rhodium-catalyzed intramolecular cyclopropanation of 4-(N-allyl-N-sulfonyl-2-aminoethyl)-N-sulfonyl-1,2,3-triazoles, which after hydrolysis yields functionalized derivatives such as 3-azabicyclo[5.1.0]octane-7-carbaldehydes . These aldehydes serve as versatile synthetic intermediates for further diversification . The core azabicyclo[5.1.0]octane structure is of significant interest in pharmaceutical research, as cyclopropanes fused to N-heterocycles are found in numerous biologically active compounds and pharmaceutical agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-azabicyclo[5.1.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-7(6)5-8-3-1/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBOYDPXSHAFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Aza-bicyclo[5.1.0]octane and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Aza-bicyclo[5.1.0]octane Scaffold

The 3-Aza-bicyclo[5.1.0]octane framework, characterized by a fused aziridine and cycloheptane ring system, represents a unique and valuable scaffold in medicinal chemistry and drug development. The inherent ring strain of the aziridine moiety, combined with the conformational flexibility of the seven-membered ring, imparts distinct three-dimensional structural features. These attributes make it an attractive template for the design of novel therapeutic agents, offering the potential for high-affinity and selective interactions with biological targets. The development of robust and efficient synthetic routes to this core and its derivatives is therefore of significant interest to researchers in organic synthesis and pharmaceutical sciences. This guide provides a detailed overview of a key synthetic methodology for a derivative of this scaffold and explores potential strategies for accessing the core structure.

Established Synthetic Route: Rhodium(I)-Catalyzed Cycloisomerization for 5-Methylene-3-azabicyclo[5.1.0]octan-4-one Derivatives

A notable advancement in the synthesis of a functionalized 3-Aza-bicyclo[5.1.0]octane system involves a Rhodium(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides. This strain-release-driven reaction provides access to the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold, a derivative of the core topic.[1] This methodology is particularly significant as it constructs the bicyclic system in a single, efficient step from a readily accessible precursor.

Causality Behind Experimental Choices

The selection of a Rhodium(I) catalyst is pivotal to the success of this transformation. Rhodium(I) complexes are known to effectively catalyze the isomerization of strained ring systems.[2][3] The mechanism is believed to proceed through an oxidative addition of the Rh(I) catalyst across the central bond of the bicyclo[1.1.0]butane, which is the most strained and reactive bond in the starting material. This step is facilitated by the release of significant ring strain (approximately 65 kcal/mol).[3] The resulting rhodacyclobutane intermediate can then rearrange to a rhodium-carbene species. The choice of phosphine ligands is crucial for directing the reaction towards the desired product, as different ligands can influence the stability and reactivity of the rhodium intermediates, potentially leading to different cycloadducts.[2] The intramolecular trapping of the rhodium-carbene by the pendant allyl group leads to the formation of the 3-Aza-bicyclo[5.1.0]octane ring system.

Experimental Protocol: Synthesis of 5-Methylene-3-azabicyclo[5.1.0]octan-4-one Derivatives

The following is a representative protocol for the Rh(I)-catalyzed cycloisomerization:

  • Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the N-allyl bicyclo[1.1.0]butane amide precursor (1.0 eq).

  • Solvent Addition: Anhydrous and degassed solvent (e.g., toluene) is added to dissolve the starting material to a concentration of approximately 0.05 M.

  • Catalyst Preparation: In a separate vial, the Rh(I) precatalyst (e.g., [Rh(CO)2Cl]2, 5 mol%) and the appropriate phosphine ligand (e.g., dppe, 10 mol%) are combined.

  • Reaction Initiation: The catalyst solution is added to the solution of the starting material.

  • Reaction Conditions: The reaction mixture is heated to 110 °C and stirred under an inert atmosphere.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-methylene-3-azabicyclo[5.1.0]octan-4-one derivative.

Data Presentation: Summary of Reaction Parameters
EntryRh(I) Precatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1[Rh(CO)2Cl]2 (5)PPh3 (10)Toluene110Varies
2[Rh(CO)2Cl]2 (5)dppe (10)Toluene110Good to High
3[Rh(cod)Cl]2 (5)P(OPh)3 (10)Dioxane100Varies

Note: Yields are dependent on the specific substrate used. This table provides a general overview of conditions explored in related systems.

Visualization of the Reaction Pathway

Rh_catalyzed_cycloisomerization cluster_start Starting Material cluster_catalyst Catalytic Cycle cluster_product Product N-allyl bicyclo[1.1.0]butane amide N-allyl bicyclo[1.1.0]butane amide Oxidative Addition Oxidative Addition N-allyl bicyclo[1.1.0]butane amide->Oxidative Addition Rh(I) Catalyst Rh(I) Catalyst Rh(I) Catalyst->Oxidative Addition Rhodacyclobutane Rhodacyclobutane Oxidative Addition->Rhodacyclobutane Rearrangement Rearrangement Rhodacyclobutane->Rearrangement Rh-Carbene Rh-Carbene Rearrangement->Rh-Carbene Intramolecular Cyclopropanation Intramolecular Cyclopropanation Rh-Carbene->Intramolecular Cyclopropanation Intramolecular Cyclopropanation->Rh(I) Catalyst Catalyst Regeneration 5-methylene-3-azabicyclo[5.1.0]octan-4-one 5-methylene-3-azabicyclo[5.1.0]octan-4-one Intramolecular Cyclopropanation->5-methylene-3-azabicyclo[5.1.0]octan-4-one

Caption: Rh(I)-Catalyzed Cycloisomerization Pathway.

Proposed and Analogous Synthetic Strategies for the 3-Aza-bicyclo[5.1.0]octane Core

While the rhodium-catalyzed cycloisomerization provides an elegant route to a specific derivative, the synthesis of the parent 3-Aza-bicyclo[5.1.0]octane core is less documented. Based on established synthetic methodologies for related azabicyclic systems and aziridines, several logical strategies can be proposed.

Intramolecular Cyclopropanation of Cycloheptene Derivatives

A direct and convergent approach to the 3-Aza-bicyclo[5.1.0]octane core would involve an intramolecular cyclopropanation reaction. This strategy would start from a suitably functionalized cycloheptene derivative bearing a nitrogen-linked carbene precursor.

Conceptual Workflow:

Intramolecular_Cyclopropanation Cycloheptene precursor Cycloheptene precursor Functionalization Functionalization Cycloheptene precursor->Functionalization N-substituted cycloheptenylamine N-substituted cycloheptenylamine Functionalization->N-substituted cycloheptenylamine Introduction of Carbene Precursor Introduction of Carbene Precursor N-substituted cycloheptenylamine->Introduction of Carbene Precursor Diazoacetamide derivative Diazoacetamide derivative Introduction of Carbene Precursor->Diazoacetamide derivative Metal-catalyzed Cyclopropanation Metal-catalyzed Cyclopropanation Diazoacetamide derivative->Metal-catalyzed Cyclopropanation 3-Aza-bicyclo[5.1.0]octane 3-Aza-bicyclo[5.1.0]octane Metal-catalyzed Cyclopropanation->3-Aza-bicyclo[5.1.0]octane

Caption: Intramolecular Cyclopropanation Strategy.

Scientific Rationale:

  • Carbene Precursors: Diazoacetamides are common and effective carbene precursors for intramolecular cyclopropanation reactions.[4] Their synthesis from the corresponding amine is a well-established process.

  • Catalysts: Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective in promoting the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation.

  • Stereocontrol: The stereochemical outcome of the cyclopropanation can often be influenced by the choice of catalyst and ligands, offering the potential for diastereoselective synthesis.

Intermolecular Nitrene Addition to Cycloheptene

Another viable strategy involves the direct addition of a nitrene or nitrene equivalent to the double bond of cycloheptene or a derivative thereof. This approach builds the aziridine ring in a single step on a pre-existing seven-membered carbocycle.

Conceptual Workflow:

Nitrene_Addition Cycloheptene Cycloheptene Aziridination Aziridination Cycloheptene->Aziridination Nitrene Source Nitrene Source Nitrene Source->Aziridination N-substituted 3-Aza-bicyclo[5.1.0]octane N-substituted 3-Aza-bicyclo[5.1.0]octane Aziridination->N-substituted 3-Aza-bicyclo[5.1.0]octane Deprotection Deprotection N-substituted 3-Aza-bicyclo[5.1.0]octane->Deprotection 3-Aza-bicyclo[5.1.0]octane 3-Aza-bicyclo[5.1.0]octane Deprotection->3-Aza-bicyclo[5.1.0]octane

Caption: Intermolecular Nitrene Addition Strategy.

Scientific Rationale:

  • Nitrene Sources: A variety of reagents can serve as nitrene sources for the aziridination of olefins. These include sulfonylamides in the presence of an oxidant (e.g., Chloramine-T with a catalyst), and hypervalent iodine reagents (e.g., PhI=NTs).[5] Metal-free aziridination methods are also gaining prominence.[6]

  • Reaction Conditions: The choice of nitrene source and catalyst (if any) will dictate the reaction conditions. Metal-catalyzed reactions often proceed under mild conditions, while some metal-free methods may require specific solvents or additives.

  • N-Functionalization: This method typically yields an N-functionalized aziridine (e.g., N-tosyl, N-nosyl). The protecting group can then be removed in a subsequent step to provide the parent 3-Aza-bicyclo[5.1.0]octane.

Intramolecular Ring Closure of Functionalized Cycloheptanes

A classical approach to the formation of the aziridine ring is through the intramolecular cyclization of a 1,2-difunctionalized precursor. In the context of the 3-Aza-bicyclo[5.1.0]octane system, this would involve a 2-halocycloheptylamine or a related derivative.

Conceptual Workflow:

Intramolecular_Ring_Closure Cycloheptene Cycloheptene Halogenation/Amination Halogenation/Amination Cycloheptene->Halogenation/Amination 2-Halocycloheptylamine 2-Halocycloheptylamine Halogenation/Amination->2-Halocycloheptylamine Base-induced Cyclization Base-induced Cyclization 2-Halocycloheptylamine->Base-induced Cyclization 3-Aza-bicyclo[5.1.0]octane 3-Aza-bicyclo[5.1.0]octane Base-induced Cyclization->3-Aza-bicyclo[5.1.0]octane

Caption: Intramolecular Ring Closure Strategy.

Scientific Rationale:

  • Precursor Synthesis: The key 2-halocycloheptylamine precursor can be synthesized from cycloheptene through a variety of methods, such as haloamination or the opening of a cycloheptene oxide with an amine followed by conversion of the hydroxyl group to a halide.

  • Cyclization: The intramolecular SN2 reaction of the amine onto the carbon bearing the halide is typically promoted by a non-nucleophilic base. The stereochemistry of the starting material will determine the stereochemistry of the resulting bicyclic product.

  • Controllable Cyclizations: The choice of reagents and reaction conditions can allow for controllable cyclization pathways, providing a versatile approach to the synthesis of various heterocyclic systems.[7]

Conclusion

The synthesis of the 3-Aza-bicyclo[5.1.0]octane scaffold, while not extensively documented for the parent core, is accessible through innovative and established synthetic methodologies. The rhodium-catalyzed cycloisomerization of bicyclo[1.1.0]butane amides stands out as a powerful method for the construction of functionalized derivatives.[1] Furthermore, principles of intramolecular cyclopropanation, intermolecular nitrene addition, and classical intramolecular ring closure provide a strong foundation for the development of novel and efficient routes to the core 3-Aza-bicyclo[5.1.0]octane structure. The continued exploration of these and other synthetic strategies will undoubtedly lead to new discoveries and applications for this promising class of N-heterocycles in drug discovery and beyond.

References

  • Texidor, K., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters, 130572. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836–846. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics. Semantic Scholar. [Link]

  • Wipf, P., & Walczak, M. A. (2008). Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes. Journal of the American Chemical Society, 130(22), 6956–6957. [Link]

  • ResearchGate. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers | Request PDF. ResearchGate. [Link]

  • Wipf, P., & Walczak, M. A. (2008). Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes. NIH Public Access. [Link]

  • Martinez, S. T., et al. (2016). Synthetic Strategies towards the Azabicyclo[3.3.0]-Octane Core of Natural Pyrrolizidine Alkaloids. An Overview. R Discovery. [Link]

  • ResearchGate. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 3. Direct aziridination of the cyclohexenes. ResearchGate. [Link]

  • MDPI. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. [Link]

  • Pearson, W. H., & Stevens, E. P. (2019). Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron. PubMed. [Link]

  • Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. [Link]

  • Baskaran, S., & Raghunathan, R. (2009). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. NIH Public Access. [Link]

  • Royal Society of Chemistry. (2011). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2024). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au. [Link]

  • NIH Public Access. (2018). 1-Substituted Perylene Derivatives by Anionic Cyclodehydrogenation: Analysis of the Reaction Mechanism. NIH Public Access. [Link]

  • NIH Public Access. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. NIH Public Access. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions of Vinylidenecyclopropane-diesters with Pyrroles or Indoles bearing a Trifluoroacetyl Group and the Related Hydroamination Reaction. Organic Chemistry Frontiers. [Link]

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. [Link]

  • MDPI. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. MDPI. [Link]

  • MDPI. (2023). Intramolecular Cyclization. Encyclopedia MDPI. [Link]

  • ACS Publications. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. ACS Publications. [Link]

  • NIH Public Access. (2011). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6. NIH Public Access. [Link]

  • Beilstein Journals. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel scaffold, 3-Aza-bicyclo[5.1.0]octane. Recognizing the current absence of direct experimental data for this specific molecule, this document leverages a data-centric approach by presenting and analyzing the known properties of structurally analogous aza-bicyclic and bicyclo-octane systems. By providing a framework of comparative data and detailing robust experimental protocols for the determination of key physicochemical parameters, this guide serves as an essential resource for researchers interested in the synthesis, characterization, and application of this and related bicyclic amines in medicinal chemistry and drug discovery.

Introduction: The Significance of Aza-bicyclic Scaffolds in Modern Drug Discovery

Saturated N-heterocycles are privileged structural motifs in a vast array of natural products and clinically approved pharmaceuticals. Among these, aza-bicyclic scaffolds have garnered significant attention due to their rigid, three-dimensional structures which can effectively mimic and improve upon the properties of traditional aromatic systems. This strategy of "escaping from flatland" by increasing the fraction of sp³-hybridized carbons in drug candidates often leads to enhanced pharmacokinetic and physicochemical profiles, including improved solubility and metabolic stability.

The 3-Aza-bicyclo[5.1.0]octane core, a bicyclic system featuring a seven-membered ring fused to a cyclopropane ring with a nitrogen atom at the 3-position, represents a novel and intriguing scaffold. Its unique topology, combining the conformational constraints of a bicyclic system with the inherent reactivity of a strained cyclopropane ring and the basicity of a secondary amine, suggests a rich chemical landscape for exploration in the design of novel therapeutics. This guide aims to provide a foundational understanding of the expected physicochemical properties of this scaffold to facilitate its investigation and application in drug development programs.

Synthesis and Reactivity Considerations

While a specific, optimized synthesis for 3-Aza-bicyclo[5.1.0]octane has not been reported in the literature, its synthesis can be envisioned through established methodologies for constructing aza-bicyclic systems. A plausible synthetic approach could involve the cyclopropanation of a suitable cycloheptene precursor, followed by the introduction of the nitrogen atom.

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This multi-step synthesis would require careful optimization of each step to achieve a viable overall yield.

Synthetic_Workflow_3-Aza-bicyclo[5.1.0]octane cluster_0 Synthesis of 3-Aza-bicyclo[5.1.0]octane A Cycloheptene B Epoxycycloheptane A->B Epoxidation (e.g., m-CPBA) C 2-Aminocycloheptanol B->C Ring-opening (e.g., NH3) D 3-Azabicyclo[5.1.0]octane C->D Intramolecular cyclization

Caption: Proposed synthetic workflow for 3-Aza-bicyclo[5.1.0]octane.

The reactivity of 3-Aza-bicyclo[5.1.0]octane is predicted to be dominated by the nucleophilicity of the secondary amine and the potential for ring-opening reactions of the strained cyclopropane ring. The amine will readily undergo reactions such as acylation, alkylation, and salt formation. The cyclopropane ring, while generally stable, can be susceptible to cleavage under certain conditions, such as in the presence of strong acids or transition metal catalysts.

Physicochemical Properties: An Analog-Based and Predictive Approach

In the absence of direct experimental data for 3-Aza-bicyclo[5.1.0]octane, we can infer its properties by examining structurally related compounds. The following table presents a compilation of physicochemical data for relevant analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Bicyclo[5.1.0]octane bicyclo[5.1.0]octaneC₈H₁₄110.20134-136-
8-Azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octaneC₇H₁₃N111.18162-16438-42
3-Azabicyclo[3.3.0]octane 3-azabicyclo[3.3.0]octaneC₇H₁₃N111.18160-162-
Cycloheptylamine cycloheptylamineC₇H₁₅N113.20163-165-23

Data sourced from publicly available databases and may not be from a single, verified source.

Based on this comparative data, the following properties for 3-Aza-bicyclo[5.1.0]octane can be predicted:

  • Molecular Formula: C₇H₁₃N

  • Molecular Weight: 111.18 g/mol

  • Boiling Point: Expected to be in the range of 150-170 °C, similar to other aza-bicyclic octanes. The presence of the nitrogen atom and potential for hydrogen bonding would likely result in a higher boiling point than the parent hydrocarbon, Bicyclo[5.1.0]octane.

  • Melting Point: As a small, relatively symmetrical molecule, it is likely to be a low-melting solid or a liquid at room temperature.

  • Solubility: The presence of the amine group suggests that 3-Aza-bicyclo[5.1.0]octane will be soluble in a range of organic solvents and will have some solubility in water, particularly at acidic pH where the protonated form would be present.

  • pKa: The pKa of the conjugate acid of 3-Aza-bicyclo[5.1.0]octane is expected to be in the range of 9-11, typical for secondary amines.

Experimental Protocols for Physicochemical Characterization

For researchers who successfully synthesize 3-Aza-bicyclo[5.1.0]octane, the following experimental protocols provide a robust framework for its physicochemical characterization.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid phase of a compound transitions to the liquid phase.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.[1][2][3]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

Boiling Point Determination (Micro-scale Method)

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A small test tube containing 0.5-1 mL of the liquid sample is fitted with a thermometer and a small, inverted capillary tube. The assembly is placed in a heating bath (e.g., a Thiele tube).[4][5]

  • Heating: The heating bath is gradually heated.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of a compound in a specific solvent at a given temperature.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.[7]

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or GC, against a calibration curve.[7][8]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the conjugate acid of the amine.

Methodology:

  • Sample Preparation: A known concentration of the amine is dissolved in water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.[9][10][11]

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point.[9]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the ring protons. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a lower field.[12][13][14] The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons bonded to the nitrogen will be deshielded compared to the other aliphatic carbons.[12][14]

The IR spectrum will be characterized by:

  • N-H stretch: A single, sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[12][13][15]

  • C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds. The C-H bonds of the cyclopropane ring may show slightly higher frequency stretching.

  • C-N stretch: An absorption in the 1000-1250 cm⁻¹ region.[16]

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules and cleavage of the bicyclic ring system.

Safety and Handling

While specific toxicity data for 3-Aza-bicyclo[5.1.0]octane is unavailable, it should be handled with the standard precautions for a novel chemical compound. Based on the safety data for related aza-bicyclic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Aza-bicyclo[5.1.0]octane represents a promising, yet underexplored, chemical scaffold. This guide provides a comprehensive starting point for researchers by consolidating predictive information based on analogous structures and detailing the necessary experimental protocols for its full physicochemical characterization. The data and methods presented herein are intended to empower further investigation into the synthesis, properties, and potential applications of this novel aza-bicyclic system in the pursuit of new and improved therapeutics.

References

  • Kim, C. K., Lee, K. A., Hyun, K. H., Park, H. J., Kwack, I. Y., Kim, C. K., Lee, H. W., & Lee, B.-S. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Journal of Computational Chemistry, 25(16), 2073–2079. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing S.L. [Link]

  • Hofmann, T., & Schieberle, P. (2021). Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS. Journal of Agricultural and Food Chemistry, 69(4), 1335–1343. [Link]

  • Rapid, High-Throughput Quantitation of Odor-Active 2‐Acetyl Azaheterocycles in Food Products by UHPLC. (2021, January 20). ACS Publications. [Link]

  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). University of Padova. [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

  • Kim, C. K., Lee, K. A., Hyun, K. H., Park, H. J., Kwack, I. Y., Kim, C. K., Lee, H. W., & Lee, B.-S. (2005). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society, 26(7), 1043–1048. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • 24.10 Spectroscopy of Amines. (n.d.). NC State University Libraries. [Link]

  • 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. [Link]

  • Al-Baghli, N. A., Al-Harthi, M. A., & El-Naas, M. H. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210. [Link]

  • O'Hagan, D. (2012). Development of Methods for the Determination of pKa Values. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 108, 167–189. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). ResearchGate. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). Defense Technical Information Center. [Link]

  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). Digital Object Identifier System. [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. [Link]

  • Chemical Properties of 8-Azabicyclo[3.2.1]octane (CAS 280-05-7). (n.d.). Cheméo. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). National Center for Biotechnology Information. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (n.d.). Frontiers. [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. (2018, April 15). PubMed. [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. [Link]

  • Micro-boiling point measurement. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). ResearchGate. [Link]

  • A Novel Experimental Method for Minor Solid Solubility Determination Facing with Environment Issue. (n.d.). Semantic Scholar. [Link]

  • Takeda, M., Inoue, H., Noguchi, K., Honma, Y., & Irie, H. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry, 20(2), 221–228. [Link]

  • Synthesis and Properties of Bridged Nitrogen Heterocycles. (n.d.). Figshare. [Link]

  • Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. (n.d.). ResearchGate. [Link]

  • Borgini, M., & others. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. ResearchGate. [Link]

  • The features of IR spectrum. (n.d.). University of Szeged. [Link]

  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. (2010, June 15). PubMed. [Link]

  • Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. (n.d.). J-STAGE. [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). Ludwig-Maximilians-Universität München. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv. [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. (2025, September 29). ChemRxiv. [Link]

  • Distribution behavior of potential bioactive 1-azabicyclo[17][17][18]nonane derivatives in some organic solvent/buffer pH 7.4 systems. (n.d.). International Atomic Energy Agency. [Link]

Sources

A Deep Dive into the Spectroscopic Characterization of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Aza-bicyclo[5.1.0]octane, a saturated bicyclic amine, represents a fascinating structural motif incorporating a seven-membered azepane ring fused to a three-membered aziridine-like cyclopropane ring. This unique architecture imparts specific stereochemical and electronic properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Aza-bicyclo[5.1.0]octane, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

The structure of 3-Aza-bicyclo[5.1.0]octane presents several key features that will dictate its spectroscopic behavior:

  • A Strained Three-Membered Ring: The cyclopropane portion of the molecule is highly strained, which will significantly influence the chemical environment of the adjacent protons and carbons.

  • A Flexible Seven-Membered Ring: The azepane ring can adopt various conformations, which may lead to complex NMR spectra due to the potential for multiple, interconverting species in solution.

  • A Secondary Amine: The nitrogen atom introduces a site for hydrogen bonding and possesses a lone pair of electrons, impacting both its IR and MS characteristics.

Below is a diagram illustrating the molecular structure of 3-Aza-bicyclo[5.1.0]octane.

Caption: Molecular Structure of 3-Aza-bicyclo[5.1.0]octane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Aza-bicyclo[5.1.0]octane, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Aza-bicyclo[5.1.0]octane is expected to be complex due to the number of non-equivalent protons and potential for complex spin-spin coupling. A key feature will be the highly shielded protons on the cyclopropane ring. Protons in a cyclopropane ring are known to be significantly shielded due to an aromatic-like ring current involving the six electrons in the three C-C bonds (σ aromaticity)[1][2][3]. This results in an unusually upfield chemical shift, typically around 0.22 ppm for cyclopropane itself[1][3].

Expected ¹H NMR Data:

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityKey Considerations
H1, H7~0.5 - 1.0MultipletHighly shielded due to the cyclopropane ring. Diastereotopic and coupled to each other and adjacent methylene protons.
H8~1.0 - 1.5MultipletPart of the cyclopropane ring, expected to be shielded.
H2, H4~2.5 - 3.0MultipletProtons alpha to the nitrogen atom, deshielded.
H5, H6~1.2 - 1.8MultipletMethylene protons on the seven-membered ring.
NH~1.0 - 3.0 (variable)Broad SingletChemical shift is concentration and solvent dependent. May exchange with D₂O.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of 3-Aza-bicyclo[5.1.0]octane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.0 ppm)[4].

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Data:

Carbon(s)Expected Chemical Shift (δ, ppm)Key Considerations
C1, C7~10 - 20Highly shielded due to the strained ring.
C8~15 - 25Shielded carbon of the cyclopropane ring.
C2, C4~45 - 55Carbons adjacent to the nitrogen atom.
C5, C6~25 - 35Aliphatic carbons in the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Aza-bicyclo[5.1.0]octane, the key vibrational modes will be those associated with the N-H and C-N bonds of the secondary amine, as well as the C-H bonds of the aliphatic rings.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500Medium, SharpN-H stretch (secondary amine)[5].
~2850 - 3000StrongC(sp³)-H stretch[6].
~1450 - 1470MediumCH₂ scissoring
~1000 - 1250Medium to WeakC-N stretch (aliphatic amine)[5][7].

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Aza-bicyclo[5.1.0]octane (C₇H₁₃N), the molecular weight is 111.19 g/mol .

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A peak at m/z = 111 is expected. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the structure of 3-Aza-bicyclo[5.1.0]octane[8]. Cyclic amines generally show a discernible molecular ion peak[9].

  • Key Fragmentation Pathways: Fragmentation of cyclic amines can be complex. Common fragmentation patterns for amines involve α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom[8].

    • Loss of H• (M-1): A peak at m/z = 110 is likely, arising from the loss of a hydrogen atom from a carbon alpha to the nitrogen.

    • Ring Cleavage: Fragmentation of the bicyclic system is expected. Cleavage of the bonds beta to the nitrogen atom can lead to the opening of the seven-membered ring, followed by subsequent fragmentation.

    • Loss of Ethylene (C₂H₄): A common fragmentation pathway for cyclic systems.

Below is a conceptual diagram of a primary fragmentation pathway.

fragmentation M [C₇H₁₃N]⁺˙ m/z = 111 M_minus_1 [C₇H₁₂N]⁺ m/z = 110 M->M_minus_1 - H• Fragment1 [C₅H₁₀N]⁺ m/z = 84 M->Fragment1 - C₂H₃• Fragment2 [C₄H₈N]⁺ m/z = 70 Fragment1->Fragment2 - CH₂

Caption: Postulated Fragmentation Pathway

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source (70 eV).

  • Mass Analysis: Scan a mass range of m/z 10-200.

  • Detection: Use an electron multiplier or similar detector.

Conclusion

The spectroscopic analysis of 3-Aza-bicyclo[5.1.0]octane provides a detailed fingerprint of its unique molecular structure. The combination of NMR, IR, and MS data allows for its unambiguous identification and characterization. The highly shielded protons of the cyclopropane ring in the ¹H NMR spectrum, the characteristic N-H and C-N stretches in the IR spectrum, and the odd molecular ion peak with predictable fragmentation patterns in the mass spectrum are the key identifiers for this compound. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data for 3-Aza-bicyclo[5.1.0]octane and related bicyclic amines, which is essential for advancing research and development in fields where these structural motifs are of interest.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 31(1), 115–119. [Link]

  • Stojanović, M. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane. Cherry. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. ResearchGate. [Link]

  • Patel, K., & Singh, S. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 17(7), 3123-3128. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Unknown Author. (n.d.). Substituent Effect on the infrared spectra of Unsymmetrical Azines. IJSDR. [Link]

  • Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Unknown Author. (n.d.). Synthesis of New Bicyclic Aziridines Containing Chalcone Analogs and Investigation of Their Photochromic Properties. ResearchGate. [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. Unknown Source. [Link]

  • Reddy, T. S., et al. (2015). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC. [Link]

  • Palchikov, V. A. (2023). BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES. Chemistry of Heterocyclic Compounds. [Link]

  • Chebanov, V. (n.d.). Bicyclic Derivatives of Aziridine - Materials for New Indicators of Radiation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo[5.1.0]octane. PubChem. [Link]

  • Unknown Author. (n.d.). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Unknown Author. (n.d.). Layered crystal structure of bicyclic aziridines as revealed by analysis of intermolecular interactions energy. CrystEngComm (RSC Publishing). [Link]

  • Unknown Author. (n.d.). Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. Molecules. [Link]

  • Unknown Author. (n.d.). IR Spectroscopy of Hydrocarbons. Unknown Source. [Link]

  • Unknown Author. (n.d.). Octane prediction from infrared spectroscopic data. KAUST Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo[5.1.0]oct-3-ene. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[5.1.0]octane. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Bicyclo[5.1.0]octan-3-ol, (1alpha,3alpha,7alpha)-. [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Oxabicyclo[5.1.0]octane. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Bicyclo[5.1.0]octane-8,8-dicarbonitrile, 1-(1-cyclopenten-3-on-1-yl)-. [Link]

Sources

The Emergent Chemistry of the 3-Aza-bicyclo[5.1.0]octane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Azabicycloalkanes in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are cornerstones of modern drug discovery, prized for their conformational rigidity and three-dimensional architectures that enable precise target engagement. Within this class, azabicycloalkanes have emerged as privileged scaffolds, offering a gateway to novel chemical space and improved pharmacological profiles. While extensive research has focused on systems like diazabicyclo[2.2.1]heptanes and azabicyclo[3.2.1]octanes, the 3-Aza-bicyclo[5.1.0]octane core represents a relatively underexplored yet promising framework. This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of the 3-Aza-bicyclo[5.1.0]octane scaffold and its derivatives, with a particular focus on methodologies relevant to researchers, scientists, and drug development professionals.

The inherent strain of the fused cyclopropane and azepane rings in the 3-Aza-bicyclo[5.1.0]octane system presents both synthetic challenges and opportunities for novel chemical transformations. This guide will delve into the key strategies for constructing this unique bicyclic system, with an emphasis on the underlying principles that govern these reactions.

Core Synthesis: Strain-Release-Driven Cycloisomerization

The construction of the 3-Aza-bicyclo[5.1.0]octane skeleton has been elegantly achieved through a rhodium(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides. This transformation leverages the high ring strain of bicyclo[1.1.0]butanes to drive the formation of the fused bicyclic system.

A key methodology involves the Rh(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides to access the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold.[1] This reaction proceeds via a strain-release mechanism, highlighting the utility of highly strained molecules in accessing complex architectures.[1]

Experimental Protocol: Rh(I)-Catalyzed Cycloisomerization

The following protocol is a representative example of the synthesis of a 5-methylene-3-azabicyclo[5.1.0]octan-4-one derivative from an N-allyl bicyclo[1.1.0]butane amide.

Materials:

  • N-allyl bicyclo[1.1.0]butane amide substrate

  • [Rh(cod)Cl]₂ (catalyst)

  • DPEphos (ligand)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-allyl bicyclo[1.1.0]butane amide (1.0 equiv).

  • Add [Rh(cod)Cl]₂ (0.025 equiv) and DPEphos (0.05 equiv).

  • Add anhydrous 1,2-dichloroethane to achieve a final concentration of 0.1 M.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-methylene-3-azabicyclo[5.1.0]octan-4-one.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of the rhodium catalyst and a bulky phosphine ligand like DPEphos is crucial for promoting the desired cycloisomerization pathway and preventing undesired side reactions.

  • Solvent: Anhydrous 1,2-dichloroethane is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the rhodium catalyst and other sensitive reagents.

Visualizing the Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A N-allyl bicyclo[1.1.0]butane amide B [Rh(cod)Cl]₂ DPEphos DCE, 60 °C A->B Rh(I)-catalyzed cycloisomerization C 5-methylene-3-azabicyclo[5.1.0]octan-4-one B->C

Caption: Rh(I)-catalyzed synthesis of the MABO scaffold.

Reactivity and Applications: A Scaffold for Covalent Modifiers

The 3-Aza-bicyclo[5.1.0]octane framework, particularly in the form of its derivatives, presents intriguing possibilities for applications in drug discovery. The strained ring system and the presence of functional handles make these molecules attractive for covalent targeting of proteins.

The 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold has been investigated for its potential as an electrophilic moiety for covalent drug design.[1] Both the parent N-allyl bicyclo[1.1.0]butane amides and the resulting MABOs can react with nucleophiles, indicating their potential as covalent modifiers.[1]

Kinetic assays with glutathione have shown that certain MABO compounds exhibit half-lives comparable to that of sotorasib, an FDA-approved covalent anticancer drug.[1] This suggests that the reactivity of the MABO scaffold can be tuned for effective covalent engagement with biological targets.

Data Summary: Reactivity of MABO Scaffolds
Compound ClassReactivity with NucleophilesPotential Application
N-allyl BCB amidesYesCovalent Drug Design
MABOsYesCovalent Drug Design

Future Directions and Unexplored Chemical Space

The research into the 3-Aza-bicyclo[5.1.0]octane system is still in its early stages, with much of the chemical space remaining to be explored. Key areas for future investigation include:

  • Synthesis of the Parent Scaffold: Development of a robust synthetic route to the unsubstituted 3-Aza-bicyclo[5.1.0]octane would open up avenues for a wider range of derivatization and application studies.

  • Exploration of Other Derivatives: The synthesis and characterization of other derivatives, such as the 3-azabicyclo[5.1.0]octan-2-one, could reveal novel reactivity and biological activity.

  • Medicinal Chemistry Applications: A systematic investigation of the structure-activity relationships of 3-Aza-bicyclo[5.1.0]octane derivatives against various biological targets is warranted. The unique three-dimensional shape of this scaffold could lead to the discovery of potent and selective modulators of protein function.

  • Computational Studies: Theoretical calculations could provide valuable insights into the conformational preferences, electronic properties, and reactivity of this strained bicyclic system, guiding future synthetic and medicinal chemistry efforts.

Conclusion

The 3-Aza-bicyclo[5.1.0]octane scaffold represents a novel and promising entry into the diverse world of azabicycloalkanes. The development of a strain-release-driven synthetic strategy has provided access to key derivatives, which have already shown potential as covalent modifiers in a medicinal chemistry context. As synthetic methodologies evolve and our understanding of the reactivity of this unique ring system deepens, the 3-Aza-bicyclo[5.1.0]octane core is poised to become a valuable tool for the design and discovery of next-generation therapeutics.

References

  • Borgini, M., et al. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. ResearchGate. [Link]

  • Ijaz, A., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters, 130572. [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Aza-bicyclo[5.1.0]octane scaffold represents a unique and intriguing molecular architecture, wedding the high ring strain of an aziridine with the conformational flexibility of a seven-membered ring. Such strained bicyclic systems are of significant interest in medicinal chemistry and organic synthesis due to their potential as rigid scaffolds and their propensity to undergo selective ring-opening reactions, providing access to a diverse array of functionalized nitrogen-containing molecules. Understanding the reaction mechanisms of this particular framework is paramount for harnessing its synthetic potential. This guide provides a comprehensive overview of the synthesis of a key derivative, its structural characterization, and a detailed investigation into its probable reaction mechanisms, drawing upon established principles of aziridine chemistry and the reactivity of related strained heterocycles.

Synthesis of the 3-Aza-bicyclo[5.1.0]octane Core: A Rhodium-Catalyzed Approach

While the synthesis of the parent 3-Aza-bicyclo[5.1.0]octane is not extensively documented, a derivative, 5-methylene-3-azabicyclo[5.1.0]octan-4-one, has been successfully synthesized via a rhodium-catalyzed cycloisomerization of an N-allyl bicyclo[1.1.0]butane amide. This transformation is significant as it provides a tangible entry point into this class of compounds.

The proposed mechanism for this rhodium-catalyzed cycloisomerization likely involves a series of well-orchestrated steps, beginning with the coordination of the rhodium(I) catalyst to the bicyclo[1.1.0]butane amide. This is followed by an oxidative addition into one of the strained C-C bonds of the bicyclobutane, leading to a rhodacyclobutane intermediate. Subsequent migratory insertion of the pendant alkene and reductive elimination would then furnish the final 3-Aza-bicyclo[5.1.0]octan-4-one scaffold.

G cluster_synthesis Rhodium-Catalyzed Cycloisomerization Start N-allyl bicyclo[1.1.0]butane amide + [Rh(I)] Int1 Rh(I) Coordination Start->Int1 Coordination Int2 Oxidative Addition (Rhodacyclobutane formation) Int1->Int2 C-C bond cleavage Int3 Migratory Insertion of Alkene Int2->Int3 Intramolecular End Reductive Elimination (Product Formation) Int3->End Product 5-methylene-3-azabicyclo[5.1.0]octan-4-one End->Product G cluster_ring_opening Aziridine Ring-Opening Mechanisms cluster_path_a Path A: Attack at C7 cluster_path_b Path B: Attack at C1 (Bridgehead) Start 3-Aza-bicyclo[5.1.0]octane Protonation Protonation (H⁺) Start->Protonation Aziridinium Aziridinium Ion Protonation->Aziridinium Path_A Transition State A Aziridinium->Path_A Nucleophilic Attack Path_B Transition State B Aziridinium->Path_B Nucleophilic Attack Nuc_Attack Nucleophile (Nu⁻) Product_A trans-2-(Aminomethyl)cycloheptanol derivative Path_A->Product_A Product_B trans-2-Amino-1-cycloheptanemethanol derivative Path_B->Product_B G cluster_conjugate_addition Reactivity of the α,β-Unsaturated Ketone cluster_path_12 1,2-Addition (Hard Nucleophiles) cluster_path_14 1,4-Conjugate Addition (Soft Nucleophiles) Start 5-methylene-3-azabicyclo[5.1.0]octan-4-one Path_12 Attack at Carbonyl Carbon Start->Path_12 Nucleophilic Attack Path_14 Attack at β-Carbon Start->Path_14 Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product_12 Tertiary Alcohol Product Path_12->Product_12 Intermediate_14 Enolate Intermediate Path_14->Intermediate_14 Product_14 Saturated Ketone Product Intermediate_14->Product_14 Protonation G cluster_workflow Experimental Workflow for Mechanistic Investigation Start Hypothesize Reaction Mechanism Design Design Experiments Start->Design Kinetics Kinetic Studies (Rate Law Determination) Design->Kinetics Isotope Isotopic Labeling (e.g., Deuterium) Design->Isotope Trapping Intermediate Trapping Design->Trapping Analysis Product Characterization (NMR, MS, X-ray) Kinetics->Analysis Isotope->Analysis Trapping->Analysis Conclusion Elucidate Mechanism Analysis->Conclusion Computational Computational Modeling (DFT) Computational->Conclusion

detailed conformational analysis of the 3-Aza-bicyclo[5.1.0]octane ring system

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the 3-Aza-bicyclo[5.1.0]octane Ring System

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles in modern drug discovery heavily relies on the strategic restriction of molecular flexibility. Saturated seven-membered nitrogen heterocycles, such as azepanes, are notoriously flexible, rapidly pseudo-rotating through a vast conformational landscape (chair, boat, twist-chair, and twist-boat). This flexibility incurs a high entropic penalty upon target binding. Fusing a cyclopropane ring to the azepane core to form the 3-aza-bicyclo[5.1.0]octane system introduces severe torsional strain, effectively "locking" the heterocycle into a predictable, low-energy conformation.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for synthesizing, analyzing, and applying the 3-aza-bicyclo[5.1.0]octane scaffold.

Thermodynamic Imperative & Stereochemical Architecture

The unconstrained azepane ring exists as a dynamic equilibrium of conformers, with the twist-chair typically representing the global minimum. However, the energy barriers between these states are low (< 5 kcal/mol), leading to a highly populated conformational ensemble.

By introducing a bridging methylene unit across the 1,7-positions of the azepane ring, we generate the bicyclo[5.1.0]octane architecture. The stereochemistry of this ring fusion dictates the entire thermodynamic profile of the molecule:

  • cis-Fusion: The cis-bicyclo[5.1.0]octane system is the thermodynamically favored architecture. The cyclopropane ring forces the adjacent C-C bonds into an eclipsed-like orientation, restricting the 7-membered ring predominantly into a stable boat-chair (BC) conformation.

  • trans-Fusion: As demonstrated in foundational crystallographic studies (1[1]), trans-fused [5.1.0] systems are exceptionally rare and highly strained. The geometric demands of a trans-cyclopropane fusion on a 7-membered ring result in severe bond angle distortions and a massive energetic penalty.

Table 1: Quantitative Conformational Energetics

Data synthesized from computational (DFT) and experimental models of azepane and bicyclo[5.1.0]octane derivatives.

System / ConformationRelative Energy (kcal/mol)Transannular StrainSynthetic Viability
Azepane (Twist-Chair)0.0LowHigh
Azepane (Boat)+2.5ModerateHigh
cis-3-Aza-bicyclo[5.1.0]octane (Boat-Chair)0.0ModerateHigh
cis-3-Aza-bicyclo[5.1.0]octane (Twist-Boat)+3.2 - 4.5HighLow (Transient)
trans-3-Aza-bicyclo[5.1.0]octane > 15.0ExtremeExtremely Low

G A Unrestricted Azepane (Rapid Pseudo-rotation) B Cyclopropanation (Torsional Strain Applied) A->B C cis-3-Aza-bicyclo[5.1.0]octane (Locked Boat-Chair) B->C D Receptor Engagement (Minimized Entropic Penalty) C->D

Fig 1. Thermodynamic trajectory of azepane conformational restriction.

Validated Synthetic Methodologies

To accurately study the conformation of 3-aza-bicyclo[5.1.0]octanes, one must first synthesize them with absolute stereochemical control. The two most robust, field-proven methods are the Corey-Chaykovsky cyclopropanation of methanoazepane frameworks (2[2]) and the Rhodium(II)-catalyzed intramolecular cyclopropanation of N-homoallyl triazoles or diazo compounds (3[3], 4[4]).

Step-by-Step Protocol: Rh(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is designed as a self-validating system; the strict control of addition rates directly dictates the monomeric purity of the final restricted scaffold.

  • Precursor Preparation: Synthesize the N-homoallyl diazo or triazole precursor. Ensure the substrate is azeotropically dried with toluene (3x) to remove trace moisture, which can prematurely quench the highly reactive carbenoid intermediate.

  • Catalyst Activation: Dissolve Rh₂(OAc)₄ (1–2 mol%) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: The dirhodium paddlewheel complex provides a highly electrophilic environment. The acetate ligands tune the electronic properties to stabilize the transient metal-carbene while suppressing intermolecular dimerization pathways.

  • Syringe Pump Addition (Critical Step): Dissolve the precursor in anhydrous DCM and add it dropwise via a syringe pump over 3–5 hours to the mildly refluxing catalyst solution.

    • Causality: Maintaining an exceptionally low steady-state concentration of the diazo/triazole species prevents bimolecular side reactions (e.g., azine formation), forcing the intramolecular[2+1] cycloaddition to dominate.

  • Quench & Filtration: Upon complete consumption of the starting material (monitored via LC-MS), cool the reaction to room temperature. Add polymer-bound thiourea to scavenge the Rh catalyst, stir for 30 minutes, and filter through a Celite pad.

  • Isolation: Purify the resulting cis-3-aza-bicyclo[5.1.0]octane derivative via flash column chromatography. The cis-stereospecificity is guaranteed by the concerted nature of the carbenoid insertion into the tethered alkene.

G N1 N-Homoallyl Triazole/Diazo N2 Rh(II) Carbenoid Intermediate N1->N2 Rh2(OAc)4 -N2 N3 Intramolecular [2+1] Cycloaddition N2->N3 Stereospecific Insertion N4 cis-Fused Bicyclic Scaffold N3->N4 Catalyst Regeneration

Fig 2. Rh(II)-catalyzed stereospecific intramolecular cyclopropanation.

Analytical Protocol for Conformational Assignment

Determining the exact conformation of the 3-aza-bicyclo[5.1.0]octane ring in solution requires a synergistic approach combining high-field NMR spectroscopy and Density Functional Theory (DFT).

Step-by-Step Methodology: Computational & NMR Validation
  • Conformational Search (In Silico): Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field.

    • Causality: The azepane ring, even when restricted, may possess shallow local minima. A stochastic search ensures the entire Potential Energy Surface (PES) is sampled without user bias.

  • DFT Optimization: Subject all conformers within a 5.0 kcal/mol window to DFT optimization using the B3LYP/6-311+G(d,p) level of theory, incorporating a Polarizable Continuum Model (PCM, e.g., chloroform).

    • Causality: Gas-phase calculations artificially inflate the strength of intramolecular electrostatic interactions (like hydrogen bonding or dipole-dipole alignments). PCM simulates the dielectric environment of the NMR solvent, yielding geometries that accurately reflect the solution state.

  • Frequency Verification: Run vibrational frequency calculations on the optimized geometries to confirm they are true energetic minima (characterized by zero imaginary frequencies).

  • NMR NOESY Correlation: Acquire a 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum of the synthesized compound. Extract the cross-peak volumes for transannular protons.

    • Self-Validation: Convert the NOESY cross-peak volumes into inter-proton distances ( r∝V−1/6 ). Overlay these experimental distances against the theoretical distances from the DFT-optimized Boat-Chair and Twist-Boat models. A match confirms the dominant solution-state conformation.

Pharmacological Implications

The strategic deployment of the 3-aza-bicyclo[5.1.0]octane core has profound implications in medicinal chemistry. For instance, in the development of Cathepsin K inhibitors, the substitution and rigidification of azepanone cores dramatically alter both inhibitory potency and pharmacokinetic profiles (e.g., clearance rates and oral bioavailability) (5[5]).

By utilizing the 3-aza-bicyclo[5.1.0]octane system, drug developers can project pharmacophores (such as hydrogen bond donors/acceptors on the nitrogen or adjacent carbons) into precise 3D spatial vectors. Because the cyclopropane fusion eliminates the entropic cost of freezing out the twist-chair/boat pseudo-rotation upon binding, the resulting ligands often exhibit superior target affinity and residence time compared to their unconstrained azepane analogs.

References

  • Total Synthesis of (−)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation Journal of the American Chemical Society - ACS Publications[Link]

  • 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds ACS Publications[Link]

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors ResearchGate [Link]

  • Crystal structures of two bicyclo[5.1.0]octanes: potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate and cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate PMC - National Institutes of Health [Link]

Sources

exploring the synthesis of novel 3-Aza-bicyclo[5.1.0]octane analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Novel 3-Aza-bicyclo[5.1.0]octane Analogs

For correspondence, please contact our application support team.

Abstract

The 3-Aza-bicyclo[5.1.0]octane scaffold, characterized by a fused aziridine and cycloheptane ring system, represents a compelling structural motif in medicinal chemistry and drug discovery. Its inherent ring strain and defined three-dimensional geometry make it a valuable building block for accessing novel chemical space and developing potent therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this bicyclic core and its analogs. We will delve into both established and cutting-edge methodologies, with a focus on the underlying reaction mechanisms, experimental considerations, and the rationale behind protocol choices. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this emerging scaffold.

Introduction: The Rationale for Targeting the 3-Aza-bicyclo[5.1.0]octane Core

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The 3-Aza-bicyclo[5.1.0]octane system is of particular interest due to the presence of a strained aziridine ring fused to a flexible seven-membered carbocycle. The aziridine moiety, an isostere of the epoxide, is a potent electrophile susceptible to nucleophilic ring-opening, providing a gateway to a diverse array of functionalized cycloheptane derivatives.[1]

Recent research has highlighted the potential of related scaffolds, such as 5-methylene-3-azabicyclo[5.1.0]octan-4-ones (MABOs), as covalent inhibitors.[2][3] Covalent inhibitors have seen a resurgence as powerful therapeutic agents capable of targeting previously "undruggable" proteins.[3] The MABO scaffold's reactivity towards nucleophiles makes it a promising electrophilic warhead for covalent drug design.[2]

This guide will explore two primary synthetic strategies for constructing the 3-Aza-bicyclo[5.1.0]octane core:

  • Strategy A: A modern approach involving the Rhodium-Catalyzed Cycloisomerization of bicyclo[1.1.0]butane amides.

  • Strategy B: A classical yet versatile approach centered on the aziridination of cycloheptene derivatives.

We will provide detailed protocols, mechanistic insights, and comparative data to empower researchers to select and implement the most suitable strategy for their specific research goals.

A Modern Approach: Rhodium-Catalyzed Cycloisomerization

A recently developed and highly innovative approach to the 3-Aza-bicyclo[5.1.0]octan-4-one scaffold involves a rhodium(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides (BCB amides).[2] This method leverages the high ring strain of bicyclo[1.1.0]butane (approximately 65 kcal/mol) to drive the formation of the fused bicyclic system.[4]

Mechanistic Rationale

The proposed mechanism for this transformation is initiated by the oxidative addition of the Rh(I) catalyst across the central C1-C3 bond of the bicyclo[1.1.0]butane core.[4] This is followed by a rearrangement to a rhodium-carbene intermediate. This highly reactive intermediate can then undergo an intramolecular cyclopropanation with the tethered allyl group to furnish the 3-Aza-bicyclo[5.1.0]octan-4-one scaffold. The selection of the rhodium precatalyst and the phosphine ligand is critical in directing the course of the cycloisomerization.[5]

G cluster_0 Rhodium-Catalyzed Cycloisomerization BCB_Amide N-allyl bicyclo[1.1.0]butane amide Oxidative_Addition Oxidative Addition Intermediate BCB_Amide->Oxidative_Addition + Rh(I) Rh_Catalyst Rh(I) Catalyst Rh_Carbene Rhodium-Carbene Intermediate Oxidative_Addition->Rh_Carbene Rearrangement MABO 5-methylene-3-azabicyclo[5.1.0]octan-4-one Rh_Carbene->MABO Intramolecular Cyclopropanation

Figure 1: Proposed mechanistic pathway for the Rh(I)-catalyzed cycloisomerization.

Experimental Protocol: Synthesis of a 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) Analog

This protocol is adapted from the work of Borgini et al. and serves as a representative example.[2]

Step 1: Synthesis of the N-allyl bicyclo[1.1.0]butane amide precursor

The synthesis of the starting BCB amide is a critical first step. This typically involves the acylation of a primary amine with a bicyclo[1.1.0]butane-1-carbonyl chloride.

Materials:

  • Bicyclo[1.1.0]butane-1-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Allylamine

  • Triethylamine (TEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of bicyclo[1.1.0]butane-1-carboxylic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude bicyclo[1.1.0]butane-1-carbonyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of allylamine and TEA in DCM dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-allyl bicyclo[1.1.0]butane amide.

Step 2: Rhodium-Catalyzed Cycloisomerization

Materials:

  • N-allyl bicyclo[1.1.0]butane amide

  • [Rh(cod)Cl]2 (precatalyst)

  • Triphenylphosphine (ligand)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-allyl bicyclo[1.1.0]butane amide in anhydrous DCE.

  • Add the rhodium precatalyst and the phosphine ligand.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 5-methylene-3-azabicyclo[5.1.0]octan-4-one.

Data Presentation
EntryRhodium PrecatalystLigandSolventTemp (°C)Yield (%)
1[Rh(cod)Cl]2PPh3DCE8075-85
2[Rh(coe)2Cl]2P(OPh)3Toluene10060-70
3Rh(acac)(CO)2dppeTHF6555-65

Table 1: Representative conditions for the Rh(I)-catalyzed cycloisomerization.

A Classical Approach: Aziridination of Cycloheptene Derivatives

A more traditional and highly versatile route to the 3-Aza-bicyclo[5.1.0]octane core involves the direct aziridination of a cycloheptene derivative. This strategy benefits from the wide availability of methods for olefin aziridination.

Mechanistic Rationale

The aziridination of an olefin involves the transfer of a nitrene or nitrenoid species to the double bond. This can be achieved through various methods, including transition metal-catalyzed reactions (e.g., using copper or rhodium catalysts) or metal-free approaches.[6] The choice of the nitrogen source and catalyst system is crucial for achieving high yields and stereoselectivity. For unactivated olefins like cycloheptene, certain catalytic systems are more effective.[7]

G cluster_1 Aziridination of Cycloheptene Cycloheptene Cycloheptene Derivative Azabicyclooctane 3-Aza-bicyclo[5.1.0]octane Analog Cycloheptene->Azabicyclooctane + Nitrenoid Nitrene_Source Nitrene Source (e.g., TsN₃, PhI=NTs) Nitrenoid Metal-Nitrenoid Intermediate Nitrene_Source->Nitrenoid + Catalyst Catalyst Catalyst (e.g., Cu(I), Rh(II))

Figure 2: General workflow for the catalytic aziridination of cycloheptene.

Experimental Protocol: Synthesis of an N-Tosyl-3-Aza-bicyclo[5.1.0]octane

This protocol provides a general method for the copper-catalyzed aziridination of cycloheptene.

Materials:

  • Cycloheptene

  • (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C6H6)

  • Acetonitrile (MeCN), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CuOTf·C6H6 and anhydrous MeCN.

  • Add cycloheptene to the stirred solution.

  • Add PhI=NTs in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl-3-Aza-bicyclo[5.1.0]octane.

Data Presentation
EntryOlefinNitrogen SourceCatalystSolventYield (%)
1CycloheptenePhI=NTsCuOTf·C6H6MeCN80-90
2CyclohepteneTosyl azideRh2(OAc)4DCM70-80
3CyclohepteneChloramine-TCuClMeCN65-75

Table 2: Comparison of catalytic systems for the aziridination of cycloheptene.

Characterization of 3-Aza-bicyclo[5.1.0]octane Analogs

The structural elucidation of the synthesized analogs relies on standard spectroscopic techniques.

  • ¹H NMR: The protons on the aziridine ring typically appear as characteristic multiplets in the upfield region of the spectrum. The coupling constants between these protons can provide information about their relative stereochemistry.

  • ¹³C NMR: The carbon atoms of the aziridine ring are shielded and appear at a characteristic chemical shift.

  • IR Spectroscopy: The N-H stretching vibration (for N-unsubstituted analogs) and C-N bond vibrations can be observed.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

Conclusion and Future Outlook

The synthesis of 3-Aza-bicyclo[5.1.0]octane analogs is an emerging area of research with significant potential for the discovery of novel therapeutic agents. The modern rhodium-catalyzed cycloisomerization offers a rapid and elegant entry into this scaffold, while the classical aziridination of cycloheptenes provides a versatile and well-established alternative.

Future work in this area will likely focus on the development of enantioselective synthetic methods to access chiral, non-racemic 3-Aza-bicyclo[5.1.0]octane analogs. Furthermore, the exploration of the biological activity of a wider range of derivatives is warranted, particularly in the context of covalent drug discovery and as probes for novel biological targets. The methodologies and insights provided in this guide are intended to serve as a solid foundation for researchers to build upon in their exploration of this fascinating and promising class of molecules.

References

  • Borgini, M., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters, 130572. [Link]

  • Borgini, M., et al. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. ResearchGate. [Link]

  • de Meijere, A., et al. (2008). Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes. Journal of the American Chemical Society. [Link]

  • de Meijere, A., et al. (2008). Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes. PMC. [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]

  • Nishimura, T., et al. Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. J-STAGE. [Link]

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]

  • Baran, P. S., & Köck, M. (2007). Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. PMC. [Link]

  • ResearchGate. (2018). Cycloheptene and derivatives as starting materials for azulene synthesis. ResearchGate. [Link]

  • MDPI. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • PubMed. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. PubMed. [Link]

  • Thieme. (2018). Attempts on Fluorinative Transformation of Selected Functionalized Cycloalkene Scaffolds through Aziridination/Aziridine-Opening Protocol. Thieme E-Books & E-Journals. [Link]

  • American Chemical Society. (2024). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. ACS Publications. [Link]

  • American Chemical Society. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. PMC. [Link]

Sources

A Technical Guide to the Preliminary Biological Activity Screening of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Roadmap for Characterizing a Novel Chemical Entity

Abstract

The 3-Aza-bicyclo[5.1.0]octane scaffold represents a novel chemical entity with uncharted biological potential. Its unique strained three-membered aziridine ring fused to a seven-membered carbocycle presents a compelling, yet uncharacterized, structural motif for drug discovery. Compounds containing aziridine rings are known to possess a wide range of biological activities, including antitumor, antibacterial, and antimalarial properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting a preliminary biological activity screening of this molecule. We outline a tiered, logic-driven screening cascade—from in silico prediction to initial in vivo assessment—designed to efficiently identify and characterize potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals tasked with evaluating the biological promise of new chemical matter.

Introduction: The Rationale for Screening 3-Aza-bicyclo[5.1.0]octane

The aziridine moiety, a nitrogen-containing three-membered heterocycle, is a key pharmacophore in numerous bioactive compounds.[1][4] Its inherent ring strain makes it susceptible to nucleophilic ring-opening, allowing it to act as a potent electrophile and form covalent bonds with biological targets such as cysteine residues in enzymes.[2][4][5] This reactivity has been harnessed in the development of various therapeutic agents.[2] Furthermore, related aza-bicyclic structures, such as 3-azabicyclo[3.1.0]hexane derivatives, have been explored as ligands for G-Protein Coupled Receptors (GPCRs), including opioid receptors.[6][7][8]

Given the precedent for biological activity in structurally related scaffolds, a systematic screening of 3-Aza-bicyclo[5.1.0]octane is warranted to uncover its potential pharmacological profile. This guide proposes a screening cascade, a standard iterative process in drug discovery designed to efficiently move from a large number of possibilities to a select few promising candidates.[9]

The Screening Cascade: A Multi-Tiered Approach

We propose a four-tiered approach to systematically evaluate the biological activity of 3-Aza-bicyclo[5.1.0]octane. This cascade is designed to maximize data generation while minimizing resource expenditure, a paradigm often referred to as "fail early, fail cheap".[10]

G cluster_0 Tier 0: Pre-Screening cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & Secondary Assays cluster_3 Tier 3: In Vivo Feasibility in_silico In Silico Profiling (ADMET & Target Prediction) physchem Physicochemical Characterization in_silico->physchem Guides Synthesis & Formulation cytotoxicity Cytotoxicity Assays (e.g., MTT) physchem->cytotoxicity Informs Dosing target_panels Broad Target Panels (GPCRs, Kinases) cytotoxicity->target_panels Identifies Non-Specific Cytotoxicity phenotypic Phenotypic Screens target_panels->phenotypic Parallel Screening dose_response Dose-Response & Potency (IC50 / EC50) target_panels->dose_response Identifies 'Hits' phenotypic->dose_response Identifies 'Hits' moa Mechanism of Action (MOA) Studies dose_response->moa Confirms Activity mtd Maximum Tolerated Dose (MTD) Study moa->mtd Justifies In Vivo Testing

Figure 1: The Proposed Screening Cascade

Tier 0: Pre-Screening — In Silico and Physicochemical Analysis

Before committing to resource-intensive wet lab experiments, computational and basic physicochemical evaluations can provide critical insights.[11][12] This "Tier Zero" approach helps predict potential liabilities and guide experimental design.[12]

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a compound's pharmacokinetic profile.[13] A host of open-access and commercial software can predict these properties from a chemical structure, helping to identify potential issues like poor oral bioavailability or toxicity risks early on.[11][13][14]

Table 1: Hypothetical In Silico ADMET Profile for 3-Aza-bicyclo[5.1.0]octane

Property Predicted Value Interpretation / Flag Recommended Tool(s)
Molecular Weight 123.21 g/mol Favorable (Lipinski's Rule) SwissADME
LogP (Lipophilicity) 1.5 Good balance for permeability SwissADME, ADMETlab 2.0
Aqueous Solubility Moderately Soluble May require formulation for in vivo ADMET Predictor™, pkCSM
Caco-2 Permeability Moderate to High Potential for good oral absorption SwissADME, ADMETlab 2.0
hERG Inhibition Low Probability Low risk of cardiotoxicity Pred-hERG
CYP450 Inhibition Potential inhibitor of CYP2D6 Potential for drug-drug interactions SwissADME, pkCSM

| Mutagenicity (AMES) | Low Probability | Low risk of genotoxicity | ADMETlab 2.0 |

This data is illustrative and would need to be generated using the specified computational tools.

Physicochemical Characterization

Basic experimental measurements are required to confirm in silico predictions and enable accurate preparation of solutions for biological assays.

  • Solubility: Determined experimentally in phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO).

  • Stability: Assessed in buffer and plasma over time using LC-MS to ensure the compound does not rapidly degrade under assay conditions.

  • Purity: Confirmed via HPLC and NMR to be >95%.

Tier 1: Primary Screening — Casting a Wide Net

The goal of primary screening is to identify any form of biological activity. This involves testing the compound across a diverse range of assays.

A. Cytotoxicity Assays

A fundamental first step is to determine the compound's general cytotoxicity.[15] This ensures that any activity observed in subsequent assays is not simply a result of cell death. The MTT assay is a widely used, reliable colorimetric method for this purpose.[15][16][17]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of 3-Aza-bicyclo[5.1.0]octane in culture medium (e.g., from 0.1 to 100 µM).[18] Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO).[18]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[15][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.[18]

B. Broad Target-Based Screening Panels

To efficiently probe interactions with major drug target families, the compound should be submitted to commercial screening services that offer large panels.

  • GPCR Panel: G-protein coupled receptors are one of the largest classes of drug targets.[19][20] A radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) can assess binding to a wide array of GPCRs.[21]

  • Kinase Panel: Dysregulated kinase activity is a hallmark of many diseases, particularly cancer.[22][23] A universal, luminescence-based assay like ADP-Glo™ can be used to screen for inhibition across a broad panel of human kinases.[22]

C. Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired effect in a complex biological system (like a cell or whole organism) without a priori knowledge of the target.[24][25][26] This approach has the advantage of discovering compounds with novel mechanisms of action.[24][25]

  • Example Assay: An anti-inflammatory phenotypic screen could involve treating lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) with the compound and measuring the production of the pro-inflammatory cytokine TNF-α via ELISA.

Tier 2: Hit Confirmation and Secondary Assays

Any "hit" from Tier 1—a reproducible, concentration-dependent effect in a primary assay—must be validated and further characterized.

G cluster_0 Hit Identification cluster_1 Hit Confirmation cluster_2 Mechanism of Action primary_hit Primary Screen Hit (e.g., >50% inhibition @ 10µM) resynthesis Compound Resynthesis & Purity Check (>95%) primary_hit->resynthesis Validate Structure dose_response Dose-Response Curve (IC50 / EC50 Determination) resynthesis->dose_response Confirm Potency ortho_assay Orthogonal Assay (Different Technology) dose_response->ortho_assay Rule out Artifacts functional_assay Functional / Cellular Assay (e.g., GTPγS, Phosphorylation) ortho_assay->functional_assay Confirm Biological Relevance

Figure 2: Hit Confirmation and MOA Workflow
Dose-Response and Potency Determination

The first step is to determine the compound's potency by generating a full dose-response curve. This involves a quantitative high-throughput screening (qHTS) approach where the compound is tested at multiple concentrations.[27] From this curve, a half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration can be calculated.

Table 2: Hypothetical Dose-Response Data for a Kinase Hit

Concentration (µM) % Inhibition
100 98.2
30 95.1
10 85.4
3 60.3
1 45.2
0.3 20.1
0.1 5.6

| Calculated IC₅₀ | 1.2 µM |

Mechanism of Action (MOA) Studies

If a hit is confirmed, initial studies should aim to elucidate its mechanism of action.

  • For a GPCR Hit: A GTPγS binding assay can be used to determine if the compound is an agonist, antagonist, or inverse agonist.[28] This functional assay measures the activation of the G-protein coupled to the receptor.[28]

  • For a Kinase Hit: A cellular target engagement assay, such as the NanoBRET™ assay, can confirm that the compound binds to the target kinase within intact cells.[23][29] This is a crucial step to bridge the gap between biochemical activity and a cellular effect.[29]

Tier 3: Preliminary In Vivo Feasibility

If a compound demonstrates sufficient in vitro potency and a compelling mechanism of action, the final preliminary step is to assess its tolerability in a living organism.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects.[30][31][32] Establishing the MTD is a critical first step for designing any future efficacy studies.[31]

  • Animal Model: Use healthy BALB/c or C57BL/6 mice (n=3-5 per group).[33][34]

  • Dose Escalation: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at escalating doses. A typical starting range could be 5, 10, 20, 40, and 80 mg/kg.[33]

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in appearance, activity, and behavior.[34] Record body weight daily.[34]

  • Endpoints: The primary endpoints are body weight loss (a loss of >20% is typically considered unacceptable) and clinical signs of distress.[33][34] The MTD is defined as the highest dose that does not produce these effects.[30]

Conclusion

This technical guide presents a systematic, multi-tiered strategy for the preliminary biological screening of the novel chemical entity, 3-Aza-bicyclo[5.1.0]octane. By integrating in silico predictions, broad-based primary screening, rigorous hit confirmation, and initial in vivo tolerability studies, this framework provides a robust and efficient pathway to uncover and validate potential therapeutic activities. The causality-driven progression ensures that resources are focused on compounds with the highest likelihood of success, providing a solid foundation for more advanced preclinical development.

References

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Aziridines: Synthesis and bioactivity. ResearchGate. Available at: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. ResearchGate. Available at: [Link]

  • Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. PubMed. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar. Available at: [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]

  • Typical examples of biologically active aza‐[4.3.0]bicyclic compounds... ResearchGate. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. Available at: [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • MTT (Assay protocol, published on Feb 27, 2023). protocols.io. Available at: [Link]

  • Selected examples of pharmacologically active containing a 3‐azabicyclo[3.1.0]hexane motif. ResearchGate. Available at: [Link]

  • How to decide a dose for mice if the doses are not available in any literature. ResearchGate. Available at: [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. Available at: [Link]

  • Phenotypic Drug Discovery Platform. YouTube. Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. Available at: [Link]

  • Screening cascade. GARDP. Available at: [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Available at: [Link]

  • Phenotypic Screening. Creative Biolabs. Available at: [Link]

  • Pharmacological and Predicted Activities of Natural Azo Compounds. PMC. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Biomedical and Pharmacology Journal. Available at: [Link]

  • Phenotypic drug discovery: recent successes, lessons learned and new directions. ResearchGate. Available at: [Link]

  • Bioactive molecules containing aza[3.1.0]bicycles. ResearchGate. Available at: [Link]

  • Novel aza-bicyclic 2-isoxazoline acylhydrazone hybrids and their synergistic potential with fluconazole against a drug-resistant Candida albicans strain. PMC. Available at: [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link]

  • More Precise Method For Rapidly Screening Chemical Compounds Will Help Identify Leads For Drug Discovery. Genome.gov. Available at: [Link]

  • Maximum Tolerated Dose. Massive Bio. Available at: [Link]

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent Office.
  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]

  • Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed. Available at: [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Pre-screening Novel Psychoactive Substances to Speed Detection. Labcompare.com. Available at: [Link]

Sources

The Strategic Discovery and Synthesis of 3-Aza-bicyclo[5.1.0]octane-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Strategic Rationale

In contemporary drug discovery, the iterative permutation of saturated ring systems is central to accessing isomeric compounds with distinct biological properties[1]. Saturated N-heterocycles are highly prized because they orient functional groups in precise spatial and stereochemical arrangements, enabling selective receptor binding[1]. Among these, the 3-aza-bicyclo[5.1.0]octane scaffold—a fused system comprising a seven-membered azepane ring and a three-membered cyclopropane ring—has emerged as a highly versatile and structurally rigid pharmacophore.

As a Senior Application Scientist, I have observed that the unique vector projection and attenuated basicity of this scaffold make it an exceptional candidate for overcoming the limitations of planar, highly basic heterocycles. This whitepaper details the mechanistic rationale, cutting-edge synthetic methodologies, and validated experimental protocols for the de novo synthesis of 3-aza-bicyclo[5.1.0]octane derivatives, grounding all claims in recent literature and patent data.

Mechanistic Rationale: Why 3-Aza-bicyclo[5.1.0]octane?

The architectural design of a drug candidate dictates its pharmacokinetic and pharmacodynamic fate. The integration of the [5.1.0] bicyclic system provides three distinct advantages:

  • Conformational Rigidity & Non-Planarity: The avoidance of planarity is critical in preventing non-specific intercalation, particularly in nucleic acid-binding ligands[2]. The cyclopropane fusion locks the azepane ring into a rigid chair-like conformation, accentuating the non-planarity of the scaffold and enhancing target selectivity[2].

  • Attenuated Basicity: In RNA-targeting ligands, highly basic amino moieties can negatively affect drug-like properties. The dense network of hydrogen-bond donors and acceptors within the rigid[5.1.0] system attenuates basicity while maintaining excellent anchoring capabilities[2].

  • Metabolic Stability in Protease Inhibition: The scaffold has been successfully deployed in the synthesis of novel 4-amino-azepan-3-one protease inhibitors, specifically targeting cysteine proteases of the papain superfamily (e.g., Cathepsin K) for the treatment of osteoarthritis and bone loss[3][4]. Furthermore, it is increasingly utilized in the design of Pan-KRAS glutarimide-containing degraders, harnessing the cell's natural waste disposal system to eliminate cancer-associated proteins[5].

Synthetic Methodologies & Workflows

Accessing medium-sized bridged and fused polycyclic systems has historically been challenging due to transannular strain and entropic barriers. We will explore two state-of-the-art methodologies: Proton-Coupled Electron Transfer (PCET) Aminative Expansion and Rhodium-Catalyzed Denitrogenative Annulation .

Route A: Ir-Catalyzed PCET Exo-to-Endo Nitrogen Transposition

This method achieves the peripheral-to-core nitrogen internalization of amino cycloalkanols. An excited-state iridium chromophore and a weak Brønsted base cooperatively promote the endergonic redox isomerization of cyclic amino alcohols to linear amine-containing products that undergo in situ cyclization[1].

PCET_Pathway N1 Amino Cycloalkanol (Precursor) N2 Ir(III)* Chromophore + Brønsted Base N1->N2 Blue LED (450nm) N3 Radical C-C Cleavage (Redox Isomerization) N2->N3 PCET Activation N4 Linear Amine Intermediate N3->N4 Ring Opening N5 Aminative Expansion (3-Aza-bicyclo[5.1.0]octane) N4->N5 in situ Cyclization

Ir-catalyzed PCET exo-to-endo nitrogen transposition workflow.

Step-by-Step Protocol: PCET Aminative Expansion
  • Causality & Design: The use of an Ir(III) photocatalyst is critical because its long-lived triplet excited state provides the necessary oxidation potential to facilitate single-electron transfer from the base-activated amino alcohol.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the cyclic amino alcohol precursor (0.2 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), and quinuclidine (20 mol%) as the Brønsted base.

  • Solvent Addition: Dissolve the mixture in anhydrous, degassed 1,2-dichloroethane (DCE) (0.1 M). Self-Validation: Ensure the solution is thoroughly sparged with argon; residual oxygen will rapidly quench the Ir(III)* excited state, halting the reaction.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at ambient temperature for 16 hours. Use a cooling fan to maintain the temperature below 30°C, preventing thermal degradation of the linear intermediate.

  • Workup: Quench the reaction by exposing it to air. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) to yield the 3-aza-bicyclo[5.1.0]octane derivative.

Route B: Rhodium-Catalyzed Intramolecular Cyclopropanation

Three types of aza-bicycles, including 3-azabicyclo[5.1.0]octane-7-carbaldehyde, can be conveniently constructed from the carbene progenitors of N-homoallyl triazoles. This transformation features a key rhodium-catalyzed intramolecular cyclopropanation of the pendent C–C double bond, showing complete stereospecificity[6][7].

Rh_Pathway A N-Homoallyl Triazole (Substrate) B Rh2(OAc)4 Catalyst (Coordination) A->B Heat (80°C) C Rhodium Carbenoid Intermediate B->C -N2 (Denitrogenation) D Intramolecular (3+2) Cyclopropanation C->D C=C Insertion E 3-Aza-bicyclo[5.1.0]octane Scaffold D->E Stereospecific Annulation

Rhodium-catalyzed denitrogenative intramolecular cyclopropanation pathway.

Step-by-Step Protocol: Denitrogenative Annulation
  • Causality & Design: Rh2(OAc)4 is utilized because the bridging carboxylate ligands stabilize the highly electrophilic rhodium carbenoid intermediate, preventing premature quenching and dictating the stereochemical outcome of the cyclopropanation[6][7].

  • Catalyst Loading: To a flame-dried Schlenk flask under argon, add Rh2(OAc)4 (2-5 mol%) and anhydrous toluene (to achieve a final substrate concentration of 0.05 M). Heat the solution to 80°C.

  • Substrate Addition: Dissolve the N-homoallyl triazole precursor in a minimal amount of toluene. Add this solution dropwise via a syringe pump over 2 hours. Self-Validation: Slow addition is strictly required to maintain a low steady-state concentration of the transient carbenoid, thereby suppressing unwanted intermolecular dimerization.

  • Monitoring: Monitor the reaction via TLC and the cessation of N2 gas evolution (using a mineral oil bubbler). The reaction is typically complete 30 minutes post-addition.

  • Isolation: Cool the reaction to room temperature, filter through a short pad of Celite to remove the rhodium catalyst, and concentrate. Purify via silica gel chromatography to isolate the stereopure 3-aza-bicyclo[5.1.0]octane core.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and yields for synthesizing various functionalized 3-aza-bicyclo[5.1.0]octane scaffolds based on recent synthetic campaigns[1][6][7].

Precursor TypeCatalyst SystemKey IntermediateYield (%)Stereoselectivity (dr)Primary Application
N-Homoallyl TriazoleRh2(OAc)4 (5 mol%)Rhodium Carbenoid78 - 85%>99:1Natural Product Synthesis[6][7]
Amino CyclohexanolIr[dF(CF3)ppy]2 (2 mol%)Linear Amine Radical46 - 57%N/A (Expansion)Scaffold Diversification[1]
Epoxy-ε-lactamCyanamide / NaBH4Azepane Oxazole83%>95:5RNA-Binding Ligands[2]
Benzyl Ester Derivativem-CPBA / CH2Cl28-Oxa-3-aza-[5.1.0]80%Diastereomeric MixProtease Inhibitors[3][4]

Biological Applications & Future Perspectives

The 3-aza-bicyclo[5.1.0]octane scaffold is rapidly transitioning from a synthetic curiosity to a cornerstone of targeted therapeutics:

  • Targeted Protein Degradation (PROTACs): Recent patents highlight the use of azabicyclo[5.1.0]octane-6-carboxylate derivatives in the synthesis of glutarimide-containing Pan-KRAS degraders. These compounds successfully hijack the ubiquitin-proteasome system to eliminate previously "undruggable" KRAS mutants (e.g., G12C, G12D)[5].

  • Protease & Glycosidase Inhibition: The scaffold serves as a rigid backbone for 4-amino-azepan-3-one derivatives, which act as potent inhibitors of Cathepsin K (a cysteine protease implicated in bone degradation)[3][4]. Additionally, polyhydroxyazepanes based on this core exhibit strong glycosidase inhibitory activity[8].

  • Nucleic Acid Targeting: By utilizing the [5.1.0] system to create ring-expanded azepane oxazoles, researchers have successfully designed RNA-binding ligands that avoid non-specific DNA intercalation, paving the way for highly selective antiviral and antibacterial RNA therapeutics[2].

As synthetic methodologies like PCET and transition-metal-catalyzed denitrogenative annulations continue to mature, the accessibility of highly functionalized 3-aza-bicyclo[5.1.0]octane libraries will expand, accelerating their integration into high-throughput screening pipelines.

References

  • US6534498B1 - Protease inhibitors - Google Patents Source: Google Patents URL
  • JP2003513971A - Protease inhibitor - Google Patents Source: Google Patents URL
  • (1R,4S,5R,6S,7R)-5,6-Bis-benzyloxy-4-benzyloxymethyl-8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylic acid benzyl ester Source: Molaid (摩熵化学) URL:[Link]

  • Exo-to-endo nitrogen transposition in saturated rings Source: ChemRxiv URL:[Link]

  • Synthesis of Oxazole Analogs of Streptolidine Lactam Source: European Journal of Organic Chemistry (via UCSD) URL:[Link]

  • Total Synthesis of (−)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • US12110291B2 - Glutarimide-containing pan-KRAS-mutant degrader compounds and uses thereof Source: Google Patents URL
  • Application of Denitrogenative Transformations in Synthesis of Natural Products Source: ResearchGate URL:[Link]

Sources

structural characterization and elucidation of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization and Elucidation of 3-Aza-bicyclo[5.1.0]octane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Aza-bicyclo[5.1.0]octane scaffold represents a unique structural motif, incorporating a strained aziridine ring fused to a flexible seven-membered carbocycle. This arrangement offers a compelling three-dimensional architecture for molecular design in medicinal chemistry and materials science. However, the very features that make it attractive—the strained ring, conformational flexibility, and multiple chiral centers—present significant challenges for unambiguous structural characterization. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Aza-bicyclo[5.1.0]octane, grounded in established analytical principles. We will move beyond a simple listing of techniques to explain the strategic rationale behind the experimental workflow, ensuring a self-validating and robust characterization process.

The Strategic Imperative for a Multi-Modal Approach

The structural confirmation of 3-Aza-bicyclo[5.1.0]octane cannot be reliably achieved with a single analytical technique. A synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments is essential. The inherent ambiguity in any one method is resolved by the corroborating evidence from others. For instance, while MS can confirm the elemental composition and molecular weight, it provides no information on stereochemistry. Conversely, advanced NMR techniques can define stereochemical relationships but rely on the molecular formula being established first.

Our elucidation strategy is therefore built on a logical progression of experiments, where the output of one technique informs the setup and interpretation of the next.

G cluster_0 Elucidation Workflow MS Mass Spectrometry (Confirm MW & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Initial Structural Sketch) MS->NMR_1D Provides Molecular Formula IR Infrared Spectroscopy (Identify Functional Groups) IR->NMR_1D Confirms N-H, C-H bonds NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignment) NMR_1D->NMR_2D Identifies Proton & Carbon Environments NOESY NOESY / ROESY (Stereochemistry & Conformation) NMR_2D->NOESY Assigns Specific Nuclei Final Final Structure Elucidation NMR_2D->Final Confirms C-C & C-H Framework NOESY->Final Defines 3D Geometry

Caption: A logical workflow for the structural elucidation of 3-Aza-bicyclo[5.1.0]octane.

Mass Spectrometry: Establishing the Foundation

The first step is to confirm the molecular formula (C₇H₁₃N), which corresponds to a molecular weight of 111.1048 g/mol . High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose as it provides the necessary mass accuracy to distinguish the target formula from other potential elemental compositions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer capable of achieving a mass accuracy of < 5 ppm.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected exact mass for the [M+H]⁺ ion (C₇H₁₄N⁺) is 112.1121.

  • Validation: The experimentally observed mass should be within 5 ppm of the theoretical mass. This provides unequivocal confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While seemingly a basic technique, IR spectroscopy provides rapid and crucial confirmation of key functional groups. For 3-Aza-bicyclo[5.1.0]octane, the two most important features to observe are the N-H and C-H stretching vibrations.

  • N-H Stretch: A moderate to weak absorption is expected in the range of 3300-3500 cm⁻¹. The presence of this peak is a strong indicator of the secondary amine within the aziridine ring.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will confirm the presence of sp³-hybridized C-H bonds in the seven-membered ring. The C-H stretches of the aziridine ring may appear at slightly higher frequencies, sometimes just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR is the most powerful tool for delineating the complex structure of 3-Aza-bicyclo[5.1.0]octane. A combination of 1D and 2D experiments is required to assign every proton and carbon and to establish the stereochemical configuration.

¹H and ¹³C NMR: The Initial Blueprint
  • ¹H NMR: The proton spectrum will be complex due to the number of non-equivalent methylene protons and the conformational flexibility of the seven-membered ring. Key regions to analyze include:

    • Aziridine Protons: The protons on the carbons of the aziridine ring (C1 and C7) are expected to be diastereotopic and will likely appear as complex multiplets at a relatively upfield chemical shift.

    • N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

    • Cycloheptane Ring Protons: A series of complex, overlapping multiplets will be observed for the ten protons on the seven-membered ring.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should reveal seven distinct carbon signals, consistent with the molecular formula and the expected C₂ symmetry of the idealized molecule. The carbons of the aziridine ring will likely appear at a characteristic upfield chemical shift.

2D NMR: Connecting the Dots

A series of 2D NMR experiments are essential to assemble the structural puzzle.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the proton-proton connectivity within the seven-membered ring and identifying the protons on the aziridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already-analyzed proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is critical for establishing the connectivity across quaternary carbons (if any) and for piecing together the entire carbon skeleton. For 3-Aza-bicyclo[5.1.0]octane, HMBC will be crucial for connecting the protons on the seven-membered ring to the carbons of the aziridine ring.

G cluster_1 2D NMR Correlation Strategy H1 ¹H Nucleus C1 ¹³C Nucleus (Directly Bonded) H1->C1 HSQC (¹JCH) C2 ¹³C Nucleus (2-3 Bonds Away) H1->C2 HMBC (²⁻³JCH) H2 ¹H Nucleus (2-3 Bonds Away) H1->H2

Caption: Visualization of key 2D NMR experiments and their correlations.

NOESY/ROESY: Defining the 3D Structure

The final piece of the puzzle is to determine the relative stereochemistry of the molecule. This is accomplished using either NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

For 3-Aza-bicyclo[5.1.0]octane, the key spatial relationships to probe will be between the protons on the aziridine ring and those on the seven-membered ring. The presence or absence of specific NOE cross-peaks will allow for the determination of the cis or trans fusion of the rings.

Data Synthesis and Final Structure Confirmation

The table below illustrates how data from each technique would be synthesized to provide a comprehensive and self-validating structural proof.

Analytical Technique Expected Observation Structural Information Gained
HRMS (ESI-TOF) [M+H]⁺ ion at m/z 112.1121 (± 5 ppm)Confirms elemental composition of C₇H₁₃N.
IR Spectroscopy ~3400 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (sp³ C-H stretch)Confirms presence of secondary amine and saturated hydrocarbon framework.
¹³C NMR 7 distinct carbon signalsConfirms the number of unique carbon environments.
¹H NMR Complex multiplets, broad N-H singletProvides initial information on proton environments.
COSY Cross-peaks showing ³JHH couplingsEstablishes proton-proton connectivity within the ring systems.
HSQC 7 cross-peaks correlating specific ¹H and ¹³C signalsUnambiguously assigns each carbon to its attached proton(s).
HMBC Cross-peaks showing ²⁻³JCH couplingsConfirms the connectivity of the carbon skeleton, linking the two rings.
NOESY/ROESY Cross-peaks between spatially proximate protonsDetermines the relative stereochemistry of the ring fusion.

By systematically acquiring and interpreting data from this suite of experiments, a researcher can move from a proposed structure to an unambiguously confirmed one. This rigorous, multi-faceted approach ensures the scientific integrity of the characterization and provides a solid foundation for any further investigation or application of 3-Aza-bicyclo[5.1.0]octane.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. (A foundational textbook for organic spectroscopy). URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. (Provides detailed explanations of NMR, IR, and MS techniques). URL: [Link]

  • Title: High-Resolution Mass Spectrometry and its Application in Metabolomics Source: Journal of Integrated Omics (2013). URL: [Link]

  • Title: Two-Dimensional NMR Spectroscopy Source: Chemistry LibreTexts. (Provides an accessible overview of 2D NMR techniques like COSY, HSQC, and HMBC). URL: [https://chem.libretexts.org/Bookshelves/Organic

An In-depth Technical Guide to the Theoretical and Computational Chemistry of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Aza-bicyclo[5.1.0]octane Scaffold in Modern Drug Discovery

The 3-Aza-bicyclo[5.1.0]octane core, a unique and conformationally constrained bicyclic system featuring a fused aziridine and cycloheptane ring, represents a compelling structural motif in medicinal chemistry. Its rigid three-dimensional architecture offers a distinct advantage in the design of novel therapeutic agents by reducing the entropic penalty upon binding to biological targets, which can lead to enhanced potency and selectivity. Such bicyclic amines are increasingly recognized for their potential as bioisosteres for aromatic rings, enabling the exploration of new chemical space beyond the traditional "flat" molecules that have historically dominated drug discovery pipelines. Derivatives of similar azabicyclic frameworks, such as the 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[3.3.0]octane systems, have demonstrated a wide array of biological activities, including roles as antagonists for opioid and orexin receptors, and as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[1][2][3]

The inherent strain of the aziridine ring within the 3-Aza-bicyclo[5.1.0]octane structure imparts unique reactivity, making it a versatile intermediate for the synthesis of more complex nitrogen-containing heterocycles. However, this reactivity also necessitates a thorough understanding of the molecule's electronic and structural properties to predict its behavior in different chemical environments and to rationally design derivatives with desired pharmacological profiles.

This in-depth technical guide provides a comprehensive overview of the theoretical and computational chemistry of 3-Aza-bicyclo[5.1.0]octane. It is intended for researchers, scientists, and drug development professionals who seek to leverage computational methods to explore the potential of this and related scaffolds. We will delve into the fundamental principles and practical applications of quantum chemical calculations to elucidate the molecule's conformational landscape, electronic structure, and reactivity. By the end of this guide, the reader will have a robust framework for applying computational techniques to accelerate the discovery and development of novel therapeutics based on the 3-Aza-bicyclo[5.1.0]octane core.

I. Computational Methodology: A Self-Validating System for a Priori Characterization

The cornerstone of a reliable computational investigation is a well-defined and validated methodology. For a molecule like 3-Aza-bicyclo[5.1.0]octane, which contains a strained three-membered ring and a flexible seven-membered ring, a multi-faceted approach is essential to accurately capture its structural and electronic intricacies. The following protocol outlines a robust computational workflow, grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry lauded for its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. For a flexible system like 3-Aza-bicyclo[5.1.0]octane, a thorough conformational search is imperative.

Protocol for Geometry Optimization:

  • Initial Structure Generation: A starting 3D structure of 3-Aza-bicyclo[5.1.0]octane is generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).

  • Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This can be achieved through methods such as molecular dynamics simulations or by systematically rotating dihedral angles.

  • DFT Optimization: The resulting unique conformers are then subjected to full geometry optimization using DFT. A common and well-validated choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d,p) . For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

  • Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra for validation, if available.

Causality Behind Experimental Choices: The choice of the B3LYP functional is rooted in its proven track record for accurately predicting the geometries and relative energies of a wide range of organic molecules. The inclusion of polarization functions (d,p) in the basis set is crucial for describing the non-spherical electron distribution around atoms in a strained ring system like aziridine.

Diagram: Computational Workflow for Structural Elucidation

workflow cluster_start Initial Steps cluster_search Conformational Exploration cluster_dft Quantum Chemical Refinement cluster_output Final Output A 1. Initial 3D Structure Generation (Molecular Builder) B 2. Preliminary Optimization (Molecular Mechanics - MMFF94) A->B C 3. Conformational Search (Molecular Dynamics / Dihedral Scan) B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E 5. Vibrational Frequency Analysis D->E F Confirmation of True Minima (No Imaginary Frequencies) E->F G Optimized 3D Structure & Thermodynamic Properties F->G

Caption: A stepwise workflow for determining the stable 3D structure of 3-Aza-bicyclo[5.1.0]octane.

II. Molecular Properties: Unveiling the Electronic Landscape

With the optimized geometry in hand, a wealth of information about the molecule's electronic properties can be extracted. These properties are key to understanding its reactivity, intermolecular interactions, and potential for drug-like behavior.

Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental to predicting a molecule's reactivity.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater propensity to react with electrophiles.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater susceptibility to attack by nucleophiles.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Azabicyclic System

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7
Note: These are representative values for a similar azabicyclic system and should be calculated specifically for 3-Aza-bicyclo[5.1.0]octane.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red Regions: Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (like the nitrogen in the aziridine ring). These are sites prone to electrophilic attack.

  • Blue Regions: Indicate areas of low electron density, often found around hydrogen atoms bonded to electronegative atoms. These regions are susceptible to nucleophilic attack.

  • Green/Yellow Regions: Represent areas of neutral electrostatic potential.

The MEP provides a visual hypothesis for how 3-Aza-bicyclo[5.1.0]octane might interact with other molecules, including biological targets.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. This analysis can reveal:

  • Hybridization: The hybridization of atoms, which can deviate from ideal sp3, sp2, or sp hybridization in strained systems.

  • Bond Strengths: The strength of chemical bonds can be inferred from the NBO analysis.

  • Hyperconjugative Interactions: NBO analysis can quantify stabilizing interactions between occupied and unoccupied orbitals, which can influence conformation and reactivity.

III. Predicting Reactivity: From Theory to Synthetic Application

The unique structure of 3-Aza-bicyclo[5.1.0]octane, with its strained aziridine ring, suggests a rich and potentially complex reactivity profile. Computational chemistry provides powerful tools to predict and understand these reactions.

Modeling Reaction Mechanisms

By calculating the energies of reactants, products, and, most importantly, transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates.

Protocol for Modeling a Reaction Mechanism:

  • Hypothesize a Mechanism: Based on chemical intuition and literature precedents for similar molecules, propose a plausible reaction pathway.

  • Locate Stationary Points: Perform geometry optimizations to find the structures of the reactants, products, and any intermediates.

  • Transition State Search: Employ a transition state search algorithm (e.g., Berny optimization with Opt=TS) to locate the transition state structure connecting the reactants (or intermediates) and products.

  • Transition State Verification: A frequency calculation on the transition state structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products.

Diagram: Logical Relationship in Reaction Pathway Prediction

reaction_pathway cluster_input Initial Hypothesis cluster_calculation Computational Investigation cluster_output Predicted Outcome A Proposed Reactants & Products B Geometry Optimization of Stationary Points A->B C Transition State Search B->C D Frequency & IRC Calculations C->D E Reaction Energy Profile D->E F Activation Energy & Reaction Rate E->F

Caption: The logical flow for computationally predicting the feasibility and kinetics of a chemical reaction.

IV. Application in Drug Design: A Computational Perspective

The insights gained from the theoretical and computational analysis of 3-Aza-bicyclo[5.1.0]octane can be directly applied to drug design and development.

  • Pharmacophore Modeling: The 3D arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) derived from the optimized geometry can be used to build a pharmacophore model. This model can then be used to screen large virtual libraries of compounds for molecules with a similar spatial arrangement of features, potentially leading to the discovery of new hits.

  • Structure-Based Drug Design: If the 3D structure of a biological target is known, the optimized structure of a 3-Aza-bicyclo[5.1.0]octane derivative can be docked into the active site. This allows for the visualization of potential binding modes and the identification of key interactions that contribute to binding affinity.

  • ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-Aza-bicyclo[5.1.0]octane derivatives. This in silico screening can help to prioritize compounds with favorable drug-like properties for synthesis and further testing, thereby reducing the time and cost of drug development.

Conclusion

The 3-Aza-bicyclo[5.1.0]octane scaffold presents a promising avenue for the development of novel therapeutic agents. This guide has outlined a comprehensive and robust computational workflow for the in-depth characterization of this and related molecules. By leveraging the power of theoretical and computational chemistry, researchers can gain a deep understanding of the structural, electronic, and reactive properties of this intriguing molecular framework. These insights are not merely of academic interest; they provide a rational basis for the design of new molecules with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the journey from a promising chemical scaffold to a life-changing medicine. The integration of these computational approaches into modern drug discovery programs is no longer an option but a necessity for staying at the forefront of pharmaceutical innovation.

References

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 796–807. [Link]

  • Li, J., Wang, Y., Li, Y., & Zhang, J. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]

  • F. Hoffmann-La Roche AG. (2010). 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS. European Patent Office. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Crombie, A. L., Antrilli, T. M., Campbell, B. A., Crandall, D. L., Failli, A. A., He, Y., Kern, J. C., Moore, W. J., Nogle, L. M., & Trybulski, E. J. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742–3745. [Link]

  • Devi, A. S., & Singh, N. R. (2014). A Computational Study on the Isomers of Cyclooctene. Atlantis Press. [Link]

  • Tabolin, A. A., Ioffe, S. L., & Strelenko, Y. A. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3536. [Link]

  • Wiley. (n.d.). Bicyclo[5.1.0]octane-8,8-dicarbonitrile, 1-(1-cyclopenten-3-on-1-yl)-. SpectraBase. [Link]

  • Oka, M., Matsumoto, Y., Hirooka, K., & Suzuki, T. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin, 48(8), 1121–1124. [Link]

  • Grigor'ev, I. A., & Khramtsov, V. V. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. Molecules, 26(10), 2994. [Link]

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., Stepakov, A. V., & Bakulev, V. A. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(7), 3474. [Link]

  • Al-Mughaid, H., & Al-Senani, H. (2019). Spherical conformational landscape shed new lights on fluxional nature of cyclopentane and its derivatives, confirmed by their Raman spectra. ResearchGate. [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., ... Weber, A. E. (2010). Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(12), 3521–3525. [Link]

  • Oka, M., Matsumoto, Y., Hirooka, K., & Suzuki, T. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin, 48(8), 1121–1124. [Link]

Sources

An In-depth Technical Guide to the 3-Aza-bicyclo[5.1.0]octane Core: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Aza-bicyclo[5.1.0]octane core, a unique bridged heterocyclic system, represents a compelling scaffold for exploration in medicinal chemistry and drug discovery. This technical guide provides a comprehensive analysis of its synthesis, chemical reactivity, and potential as a bioisosteric replacement for established pharmacophores. By delving into the stereochemical nuances, conformational landscape, and key transformations of this aziridine-fused cycloheptane ring system, we aim to equip researchers with the foundational knowledge to unlock its therapeutic potential.

Introduction: The Allure of Bridged Scaffolds in Drug Design

In the quest for novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional "flat" aromatic systems. Three-dimensional, Csp³-rich scaffolds offer a gateway to novel chemical space and can provide superior target engagement through precise spatial orientation of functional groups. The 3-Aza-bicyclo[5.1.0]octane core, featuring a strained three-membered aziridine ring fused to a flexible seven-membered cycloheptane ring, embodies this principle. Its inherent ring strain and conformational intricacies present both a synthetic challenge and a unique opportunity for the development of innovative molecular entities.

This guide will dissect the fundamental aspects of the 3-Aza-bicyclo[5.1.0]octane core, from its logical synthetic assembly to its predictable, yet versatile, chemical behavior. We will explore how the interplay of the aziridine and cycloheptane rings dictates its reactivity and how this can be harnessed for the strategic introduction of molecular diversity.

Synthesis of the 3-Aza-bicyclo[5.1.0]octane Core

While the literature on the parent 3-Aza-bicyclo[5.1.0]octane is not extensive, its synthesis can be logically approached through established methodologies for aziridination of olefins. A plausible and efficient route commences from the readily available cycloheptenone.

Proposed Synthetic Pathway: From Cycloheptenone to the Bicyclic Core

A key strategy involves the intramolecular cyclization of a suitably functionalized cycloheptane precursor. This can be achieved through a multi-step sequence, as outlined below.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Synthesis of 3-Aza-bicyclo[5.1.0]octane Cycloheptenone Cycloheptenone Amino_alcohol trans-2-Aminocycloheptanol Cycloheptenone->Amino_alcohol 1. Reduction 2. Epoxidation 3. Azide Opening & Reduction Aziridine 3-Aza-bicyclo[5.1.0]octane Amino_alcohol->Aziridine Wenker Aziridination or Mitsunobu Cyclization

Caption: Proposed synthetic route to the 3-Aza-bicyclo[5.1.0]octane core.

Experimental Protocol: A Conceptual Step-by-Step Methodology

  • Synthesis of trans-2-Aminocycloheptanol:

    • Step 1: Reduction of Cycloheptenone. Cycloheptenone is reduced to cycloheptenol using a standard reducing agent like sodium borohydride.

    • Step 2: Epoxidation. The resulting cycloheptenol is subjected to epoxidation, for instance with m-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding epoxide.

    • Step 3: Ring-Opening with Azide and Reduction. The epoxide is then opened with an azide source (e.g., sodium azide) to give an azido alcohol, which upon reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) affords the key intermediate, trans-2-aminocycloheptanol.

  • Formation of the 3-Aza-bicyclo[5.1.0]octane Ring:

    • Wenker Aziridination: The trans-2-aminocycloheptanol can be converted to its sulfate ester and subsequently treated with a base to induce intramolecular cyclization, a variation of the classic Wenker synthesis.[1]

    • Mitsunobu Cyclization: Alternatively, activation of the hydroxyl group under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) followed by intramolecular nucleophilic attack by the amine can also yield the desired 3-Aza-bicyclo[5.1.0]octane.[2]

It is important to note that a derivative of this core, 5-methylene-3-azabicyclo[5.1.0]octan-4-one, has been synthesized via a rhodium-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides, highlighting the accessibility of this ring system through various synthetic strategies.[2][3]

Conformational Analysis and Stereochemistry

The chemical behavior of the 3-Aza-bicyclo[5.1.0]octane core is intrinsically linked to its three-dimensional structure. The fusion of a rigid, planar-like three-membered ring with a flexible seven-membered ring results in a complex conformational landscape.

The Bicyclo[5.1.0]octane Framework

Computational studies on the parent carbocyclic bicyclo[5.1.0]octane system reveal that the seven-membered ring can adopt several low-energy conformations, including chair and boat forms. The fusion of the cyclopropane ring introduces significant strain and influences the relative stability of these conformers. For cis-bicyclo[5.1.0]octane, the chair-like conformation is generally favored.[4]

Influence of the Nitrogen Atom

The introduction of a nitrogen atom at the 3-position is expected to further influence the conformational preferences. The lone pair on the nitrogen can adopt either an endo or exo orientation relative to the seven-membered ring, leading to distinct diastereomeric conformations. Interconversion between these forms would likely involve nitrogen inversion, the barrier for which could be influenced by substituents on the nitrogen.

Diagram of Conformational Isomers:

G cluster_0 Conformational Isomers of 3-Aza-bicyclo[5.1.0]octane Endo Endo Conformer (Lone pair pointing inwards) Exo Exo Conformer (Lone pair pointing outwards) Endo->Exo Nitrogen Inversion

Caption: Endo and Exo conformers of the 3-Aza-bicyclo[5.1.0]octane core.

The stereochemistry of the ring fusion (cis or trans) will also have a profound impact on the overall shape and reactivity of the molecule. The cis-fused isomer is generally expected to be thermodynamically more stable.[5]

Chemical Reactivity: Harnessing the Strain

The reactivity of the 3-Aza-bicyclo[5.1.0]octane core is dominated by the electrophilic nature of the strained aziridine ring. Ring-opening reactions, initiated by nucleophiles or electrophiles, provide a versatile platform for the introduction of diverse functional groups.

Nucleophilic Ring-Opening

The regioselectivity of nucleophilic attack on the aziridine ring is a critical consideration. In the absence of activating groups on the nitrogen, the reaction generally proceeds via an S(_N)2 mechanism. Attack can occur at either of the two carbon atoms of the aziridine ring.

Table of Predicted Regioselectivity in Nucleophilic Ring-Opening:

NucleophilePredicted Site of AttackRationale
"Soft" nucleophiles (e.g., thiols, cyanides)Less substituted carbonGoverned by steric hindrance.
"Hard" nucleophiles (e.g., organolithiums)More substituted carbonElectronic factors may play a larger role.
Intramolecular nucleophilesDependent on ring size formedBaldwin's rules can predict the feasibility of cyclization.

A study on a similar seven-membered fused N-aryl aziridine demonstrated that ring-opening with acetic acid proceeds with high regioselectivity.[6] This suggests that even with the parent N-unsubstituted core, predictable outcomes can be expected.

Diagram of Nucleophilic Ring-Opening:

G cluster_0 Nucleophilic Ring-Opening Aziridine 3-Aza-bicyclo[5.1.0]octane Product_A trans-2-Substituted-3-aminocycloheptanol derivative Aziridine->Product_A Nu:⁻ at C2 Product_B trans-3-Substituted-2-aminocycloheptanol derivative Aziridine->Product_B Nu:⁻ at C1

Caption: Possible pathways for nucleophilic ring-opening of the core.

Electrophilic Activation and Subsequent Ring-Opening

Activation of the aziridine nitrogen with an electrophile (e.g., a proton or a Lewis acid) generates a more reactive aziridinium ion. This intermediate is highly susceptible to nucleophilic attack, often with altered regioselectivity compared to the unactivated aziridine. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the bicyclic system.[7]

Cycloaddition Reactions

While less common for saturated aziridines, under certain conditions, the 3-Aza-bicyclo[5.1.0]octane core could potentially participate in cycloaddition reactions. For instance, activation of the nitrogen could lead to the formation of an azomethine ylide, which could then undergo [3+2] cycloaddition with a suitable dipolarophile. This approach is well-documented for the synthesis of the smaller 3-azabicyclo[3.1.0]hexane system.[8]

Applications in Drug Discovery and Medicinal Chemistry

The 3-Aza-bicyclo[5.1.0]octane core holds significant promise as a versatile scaffold in drug discovery. Its rigid, three-dimensional structure makes it an attractive candidate for a bioisosteric replacement of other cyclic systems, potentially leading to improved pharmacological properties.

Bioisosterism: Beyond Flatland

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The 3-Aza-bicyclo[5.1.0]octane core can be considered a saturated, non-aromatic bioisostere for various five- and six-membered aromatic and heteroaromatic rings. This substitution can lead to:

  • Improved Solubility: The introduction of a more Csp³-rich, polar scaffold can enhance aqueous solubility.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to a longer half-life.[9]

  • Novel Intellectual Property: The use of a unique scaffold can provide a pathway to new chemical entities with strong patent protection.

Table of Potential Bioisosteric Replacements:

Original MoietyPotential Replacement with 3-Aza-bicyclo[5.1.0]octane DerivativeRationale
Phenyl ringAppropriately substituted 3-Aza-bicyclo[5.1.0]octaneMimics the spatial arrangement of substituents.
Piperidine ringFunctionalized 3-Aza-bicyclo[5.1.0]octaneOffers a more rigid and conformationally defined alternative.
Pyrrolidine ringFunctionalized 3-Aza-bicyclo[5.1.0]octaneProvides a larger, more sterically demanding scaffold.
Potential Therapeutic Areas

While specific biological activities for derivatives of the 3-Aza-bicyclo[5.1.0]octane core are yet to be extensively reported, related azabicyclic structures have shown a wide range of pharmacological effects. For instance, the smaller 3-azabicyclo[3.1.0]hexane core is found in compounds with antitumor and opioid receptor antagonist activity.[8][10] Given the structural similarities, it is plausible that derivatives of the 3-Aza-bicyclo[5.1.0]octane core could exhibit interesting activities in areas such as:

  • Neuroscience: The rigid scaffold could be used to design ligands for various receptors and ion channels in the central nervous system.

  • Oncology: The strained aziridine ring could act as a latent electrophile for covalent modification of biological targets, a strategy employed by some anticancer agents.

  • Infectious Diseases: The unique three-dimensional shape could lead to the development of novel antibacterial or antiviral agents.

Conclusion and Future Outlook

The 3-Aza-bicyclo[5.1.0]octane core represents a largely untapped area of chemical space with significant potential for the development of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, conformational properties, and chemical reactivity. The key to unlocking its full potential lies in the systematic exploration of its derivatization through the strategic application of ring-opening and functionalization reactions. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the 3-Aza-bicyclo[5.1.0]octane core stands out as a promising candidate for the next generation of innovative medicines. Further research into its synthesis, reactivity, and biological evaluation is highly encouraged.

References

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 834–845. [Link]

  • Borgini, M., et al. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. ResearchGate. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Saikia, I., & Deka, R. C. (2014). A theoretical study on the conformational analysis of fifteen isomers of cyclooctene. Atlantis Press. [Link]

  • Lin, C., Wang, M.-C., Wie, P., Xing, Q., & Liu, C.-H. (2020). A One-Pot Approach to Multi-Substituted Fused Aziridines: Formal Intermolecular [2+1] Cycloaddition Reaction between Saccharin-Derived Cyclic Ketimines and Sulfur Ylides. ResearchGate. [Link]

  • Romero, A., & Baran, P. S. (2008). Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. PMC. [Link]

  • Zhang, W., & Chen, Z. (2024). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. PMC. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Rotational spectroscopic and ab initio study of cis- and trans-(−)-carveol: further insights into conformational dynamics in monoterpenes and monoterpenoids. (2023). RSC Publishing. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025). PMC. [Link]

  • Lin, C.-H., & Joullié, M. M. (2022). Synthesis of Optically Active Organofluorides by Ring Opening of Oxazolidinone-Fused Aziridines. ACS Publications. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (2018). RSC Publishing. [Link]

  • Li, Z., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. (2024). PMC. [Link]

  • Schiffler, M. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Paderborn. [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). PubMed. [Link]

  • Srivastava, N., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

  • Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset. [Link]

  • Cis-Trans Isomers and its Differences in Properties. (2021). Longdom Publishing. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (2023). MDPI. [Link]

  • Cis-trans Isomerism in Cycloalkanes. (2022). Chemistry LibreTexts. [Link]

  • Ghorbani, M., Mohammadi, B., Saraii, M., Masoumi, B., Abbasian, M., Ramazani, A., Slepokura, K., & Lis, T. (2018). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Scilit. [Link]

  • Lee, S., et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. [Link]

  • How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? (2014). ResearchGate. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. HETEROCYCLES. [Link]

Sources

Therapeutic Applications and Synthetic Methodologies of the 3-Aza-bicyclo[5.1.0]octane Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aza-bicyclo[5.1.0]octane ring system is a conformationally restricted, bicyclic nitrogen-containing heterocycle that has emerged as a highly versatile pharmacophore in modern medicinal chemistry. By fusing a cyclopropane ring to a seven-membered azepane core, medicinal chemists can precisely control the spatial orientation of functional groups, thereby reducing the entropic penalty upon target binding. This in-depth technical guide explores the structural significance, primary therapeutic applications, and field-proven synthetic methodologies for generating the 3-aza-bicyclo[5.1.0]octane framework.

Structural Significance & Pharmacophore Modeling

The fundamental advantage of the 3-aza-bicyclo[5.1.0]octane framework lies in its structural rigidity. The parent azepane ring is highly flexible, often leading to off-target interactions and poor oral bioavailability. The introduction of the [5.1.0] bicyclic system locks the heterocycle into a defined pseudo-chair or boat conformation. This rigidification is critical for mimicking peptide backbones while simultaneously resisting proteolytic degradation, making it an ideal scaffold for protease inhibitors and CNS-active agents.

Primary Therapeutic Applications

Cathepsin K Inhibition (Osteoporosis & Joint Disorders)

Cathepsin K is a highly potent cysteine protease secreted by osteoclasts, responsible for the degradation of Type I collagen during the bone resorption process. Inhibiting this enzyme is a primary therapeutic strategy for treating osteoporosis and rheumatoid arthritis.

Derivatives of 8-oxa-3-aza-bicyclo[5.1.0]octane and their subsequent methyl-substituted azepanone analogs serve as highly potent Cathepsin K inhibitors1[1]. The bicyclic core fits optimally into the S2 pocket of the Cathepsin K active site. Extensive structure-activity relationship (SAR) studies have demonstrated that utilizing this framework to guide specific regiochemical substitutions (e.g., 4S-7-cis-methylazepanone) drastically improves both the binding affinity and the pharmacokinetic profile, leading to clinical candidates like Relacatib2[2].

CathepsinK_Pathway OSTEOCLAST Osteoclast Activation CATK Cathepsin K Secretion OSTEOCLAST->CATK Triggers COLLAGEN Collagen Type I Degradation CATK->COLLAGEN Catalyzes BONE Bone Resorption COLLAGEN->BONE Leads to INHIBITOR 3-Aza-bicyclo[5.1.0]octane Derivative INHIBITOR->CATK Inhibits

Mechanism of Cathepsin K inhibition by 3-Aza-bicyclo[5.1.0]octane derivatives in bone resorption.

Monobactam Antibiotics (Anti-Infectives)

The rise of multi-drug resistant Gram-negative bacteria necessitates novel antibiotic architectures. The 3-aza-bicyclo[5.1.0]octane framework is utilized as a bulky, lipophilic side-chain moiety in advanced monobactam antibiotics 3[3]. The incorporation of this bicyclic system enhances the molecule's ability to penetrate the complex outer membrane of pathogens like Neisseria meningitidis while providing steric hindrance that protects the core beta-lactam ring from hydrolysis by bacterial beta-lactamases.

Substance P Antagonism (CNS & Pain Management)

Substance P is a neuropeptide that acts as a major neurotransmitter in nociceptive (pain) pathways. Fused ring analogs containing the 3-aza-bicyclo[5.1.0]octane architecture act as potent Substance P antagonists 4[4]. Because the bicyclic framework is highly lipophilic, it readily crosses the blood-brain barrier (BBB), making it an excellent candidate for treating neuropathic pain, reflex sympathetic dystrophy, and stress-related somatic disorders.

Quantitative Pharmacokinetic Data

The functionalization of the azepane core via bicyclic intermediates yields profound improvements in pharmacokinetic stability. Table 1 summarizes the evolution of Cathepsin K inhibitors from the parent azepanone to highly optimized derivatives.

Table 1: Pharmacokinetic & Inhibitory Profile of Azepanone-based Cathepsin K Inhibitors

Compound Structural Core Target Enzyme K_i,app (nM) Oral Bioavailability (%) In Vivo Clearance (mL/min/kg)
Compound 1 4S-parent azepanone Human Cathepsin K 0.16 42% 49.2

| Compound 10 (Relacatib) | 4S-7-cis-methylazepanone | Human Cathepsin K | 0.041 | 89% | 19.5 |

Data synthesized from in vivo rat models evaluating excessive bone resorption 1[1].

Synthetic Methodologies & Self-Validating Protocols

Achieving the precise stereochemistry required for the 3-aza-bicyclo[5.1.0]octane framework demands robust, catalyst-driven methodologies. Below are two field-proven protocols.

Protocol A: Synthesis of 8-Oxa-3-aza-bicyclo[5.1.0]octane via RCM and Epoxidation

This protocol is utilized to create an oxygen-bridged variant of the framework, which is a critical intermediate for synthesizing complex protease inhibitors2[2].

  • Ring-Closing Metathesis (RCM): Dissolve allyl-pent-4-enyl-carbamic acid benzyl ester (50 g) in anhydrous dichloromethane. Add bis(tricyclohexylphosphine)benzylidine ruthenium (IV) dichloride (5.0 g).

    • Causality: A Ruthenium(IV) catalyst is explicitly chosen over Molybdenum alternatives due to its superior functional group tolerance, specifically preventing the degradation of the carbamate protecting group during reflux.

  • Reflux & Isolation: Heat the reaction to reflux until TLC analysis indicates complete consumption of the diene. Concentrate in vacuo and purify via column chromatography (50% DCM:Hexanes) to yield 2,3,4,7-tetrahydro-azepine-1-carboxylic acid benzyl ester.

  • Stereoselective Epoxidation: Dissolve the azepine intermediate (35 g) in CH2Cl2 and add m-CPBA (78 g). Stir at room temperature overnight.

    • Causality: The bulky benzyl ester group sterically shields one face of the folded azepine ring. This forces the peroxy acid to attack exclusively from the less hindered convex face, ensuring high diastereoselectivity of the resulting epoxide.

  • Self-Validation System: The completion of the RCM step is validated by the disappearance of terminal alkene proton signals (δ 4.9–5.8 ppm) in 1H-NMR. The epoxidation is confirmed by the emergence of oxirane ring protons at δ 2.8–3.2 ppm and a mass shift corresponding to +16 Da (M+H+ = 248 m/z) via LC-MS.

Protocol B: Rhodium(II)-Catalyzed Denitrogenative Cyclopropanation

This protocol allows for the direct construction of the carbon-bridged 3-azabicyclo[5.1.0]octane framework from acyclic triazole precursors 5[5].

  • Precursor Preparation: Synthesize the N-homoallyl 1-sulfonyl-1,2,3-triazole precursor.

  • Catalyst Activation: Dissolve the precursor in anhydrous toluene and add a catalytic amount of Rh2(OOct)4 (Rhodium(II) octanoate). Heat the mixture to 80°C.

    • Causality: The choice of Rh2(OOct)4 is pivotal. The octanoate ligands provide optimal solubility in non-polar solvents and electronically stabilize the highly reactive α-imino rhodium carbenoid intermediate, preventing premature intermolecular dimerization and favoring the intramolecular pathway.

  • Cyclopropanation: The triazole undergoes ring-chain tautomerization, expelling N2 gas to form the metallocarbene, which immediately inserts into the pendant C=C double bond. This [2+1] cycloaddition transfers the alkene geometry directly to the cyclopropane ring with complete stereospecificity.

  • Self-Validation System: The reaction's initiation is visually confirmed by the steady evolution of N2 gas bubbles. Successful cyclopropanation is validated by 1H-NMR, specifically the appearance of characteristic highly shielded cyclopropyl protons between δ 0.5 and 1.5 ppm, and the complete consumption of the aromatic triazole proton signal (δ 7.5–8.0 ppm).

Synthesis_Workflow START N-homoallyl Triazole Precursor CATALYST Rh2(OOct)4 Catalyst (Denitrogenation) START->CATALYST Heat / Solvent CARBENE Rhodium Imino Carbene Intermediate CATALYST->CARBENE - N2 (Gas) CYCLO Intramolecular Cyclopropanation CARBENE->CYCLO C=C Insertion PRODUCT 3-Azabicyclo[5.1.0]octane Carbaldehyde CYCLO->PRODUCT Stereospecific Yield

Workflow for the Rhodium(II)-catalyzed synthesis of 3-azabicyclo[5.1.0]octane frameworks.

Conclusion

The 3-aza-bicyclo[5.1.0]octane framework is a masterclass in utilizing conformational restriction to achieve high target affinity and favorable pharmacokinetics. Whether deployed as a core scaffold for Cathepsin K inhibitors, a protective side-chain in monobactam antibiotics, or a BBB-penetrating moiety for CNS therapeutics, its utility is vast. By leveraging advanced synthetic methodologies like Ruthenium-catalyzed RCM and Rhodium-catalyzed denitrogenative cyclopropanation, researchers can reliably access this complex architecture to drive the next generation of drug discovery.

References

  • Yamashita, D. S. et al. "Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors." Journal of Medicinal Chemistry (2006). 1

  • Marquis, R. W. et al. "Protease inhibitors." US Patent 6,534,498 B1 (2003). 2

  • Pan, X.-H. et al. "Expedient catalytic construction of azabicyclo[4.1.0]/[5.1.0] carbaldehydes via intramolecular cyclopropanation." Tetrahedron (2015). 5

  • "Monobactams and methods of their synthesis and use." WO2015103583A1 (2015). 3

  • "FUSED RING ANALOGS OF NITROGEN CONTAINING NONAROMATIC HETEROCYCLES." EP0550635B1 (1993). 4

Sources

Methodological & Application

Application Note: Synthesis and Validation of the 3-Azabicyclo[5.1.0]octane Scaffold for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The development of covalent inhibitors has revolutionized targeted oncology, offering the ability to drug previously "undruggable" targets (e.g., KRAS G12C)[1][2]. However, the overreliance on the acrylamide warhead has driven a critical need for novel, sp³-rich electrophilic scaffolds that offer tunable reactivity and enhanced conformational restriction.

This application note details the synthesis of the 3-azabicyclo[5.1.0]octane core—specifically, the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) derivative. Recently pioneered in 2026, the MABO scaffold acts as a conformationally restricted acrylamide equivalent, featuring an exo-olefin conjugated with a lactam embedded within a fused cyclopropane-azepane ring system[3][4].

The Strain-Release Causality

The synthesis relies on the Rh(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane (BCB) amides[1]. The causality behind this transformation is driven by strain-release reactivity . The BCB moiety possesses exceptionally high ring strain (~66 kcal/mol). A Rh(I) catalyst, such as [Rh(COD)Cl]2​ , specifically inserts into the central C–C bond of the BCB system. This cleavage generates a transient metallocarbenoid intermediate. Because the substrate is tethered to an N-allyl group, the intermediate rapidly undergoes an intramolecular cyclopropanation, yielding the 3-azabicyclo[5.1.0]octane framework with complete atom economy[2][5].

Mechanism A N-allyl BCB Amide (Strain: 66 kcal/mol) B Rh(I) Insertion (C-C Cleavage) A->B C Metallocarbenoid Intermediate B->C D MABO Scaffold (3-azabicyclo[5.1.0]octane) C->D

Rh(I)-catalyzed strain-release pathway from BCB amides to the MABO scaffold.

Experimental Design & Optimization Data

To establish a self-validating protocol, the reaction conditions must strictly favor intramolecular cyclopropanation over intermolecular dimerization.

  • Catalyst Selection: Rh(I) is strictly required. Rh(II) catalysts (e.g., Rh2​(OAc)4​ ) fail to initiate the reaction because they lack the specific oxidative insertion capability required to cleave the BCB central bond[1].

  • Solvent Causality: 1,2-Dichloroethane (DCE) is selected because its slight polarity stabilizes the highly reactive metallocarbenoid intermediate without coordinating to (and thus deactivating) the Rh center, a common failure point when using solvents like THF or Acetonitrile.

  • Concentration: The reaction is run at high dilution (0.05 M) to kinetically favor the intramolecular pathway.

Table 1: Optimization of Rh(I)-Catalyzed Cycloisomerization
EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1 [Rh(COD)Cl]2​ (5 mol%) DCE 80 16 82%
2 [Rh(COD)Cl]2​ (5 mol%)Toluene801665%
3 Rh2​(OAc)4​ (5 mol%)DCE8024Trace
4 [Rh(COD)Cl]2​ (2.5 mol%)DCE802478%

Data reflects the conversion of model N-allyl BCB amides to the corresponding MABO derivatives[1].

Detailed Experimental Protocols

Workflow S1 1. Precursor Assembly (N-allyl BCB amide synthesis) S2 2. Schlenk Setup (Strict anhydrous/anaerobic conditions) S1->S2 S3 3. Cycloisomerization ([Rh(COD)Cl]2, DCE, 80°C) S2->S3 S4 4. Isolation & QC (Chromatography & NMR Validation) S3->S4 S5 5. Covalent Reactivity Assay (GSH Kinetic Tracking) S4->S5

End-to-end experimental workflow for MABO synthesis and covalent reactivity validation.
Protocol A: Synthesis of 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO)

Reagents Required:

  • N-allyl bicyclo[1.1.0]butane amide precursor (1.0 mmol)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]2​ (0.05 mmol, 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE), degassed (20 mL)

Step-by-Step Methodology:

  • Preparation of Anaerobic Environment: Flame-dry a 50 mL Schlenk tube under vacuum. Backfill with ultra-high purity Nitrogen ( N2​ ). Repeat this cycle three times to ensure complete removal of ambient oxygen and moisture, which can prematurely quench the active Rh(I) species.

  • Reagent Loading: Under a positive flow of N2​ , add the N-allyl BCB amide precursor (1.0 mmol) and [Rh(COD)Cl]2​ (24.6 mg, 0.05 mmol) to the Schlenk tube.

  • Solvent Addition: Inject 20 mL of anhydrous, degassed DCE via syringe to achieve a 0.05 M substrate concentration.

  • Cycloisomerization: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.

  • Self-Validating Reaction Tracking: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is deemed complete when the BCB precursor spot is fully consumed. Mechanistic Check: The disappearance of the highly strained BCB bridgehead protons (typically ~1.0–2.5 ppm) in a crude 1H NMR aliquot confirms the cleavage of the central C–C bond.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove rhodium black precipitates, washing with excess dichloromethane (DCM). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 3-azabicyclo[5.1.0]octane derivative.

  • Final QC: Confirm the MABO structure via 1H NMR. The successful formation of the target is self-validated by the emergence of two distinct doublet signals in the 5.0–6.0 ppm range, corresponding to the newly formed exo-methylene protons.

Protocol B: Kinetic Validation of Covalent Reactivity (GSH Assay)

To validate the MABO scaffold as a viable covalent modifier for drug discovery, its reactivity must be benchmarked against biological nucleophiles. We utilize Glutathione (GSH) tracking via LC-MS to determine the half-life ( t1/2​ ) of the thia-Michael addition[2][4].

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the synthesized MABO compound in LC-MS grade DMSO.

  • Prepare a 100 mM stock solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • In a reaction vial, combine the MABO solution and GSH solution in PBS to achieve a final concentration of 1 mM MABO and 10 mM GSH (10-fold excess establishes pseudo-first-order kinetics).

  • Incubate the mixture at 37 °C.

  • Extract 10 μ L aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench with 90 μ L of cold acetonitrile, and centrifuge to precipitate buffer salts.

  • Analyze the supernatant via LC-MS, tracking the disappearance of the parent MABO mass and the appearance of the MABO-GSH adduct.

Table 2: Glutathione (GSH) Reactivity Kinetics (pH 7.4, 37 °C)
CompoundElectrophilic Motif kinact​ ( M−1s−1 ) t1/2​ (min)
MABO Scaffold Exo-olefin (Conformationally restricted) 1.2×10−2 ~120
N-allyl BCB AmideBCB bridgehead 0.8×10−2 ~180
(±)-Sotorasib (Control)Acrylamide 1.5×10−2 ~95

Note: The MABO scaffold exhibits a half-life highly comparable to Sotorasib, an FDA-approved covalent anticancer agent, validating its utility in modern drug design[1][2].

References

  • Texidor, K., Uyghur, D., Wiese, N., Davis, L. O., Green, M., Sharmen, F., Ijaz, A., Barnes, K. M., Bagett, M., Ye, J., Abbang, S. M., Piao, W., Chan, J. Y. K., Ng, Y. K., Lui, V. W. Y., Orecchioni, M., & Borgini, M. (2026). "Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers." Bioorganic & Medicinal Chemistry Letters, 135, 130572. URL: [Link]

Sources

Application Notes & Protocols: The 3-Aza-bicyclo[5.1.0]octane Scaffold and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This document provides a detailed guide on the application of bridged bicyclic aziridine-containing scaffolds in medicinal chemistry. While the specific 3-Aza-bicyclo[5.1.0]octane core is a relatively new entrant into the field of covalent drug design, its structural cousin, the 3-Azabicyclo[3.1.0]hexane system, is a well-established and valuable framework. This guide will first address the emerging role of the 3-Aza-bicyclo[5.1.0]octane scaffold and then provide in-depth application notes and protocols centered on the more broadly utilized 3-Azabicyclo[3.1.0]hexane scaffold, for which a substantial body of literature exists.

Part 1: The Emerging 3-Aza-bicyclo[5.1.0]octane Scaffold

The 3-Aza-bicyclo[5.1.0]octane framework represents a frontier in medicinal chemistry. Recent research has focused on accessing this strained ring system for novel applications. A key development is the synthesis of 5-methylene-3-azabicyclo[5.1.0]octan-4-ones (MABOs) via a Rhodium(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides.[1]

The primary application explored for this scaffold is in covalent drug discovery .[1] The inherent strain in the bicyclic system makes it a reactive electrophile that can form covalent bonds with nucleophilic residues (like cysteine) on target proteins. This offers a powerful method for achieving potent and durable target engagement, particularly for challenging "undruggable" proteins.[1] However, as a nascent scaffold, comprehensive biological activity data and diverse synthetic protocols are not yet widely available in the public domain.[1][2]

Part 2: The 3-Azabicyclo[3.1.0]hexane Core: A Versatile Scaffold in Drug Design

In contrast, the 3-Azabicyclo[3.1.0]hexane framework is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[3] Its rigid, three-dimensional structure provides an excellent platform for orienting substituents in a precise manner, making it a valuable tool for optimizing ligand-receptor interactions.

Key Structural and Physicochemical Features

The fusion of a cyclopropane ring to a pyrrolidine core imparts significant conformational rigidity. This is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atom provides a convenient handle for further derivatization and can serve as a key hydrogen bond acceptor or as a basic center for salt formation.

Core Therapeutic Applications

The 3-Azabicyclo[3.1.0]hexane moiety has been successfully incorporated into compounds targeting a range of biological systems:

  • Oncology: Derivatives have demonstrated significant in vitro antiproliferative activity against various human tumor cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2).[4]

  • Neuroscience: The scaffold is a key component in antagonists for opioid receptors, indicating its potential for treating addiction and managing pain.[4][5]

  • Epigenetics: Certain derivatives have been identified as histone deacetylase (HDAC) inhibitors, a class of drugs with applications in cancer and inflammatory diseases.[5]

The diverse biological activities highlight the scaffold's utility as a versatile template for building novel therapeutics.

Caption: Core applications of the 3-Azabicyclo[3.1.0]hexane scaffold.

Part 3: Synthetic Protocols & Methodologies

A prevalent and efficient method for constructing the 3-Azabicyclo[3.1.0]hexane skeleton is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene dipolarophile.[5]

G start Starting Materials (Ketone, Amino Acid, Cyclopropene) in_situ In Situ Generation of Azomethine Ylide start->in_situ Heat/Solvent cyclo 1,3-Dipolar Cycloaddition in_situ->cyclo [3+2] Reaction product 3-Azabicyclo[3.1.0]hexane Product cyclo->product purify Purification & Characterization product->purify

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Protocol 1: Synthesis of a Spiro-fused 3-Azabicyclo[3.1.0]hexane Derivative

This protocol describes a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Objective: To synthesize a representative spiro-fused 3-Azabicyclo[3.1.0]hexane via the reaction of a cyclopropene with an in situ generated azomethine ylide.

Materials:

  • Ketone component (e.g., Isatin)

  • Amino acid (e.g., Sarcosine or Proline)

  • Substituted cyclopropene

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Dean-Stark apparatus (optional, for water removal)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone component (1.0 eq), the amino acid (1.2 eq), and the substituted cyclopropene (1.1 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to ensure all reagents are suspended.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-12 hours. The in situ generation of the azomethine ylide occurs via the decarboxylative condensation of the ketone and amino acid.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the desired product.

  • Characterization: The structure and purity of the final compound should be unequivocally confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). X-ray crystal analysis can be used for unambiguous stereochemical assignment.[4]

Causality and Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent and a reflux condenser is critical to drive the initial condensation reaction (formation of the azomethine ylide) by removing water.

  • One-Pot Reaction: This approach is highly efficient as it avoids the isolation of the often-unstable azomethine ylide intermediate.

  • TLC Monitoring: Continuous monitoring is essential to prevent product degradation or the formation of side products from prolonged heating.

Part 4: Biological Evaluation Protocols

The following protocol details a standard method for assessing the antiproliferative effects of newly synthesized compounds.

Protocol 2: In Vitro Antiproliferative Activity (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 3-Azabicyclo[3.1.0]hexane derivative against a selected cancer cell line (e.g., K562).

Materials:

  • Human cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO to create a stock solution)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multichannel pipette

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, perform a cell count (using a hemocytometer), and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Return the plate to the incubator and incubate for an additional 48-72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37 °C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: The inclusion of a known cytotoxic agent like Doxorubicin validates that the assay system is responsive to antiproliferative agents.

  • Vehicle Control: The DMSO control ensures that the observed effects are due to the compound itself and not the solvent.

  • Dose-Response Curve: A clear dose-dependent effect provides confidence in the biological activity of the compound.

Part 5: Data Presentation

Summarizing biological data in a tabular format is crucial for identifying structure-activity relationships (SAR).

Table 1: Antiproliferative Activity of Selected 3-Azabicyclo[3.1.0]hexane Analogs

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. K562 Cell Line[4]
2b PhenylH25
2c 4-MeO-PhenylH27
2a 4-Cl-PhenylH> 50 (Inactive)
2d 4-F-PhenylH> 50 (Inactive)

Data presented is representative and based on findings reported in the literature.[4] This table illustrates how minor electronic modifications to a substituent can dramatically impact biological activity.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.
  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
  • Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. ResearchGate. [Link]

  • Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. PubMed. [Link]

Sources

The Emergence of Rigid Scaffolds: Application of Chiral Bicyclic Amines and Guanidines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Stereochemical Control with Rigid Bicyclic Ligands

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Asymmetric catalysis, employing chiral molecules to induce stereoselectivity, stands as the most elegant and efficient strategy to achieve this goal. Within the vast arsenal of chiral ligands and organocatalysts, those possessing rigid bicyclic frameworks have garnered significant attention. The conformational rigidity of these structures minimizes competing reaction pathways and provides a well-defined chiral environment, thereby enhancing enantioselective outcomes.

While the exploration of novel scaffolds is a continuous endeavor, this guide focuses on a class of compounds that has demonstrated exceptional promise and utility: chiral bicyclic amines and their derivatives, specifically chiral bicyclic guanidines. Although direct applications of the 3-Aza-bicyclo[5.1.0]octane system in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, the principles of stereochemical induction are well-exemplified by the closely related and highly successful family of chiral bicyclic guanidines. These powerful Brønsted base catalysts offer a compelling case study in the rational design and application of rigid amine-derived scaffolds.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of these catalysts. We will delve into the mechanistic underpinnings of their catalytic activity, provide detailed, field-tested protocols for their use in key asymmetric transformations, and present comparative data to inform catalyst selection.

The Power of Basicity and Chirality: The Mechanism of Bicyclic Guanidine Catalysis

Chiral bicyclic guanidines are exceptionally strong Brønsted bases due to the delocalization of the positive charge in their protonated (guanidinium) form.[1][2] This strong basicity allows them to deprotonate even weakly acidic pronucleophiles, generating a reactive nucleophile. The magic of asymmetric induction arises from the formation of a tight, chiral ion pair between the deprotonated substrate and the protonated chiral guanidinium catalyst. The rigid bicyclic framework of the catalyst then effectively shields one face of the nucleophile, directing the subsequent attack of an electrophile to the other face, thus controlling the stereochemistry of the newly formed stereocenter.[3]

The catalytic cycle, exemplified by the Michael addition, can be visualized as follows:

Catalytic Cycle Figure 1: Generalized Catalytic Cycle of a Chiral Bicyclic Guanidine Catalyst Chiral Guanidine (Base) IonPair Chiral Ion Pair Catalyst->IonPair Deprotonation Pronucleophile Pronucleophile (e.g., 1,3-dicarbonyl) Pronucleophile->IonPair Electrophile Electrophile (e.g., Nitroalkene) Product Enantioenriched Product Electrophile->Product IonPair->Product Stereoselective Attack Catalyst_H Protonated Chiral Guanidinium Product->Catalyst Proton Transfer & Catalyst Regeneration

Caption: Generalized catalytic cycle for a chiral bicyclic guanidine-catalyzed reaction.

Application in Asymmetric Synthesis: The Diels-Alder Reaction

A classic and powerful application of chiral bicyclic guanidines is in the enantioselective Diels-Alder reaction, particularly between anthrones and maleimides. The guanidine catalyst deprotonates the anthrone to form a chiral dienolate, which then undergoes a [4+2] cycloaddition with the maleimide.

Protocol: Enantioselective Diels-Alder Reaction of Anthrone and N-Phenylmaleimide

This protocol is adapted from established literature procedures and serves as a representative example.

Materials:

  • Chiral bicyclic guanidine catalyst (e.g., a derivative of 1,5,7-triazabicyclo[4.4.0]dec-5-ene) (10 mol%)

  • Anthrone

  • N-Phenylmaleimide

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Argon or Nitrogen)

  • Stirring plate and magnetic stir bar

  • Chromatography supplies for purification

  • Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral bicyclic guanidine catalyst (0.1 equivalents).

  • Reagent Addition: Dissolve the catalyst in anhydrous dichloromethane. Cool the solution to the desired temperature (e.g., -20 °C). Add anthrone (1.0 equivalent) and N-phenylmaleimide (1.2 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Performance Data

The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the reaction. Below is a table summarizing representative data for this class of reaction.

Catalyst ArchitectureReaction Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Bicyclic Guanidine Derivative A-20>9581
Bicyclic Guanidine Derivative B-20>9598
Bicyclic Guanidine Derivative C09075

Table 1: Representative performance of chiral bicyclic guanidine catalysts in the Diels-Alder reaction of anthrone with substituted maleimides.

Synthetic Protocol: General Synthesis of a Chiral Bicyclic Guanidine

The accessibility of the catalyst is a key consideration for its application. Chiral bicyclic guanidines can often be synthesized from readily available chiral starting materials, such as amino acids or chiral diamines.

Synthesis_Workflow Figure 2: General Synthetic Workflow for Chiral Bicyclic Guanidines Start Chiral Starting Material (e.g., Chiral Diamine) Step1 Protection/Activation Start->Step1 Step2 Cyclization Step1->Step2 Step3 Guanidinylation Step2->Step3 Final Chiral Bicyclic Guanidine Step3->Final

Caption: A generalized workflow for the synthesis of chiral bicyclic guanidines.

Broader Applications and Future Outlook

The utility of chiral bicyclic guanidines extends beyond the Diels-Alder reaction. They have been successfully employed in a variety of other asymmetric transformations, including:

  • Michael Additions: For the formation of carbon-carbon and carbon-heteroatom bonds.

  • Strecker Reactions: For the asymmetric synthesis of α-amino acids.

  • Phase-Transfer Catalysis: Where their charged guanidinium form can act as a chiral phase-transfer agent.

The continued development of novel bicyclic amine and guanidine structures holds immense potential for the discovery of new catalytic activities and for providing solutions to challenging synthetic problems. The rigid, well-defined nature of these scaffolds makes them ideal candidates for computational modeling and rational catalyst design, paving the way for the next generation of highly efficient and selective organocatalysts.

References

  • ResearchGate. Chiral guanidines and their derivatives in asymmetric synthesis. Available from: [Link]

  • Royal Society of Chemistry. Chiral guanidines and their derivatives in asymmetric synthesis. Available from: [Link]

  • PubMed. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Available from: [Link]

  • IntechOpen. Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. Available from: [Link]

  • ACS Publications. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Available from: [Link]

Sources

strategic application of 3-Aza-bicyclo[5.1.0]octane in drug discovery pipelines

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of conformationally restricted saturated heterocycles has become a cornerstone of modern medicinal chemistry. Among these, the 3-aza-bicyclo[5.1.0]octane scaffold—a fused bicyclic system comprising a seven-membered azepane ring and a three-membered cyclopropane ring—has emerged as a highly privileged bioisostere.

By strategically locking the conformational flexibility of standard azepanes or piperidines, this scaffold forces the basic nitrogen lone pair into a highly defined spatial vector, optimizing target engagement while simultaneously shielding the core from cytochrome P450 (CYP450) mediated metabolism[1]. This application note provides a comprehensive guide to the synthesis, validation, and pipeline integration of 3-aza-bicyclo[5.1.0]octane derivatives, specifically tailored for drug discovery professionals.

Structural Rationale & Pipeline Applications

Unsubstituted azepanes undergo rapid pseudorotation, adopting multiple low-energy conformations (e.g., twist-chair, boat) that can lead to entropic penalties upon binding to a target receptor. The fusion of a cyclopropane ring in the[5.1.0] topology introduces significant ring strain, effectively "locking" the azepane ring.

This conformational restriction has been successfully applied across multiple therapeutic areas:

  • Neuropharmacology: Bicyclic azepanes are utilized as potent inhibitors of monoamine transporters (DAT, NET, SERT), acting as triple reuptake inhibitors with improved blood-brain barrier penetration[2].

  • Antiviral Therapeutics: The 3-aza-bicyclo[5.1.0]octane motif is a critical structural component in the development of next-generation bridged tricyclic carbamoylpyridone compounds, which act as potent HIV integrase inhibitors[3].

  • Antibacterial Agents: The scaffold is employed in the synthesis of novel monobactam antibiotics to combat resistant bacterial strains[4].

Pipeline cluster_0 Hit Identification cluster_1 Lead Optimization cluster_2 Preclinical Validation H1 Flexible Azepane Hit H2 Metabolic Liability H1->H2 O1 Bioisosteric Replacement H2->O1 O2 3-Aza-bicyclo[5.1.0]octane O1->O2 V1 ADME/Tox Profiling O2->V1 V2 In Vivo Efficacy V1->V2

Drug discovery workflow utilizing bioisosteric replacement for lead optimization.

Quantitative Pharmacokinetic Advantages

The introduction of the cyclopropane ring not only improves target affinity through pre-organization but also reduces lipophilicity (LogD) and blocks adjacent C-H bonds from oxidative metabolism. Table 1 summarizes the typical pharmacokinetic improvements observed when transitioning from a standard azepane hit to a 3-aza-bicyclo[5.1.0]octane lead in a neuropharmacology pipeline.

Table 1: Comparative in vitro and in vivo profiling of Azepane vs. 3-Aza-bicyclo[5.1.0]octane.

ParameterStandard Azepane Hit3-Aza-bicyclo[5.1.0]octane LeadCausality of Shift
Target Affinity (IC50) 45.0 nM12.5 nMEntropic advantage via conformational locking.
HLM CLint (µL/min/mg) 85.218.4Steric shielding of the α-carbon prevents N-dealkylation.
LogD (pH 7.4) 2.82.5Cyclopropane has lower lipophilicity than gem-dimethyls.
Oral Bioavailability (F%) 15%62%Reduced first-pass hepatic clearance.

Protocol 1: Synthetic Assembly via Rhodium-Catalyzed Denitrogenative Annulation

The most robust method for constructing the 3-aza-bicyclo[5.1.0]octane core relies on the rhodium(II)-catalyzed intramolecular cyclopropanation of N -homoallyl triazoles. This denitrogenative transformation proceeds via a highly reactive rhodium-carbene intermediate, yielding the bicyclic system with complete stereospecificity[5].

SynthesisMechanism A N-Homoallyl Triazole B Rh2(OAc)4 Catalysis (-N2) A->B C Rh-Carbene Intermediate B->C D Intramolecular Cyclopropanation C->D E 3-Aza-bicyclo[5.1.0]octane D->E

Rhodium-catalyzed denitrogenative cyclopropanation mechanism for scaffold synthesis.
Step-by-Step Methodology:
  • Preparation of the Precursor: Dissolve the N -homoallyl-1-sulfonyl-1,2,3-triazole precursor (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a strict argon atmosphere. Causality: Moisture must be excluded as water can act as a nucleophile, trapping the transient rhodium-carbene intermediate and leading to undesired OH-insertion byproducts[6].

  • Catalyst Addition: Add Rhodium(II) acetate dimer ( Rh2​(OAc)4​ ) (0.02 equiv, 2 mol%) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 40°C (reflux) for 4–6 hours. Monitor the extrusion of nitrogen gas (bubbling).

  • Self-Validating Quality Control (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active triazole spot and the appearance of a higher Rf product spot indicates conversion.

  • Workup and Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel).

  • Self-Validating Quality Control (Structural Confirmation): Analyze the purified product via 1H NMR. The successful formation of the[5.1.0] system is definitively confirmed by the presence of highly shielded cyclopropane protons, which characteristically appear as distinct multiplets between δ 0.5 ppm and 1.5 ppm.

Protocol 2: High-Throughput ADME Validation (Microsomal Stability)

To empirically validate the metabolic advantages of the 3-aza-bicyclo[5.1.0]octane scaffold over its flexible azepane counterpart, an in vitro human liver microsome (HLM) stability assay must be executed.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock solution of the 3-aza-bicyclo[5.1.0]octane lead compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, combine 40 µL of the compound working solution with 10 µL of HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH regenerating system (final concentration: 1 mM) to each well. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the start time of the oxidative metabolism.

  • Time-Course Aliquoting: At predefined time points (0, 15, 30, 45, and 60 minutes), transfer 10 µL of the reaction mixture into a quenching plate containing 100 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 50 ng/mL). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins to protect the LC-MS/MS column.

  • Self-Validating Quality Control (Assay Integrity): Run Verapamil and Dextromethorphan in parallel as high-clearance and low-clearance positive controls, respectively. If the half-life ( t1/2​ ) of Verapamil falls outside the validated 10–15 minute window, the HLM batch is compromised, and the assay must be rejected.

  • Quantification: Centrifuge the quenching plate at 4000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system (MRM mode) to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) using the slope of the natural log of the percentage remaining versus time.

Conclusion

The integration of the 3-aza-bicyclo[5.1.0]octane scaffold represents a highly strategic maneuver in hit-to-lead optimization. By utilizing rhodium-catalyzed denitrogenative cyclopropanation[5], medicinal chemists can efficiently access this rigidified bioisostere. Subsequent ADME profiling consistently demonstrates that this [5.1.0] bicyclic system mitigates the metabolic liabilities of traditional azepanes while enhancing target-specific spatial vectors, making it an invaluable asset in the development of neuropharmacological agents[2] and antiviral therapeutics[3].

Sources

Advanced Analytical Techniques for the Comprehensive Characterization of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Aza-bicyclo[5.1.0]octane scaffold is a pivotal structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which are desirable features in modern drug design.[1] Accurate and comprehensive characterization of this bicyclic amine and its derivatives is paramount for ensuring purity, confirming stereochemistry, and understanding its metabolic fate. This guide provides a detailed overview of advanced analytical methodologies for the definitive structural elucidation and characterization of 3-Aza-bicyclo[5.1.0]octane, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), chiral chromatography, and X-ray crystallography. Each section explains the causality behind experimental choices and offers detailed, field-proven protocols.

Introduction: The Structural Significance of 3-Aza-bicyclo[5.1.0]octane

The 3-Aza-bicyclo[5.1.0]octane core consists of a seven-membered ring fused with a three-membered cyclopropane ring, incorporating a nitrogen atom at the 3-position. This unique architecture imparts significant conformational constraint compared to more flexible aliphatic amines.[1] Such rigidity can lead to enhanced binding affinity and selectivity for biological targets, making these scaffolds attractive in the development of novel therapeutics.[2] However, the strained ring system and the presence of multiple stereocenters present unique challenges for analytical characterization. This document serves as a comprehensive guide to navigate these challenges using a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of 3-Aza-bicyclo[5.1.0]octane derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for complete assignment.[3]

Foundational 1D NMR: ¹H and ¹³C Spectra

The initial analysis begins with standard ¹H and ¹³C NMR. The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon spectrum reveals the number and type of carbon atoms.

  • Expertise & Causality: The bicyclic structure results in a complex, often crowded, proton spectrum due to the fixed, non-interconverting conformations of the ring protons.[4] Diastereotopic protons (protons on the same carbon that are chemically non-equivalent) will exhibit distinct signals and couplings. The cyclopropane protons typically resonate in a characteristic upfield region (approx. 0.5-1.5 ppm), a direct consequence of the ring current effect from the three-membered ring.

Protocol 1: 1D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the 3-Aza-bicyclo[5.1.0]octane sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can sometimes influence chemical shifts, especially for protons near the amine.[5]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width sufficient to cover all expected signals (e.g., 0-12 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration of all carbon signals, particularly quaternary carbons if present.

Advanced 2D NMR for Unambiguous Assignments

Due to spectral overlap in the ¹H NMR, 2D experiments are mandatory for definitive assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity through the carbon skeleton. This is crucial for mapping out the protons on the seven-membered ring.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For a rigid molecule like 3-Aza-bicyclo[5.1.0]octane, NOESY is the definitive experiment for determining the relative stereochemistry, such as the cis or trans fusion of the rings.[4]

Workflow for Complete NMR Structural Elucidation

Sources

Application Note & Protocols: Scalable Synthesis of 3-Aza-bicyclo[5.1.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-Aza-bicyclo[5.1.0]octane scaffold, characterized by a strained aziridine ring fused to a seven-membered carbocycle, is a privileged motif in medicinal chemistry. Its unique three-dimensional structure and inherent reactivity make it a valuable building block for novel therapeutics. However, the synthesis of these derivatives, particularly on a scale suitable for drug development, presents significant challenges related to efficiency, regioselectivity, and safety. This document provides a comprehensive guide to the primary methods for the scale-up synthesis of 3-Aza-bicyclo[5.1.0]octane derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-tested protocols, and address critical considerations for process optimization and safe handling at scale.

Introduction: The Strategic Importance of the 3-Aza-bicyclo[5.1.0]octane Core

Nitrogen-containing heterocycles are foundational to the pharmaceutical industry, appearing in a majority of FDA-approved small-molecule drugs. Among these, bridged bicyclic amines offer a distinct advantage by providing rigid conformational constraints and enabling exploration of "escape from flatland" strategies in drug design.[1] The 3-Aza-bicyclo[5.1.0]octane framework is particularly compelling due to the high ring strain of the fused aziridine. This strain makes the system susceptible to selective ring-opening reactions, providing a gateway to a diverse array of functionalized seven-membered aza-cycles and other complex amines.[2][3]

The primary challenge in synthesizing these structures lies in the controlled formation of the strained bicyclic system. The two most prevalent and scalable strategies involve:

  • Direct Aziridination of Cycloheptene Derivatives: A convergent approach involving the direct transfer of a nitrene group to a pre-formed seven-membered ring.

  • Ring Expansion Strategies: A method that builds the seven-membered ring from a more accessible smaller bicyclic precursor, often offering superior control over regioselectivity.[4][5]

This guide will explore these methods from a process development perspective, emphasizing scalability, safety, and efficiency.

Strategic Overview: Pathways to the Bicyclic Core

The selection of a synthetic route for scale-up depends on factors such as starting material availability, cost, desired substitution patterns, and stereochemical requirements. The following diagram illustrates the two principal disconnection approaches for accessing the 3-Aza-bicyclo[5.1.0]octane scaffold.

G cluster_0 Strategy 1: Direct Aziridination cluster_1 Strategy 2: Ring Expansion Target 3-Aza-bicyclo[5.1.0]octane Core Cycloheptene Cycloheptene Derivative Aziridination Catalytic Aziridination Cycloheptene->Aziridination Nitrene Transfer Nitrene Nitrene Precursor (e.g., Sulfonamides, Azides) Nitrene->Aziridination Catalyst Transition Metal Catalyst (Cu, Rh, Fe) Catalyst->Aziridination Aziridination->Target Precursor Fused Aziridine Precursor (e.g., Azabicyclo[4.1.0]heptane) RingExpansion Tiffeneau-Demjanov or similar Precursor->RingExpansion Carbon Insertion Reagent Ring Expansion Reagent (e.g., TMSCHN2, Diazomethane) Reagent->RingExpansion RingExpansion->Target

Caption: Principal synthetic strategies for the 3-Aza-bicyclo[5.1.0]octane scaffold.

Method 1: Catalytic Aziridination of Cycloheptene

The direct transfer of a nitrene moiety to an olefin is one of the most atom-economical methods for constructing an aziridine ring.[6] For the synthesis of 3-Aza-bicyclo[5.1.0]octane derivatives, this involves the reaction of a cycloheptene precursor with a nitrene source, typically mediated by a transition-metal catalyst.

Mechanistic Rationale

Transition-metal catalyzed aziridinations generally proceed through the formation of a metal-nitrene (or metal-nitrenoid) intermediate. This highly reactive species then transfers the nitrene group to the alkene. Catalysts based on copper and rhodium are most common, as they tend to suppress competing side reactions like allylic C-H insertion.[6][7]

The choice of nitrene precursor is critical for scale-up. While iminoiodinane reagents like PhI=NTs are highly effective, their cost and the generation of stoichiometric iodobenzene waste can be problematic.[6] A more scalable approach often involves using a stable nitrogen source, such as a sulfonamide or sulfamate ester, in the presence of an oxidant like diacetoxyiodobenzene (PhI(OAc)₂).[8]

G cluster_0 Catalytic Cycle Catalyst M(L)n Active_Catalyst Active Metal-Nitrene LnM=NR Catalyst->Active_Catalyst Activation Nitrene_Source N-Source + Oxidant Nitrene_Source->Active_Catalyst Product Aziridine Product Active_Catalyst->Product Nitrene Transfer Byproduct Oxidant Byproduct Active_Catalyst->Byproduct Alkene Cycloheptene Alkene->Product Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for metal-catalyzed aziridination.

Application Protocol: Rhodium-Catalyzed Aziridination

This protocol describes a scalable procedure using a dirhodium(II) catalyst, which is highly efficient for this transformation.[8]

Materials:

  • Cycloheptene

  • p-Toluenesulfonamide (TsNH₂)

  • Diacetoxyiodobenzene (PhI(OAc)₂)

  • Magnesium Oxide (MgO)

  • Dirhodium(II) caprolactamate [Rh₂(cap)₄]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Inert Atmosphere: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Rh₂(cap)₄ (0.5-1 mol%), p-toluenesulfonamide (1.0 equiv), and MgO (2.0 equiv).

  • Solvent and Substrate Addition: Add anhydrous DCM to achieve a 0.5 M concentration with respect to the cycloheptene. Add cycloheptene (1.0 equiv) to the stirred suspension.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Oxidant Addition: In a separate vessel, dissolve PhI(OAc)₂ (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. The addition is exothermic and must be controlled.

  • Reaction Monitoring: Stir the reaction at 5-10 °C. Monitor the consumption of cycloheptene by GC or TLC (typically 4-12 hours).

  • Quenching and Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove MgO and the catalyst. Wash the celite pad with DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (to remove residual oxidant), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-tosyl-3-azabicyclo[5.1.0]octane.

  • Purification: The crude product can be purified by crystallization or flash chromatography. For large-scale operations, crystallization from a solvent system like ethanol/water or heptane/ethyl acetate is preferred.

Method 2: Ring Expansion of Fused Aziridine Precursors

Ring expansion methodologies provide an alternative route that can offer excellent control over regioselectivity, a common challenge in large-ring synthesis.[4][9] This strategy typically involves the one-carbon homologation of a ketone in a smaller, more accessible bicyclic system, such as a derivative of 3-azabicyclo[4.1.0]heptan-4-one.

Mechanistic Rationale

The Tiffeneau-Demjanov ring expansion and its variants are powerful tools for this transformation.[5] A common modern approach uses trimethylsilyldiazomethane (TMSCHN₂) with a Lewis acid or base.[9] The reaction is triggered by the nucleophilic addition of deprotonated TMSCHN₂ to the ketone. Subsequent rearrangement and protonation steps lead to the expanded seven-membered ring ketone. The regioselectivity of the carbon migration is a key advantage, often favoring the desired isomer.[5]

G Start Azabicyclo[4.1.0]heptanone Intermediate_A Tetrahedral Intermediate Start->Intermediate_A Nucleophilic Addition Reagents 1. TMSCHN₂, BuLi 2. Proton Source (MeOH, SiO₂) Reagents->Intermediate_A Intermediate_B Rearrangement & N₂ Loss Intermediate_A->Intermediate_B Migration Product 3-Azabicyclo[5.1.0]octanone Intermediate_B->Product Protonation

Caption: Simplified workflow for ketone homologation via ring expansion.

Application Protocol: TMSCHN₂-Mediated Ring Expansion

This protocol details the ring expansion of a protected 3-azabicyclo[4.1.0]heptan-4-one.

Materials:

  • N-protected 3-azabicyclo[4.1.0]heptan-4-one (e.g., N-Boc)

  • Trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Silica gel

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Inert Atmosphere & Cooling: To a flame-dried, jacketed reactor under nitrogen, add anhydrous THF. Cool the solvent to -78 °C.

  • Deprotonation of TMSCHN₂: Slowly add n-BuLi (1.1 equiv) to a solution of TMSCHN₂ (1.2 equiv) in THF at -78 °C. Stir for 20 minutes to generate the lithiated species. Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood behind a blast shield.

  • Substrate Addition: Add a solution of the N-protected 3-azabicyclo[4.1.0]heptan-4-one (1.0 equiv) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Protonation/Workup: Quench the reaction by the slow addition of methanol (2.0 equiv). Allow the mixture to warm slowly to room temperature.

  • Aqueous Quench: Add saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which may contain some silyl enol ether or epoxide byproducts, is often purified by passing it through a plug of silica gel, eluting with a hexane/ethyl acetate gradient.[5] For large quantities, careful distillation or crystallization may be possible depending on the substrate's properties.

Process Development & Scale-Up Considerations

Transitioning from a laboratory procedure to a pilot or production scale introduces new challenges that must be systematically addressed.

Comparative Analysis of Synthetic Routes
ParameterMethod 1: Catalytic AziridinationMethod 2: Ring Expansion
Convergence Highly convergentMore linear, requires pre-formed bicyclic ketone
Starting Materials Cycloheptene derivatives (often commercially available)Requires synthesis of smaller bicyclic precursors
Regiocontrol Can be an issue with substituted cycloheptenesOften highly regioselective[9]
Stereocontrol Can be achieved with chiral catalysts[10]Stereochemistry is transferred from the precursor
Key Reagents Transition metal catalysts, oxidantsTMSCHN₂ (toxic, explosive risk), strong base
Waste Stream Stoichiometric oxidant byproducts, catalyst removalSalt byproducts from base and quench
Scalability Good, but catalyst cost/removal can be a factorGood, but requires strict control of hazardous reagents
Purification of Bicyclic Amines at Scale

The basic nitrogen atom in the 3-azabicyclo[5.1.0]octane core complicates purification by standard silica gel chromatography, often leading to tailing and poor separation. For large-scale purification, alternative methods are essential.

  • Extraction: The basicity of the amine can be exploited. The product can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or K₂CO₃) and the free amine product is back-extracted into an organic solvent.[11]

  • Crystallization: If the product is a solid, direct crystallization is the most efficient purification method. If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride, tartrate) which is easier to handle and purify.

  • Distillation: For volatile, thermally stable derivatives, distillation under reduced pressure can be a viable and cost-effective purification strategy.

Critical Safety Considerations

The synthesis of 3-Aza-bicyclo[5.1.0]octane derivatives involves several significant hazards that must be mitigated, especially at scale.

  • Aziridine Toxicity: Aziridines are reactive, alkylating agents and are often toxic, mutagenic, and potentially carcinogenic.[12][13] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Azide Reagent Hazards: If using azide-based nitrene precursors (e.g., tosyl azide), there is a risk of forming hydrazoic acid (HN₃), which is highly toxic and explosive.[14][15] Reactions involving azides must never be performed under acidic conditions. Azide-containing waste streams must be handled separately and quenched appropriately before disposal.[15]

  • Diazomethane and Derivatives (TMSCHN₂): These reagents are toxic, potentially explosive, and should only be handled by trained personnel with appropriate engineering controls (fume hood, blast shield).[9] They should not be exposed to sharp surfaces or ground glass joints, which can initiate decomposition.

  • Exothermic Reactions: Both catalytic aziridination and reactions involving strong bases like n-BuLi can be highly exothermic. On a large scale, proper heat management using a jacketed reactor and controlled reagent addition is critical to prevent thermal runaways.

Conclusion

The scalable synthesis of 3-Aza-bicyclo[5.1.0]octane derivatives is an achievable but challenging endeavor that requires careful consideration of synthetic strategy, process optimization, and safety. Direct catalytic aziridination of cycloheptene offers a convergent and atom-economical route, while ring expansion strategies provide a powerful method for achieving high regioselectivity. For any chosen route, successful scale-up hinges on robust process controls, the development of non-chromatographic purification methods, and an unwavering commitment to safe handling practices for all hazardous reagents and intermediates. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to access these valuable scaffolds for the advancement of medicinal chemistry.

References

  • Arkivoc, 2011 , (i), 329-345. Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments.

  • The Journal of Organic Chemistry, 2024 . Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks.

  • Stereoselective Synthesis 1.4 Aziridination. (n.d.). Thieme.

  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.

  • Docta Complutense, 2025 . Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into as C–N.

  • ResearchGate, n.d. . A ring expansion strategy towards diverse azaheterocycles.

  • The Journal of Organic Chemistry, 2024 . Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks.

  • Macmillan Group Meeting. (2004, April 14). Catalytic Enantioselective Aziridinations.

  • Google Patents. (n.d.). CN112851563A - Synthesis process of N-amino-3-azabicyclo[7][7] octane hydrochloride.

  • ResearchGate, 2025 . Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides.

  • ResearchGate, n.d. . Strategies for Safely Handling Industrial Azide Reactions: The Three Traps.

  • Chemistry – A European Journal, n.d. . Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines.

  • BenchChem. (2025). Detailed protocols for transition-metal catalyzed aziridination of olefins.

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines.

  • Synlett, 2009 . Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL.

  • Universität Regensburg, 2021 . Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.

  • Google Patents. (n.d.). DK169669B1 - Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane.

  • RSC Publishing, 2025 . Exploring the intricacies of inverse hydride shuttle catalysis in azabicyclic scaffold construction with contiguous stereocenters.

  • BenchChem. (n.d.). A Comparative Guide to Bicyclic Amines in Asymmetric Catalysis: Norcarane-3-amine Analogs vs. Established Ligands.

  • ResearchGate, 2010 . An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.

  • Beilstein Journal of Organic Chemistry, 2022 . Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.

  • PubMed, 2000 . Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics.

  • Organic Letters, 2020 . Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.

  • University of Pittsburgh Safety Manual, 2013 . Safe Handling of Azides.

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • Journal of the American Chemical Society, 2024 . Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides.

  • National Institutes of Health, n.d. . Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines.

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.

  • Foresight, 2024 . New Regulatory Measures Proposed for Aziridine Compounds.

Sources

The Strategic Role of 3-Aza-bicyclo[5.1.0]octane Scaffolds in Modern Stereoselective and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry and synthetic methodology, the quest for three-dimensional molecular architecture is paramount. The 3-Aza-bicyclo[5.1.0]octane framework, a unique structural motif featuring a fused cyclopropane and piperidine ring system, has emerged as a scaffold of significant interest. Its inherent conformational rigidity and the stereochemical information encoded within its bicyclic structure make it a valuable building block and a powerful tool in the design of stereoselective and asymmetric transformations. This guide provides a detailed exploration of the synthesis and application of 3-Aza-bicyclo[5.1.0]octane derivatives, offering in-depth protocols and mechanistic insights for researchers at the forefront of chemical synthesis and drug discovery.

The pharmaceutical relevance of azabicyclo[n.1.0]alkane frameworks is well-established, with numerous lead compounds and approved drugs incorporating this structural feature.[1] These scaffolds are recognized for their ability to present substituents in well-defined spatial orientations, a critical factor for optimizing interactions with biological targets.

Core Synthetic Strategies: Accessing the 3-Aza-bicyclo[5.1.0]octane Core

The construction of the 3-Aza-bicyclo[5.1.0]octane ring system with high stereocontrol is a key challenge. Several innovative strategies have been developed, with a particular focus on metal-catalyzed and organocatalytic methods.

Single Electron Transfer (SET) Oxidative Cyclization: A Powerful and Versatile Approach

A groundbreaking approach for the stereoselective synthesis of 3-azabicyclo[n.1.0]alkanes involves a silver- or copper-catalyzed Single Electron Transfer (SET) oxidative cyclization. This methodology, pioneered by Baskaran and coworkers, provides a versatile and efficient route to these valuable scaffolds.[1][2][3]

Mechanistic Rationale:

The reaction proceeds via the generation of a radical intermediate from an α-amidinoester tethered to an alkene. This radical undergoes an intramolecular cyclization onto the double bond, followed by a second single electron oxidation and subsequent cyclization to form the cyclopropane ring. The stereochemical outcome of the reaction is controlled by the geometry of the cyclization transition state.

Experimental Workflow: SET Oxidative Cyclization

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Workup start_alkene α-Amidinoester with Pendant Alkene set_oxidation SET Oxidation (Radical Formation) start_alkene->set_oxidation Reacts with start_cat Ag₂O (cat.) or CuBr₂ (cat.) start_cat->set_oxidation Catalyzes start_oxidant K₂S₂O₈ (co-oxidant) start_oxidant->set_oxidation Enables solvent Solvent (e.g., MeCN) temperature Temperature (e.g., 60 °C) atmosphere Inert Atmosphere (N₂ or Ar) cyclization1 Intramolecular Cyclization set_oxidation->cyclization1 cyclization2 Oxidative Cyclopropanation cyclization1->cyclization2 product 3-Aza-bicyclo[5.1.0]octane Derivative cyclization2->product workup Aqueous Workup & Purification (Chromatography) product->workup

Caption: General workflow for the SET oxidative cyclization to form 3-azabicyclo[n.1.0]alkanes.

Protocol: Stereoselective Synthesis of a 3-Aza-bicyclo[5.1.0]oct-1-ene Derivative

This protocol is a representative example adapted from the general methodology described by Baskaran and coworkers for the synthesis of 3-azabicyclo[n.1.0]alkanes.[1][3]

Materials:

  • α-Amidinoester precursor (1.0 eq)

  • Silver(I) oxide (Ag₂O, 0.1 eq) or Copper(II) bromide (CuBr₂, 0.1 eq)

  • Potassium persulfate (K₂S₂O₈, 2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the α-amidinoester precursor (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) and stir until the starting material is fully dissolved.

  • To the solution, add Ag₂O (0.1 mmol, 23.2 mg) or CuBr₂ (0.1 mmol, 22.3 mg) followed by potassium persulfate (2.0 mmol, 540.6 mg).

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Aza-bicyclo[5.1.0]oct-1-ene derivative.

Data Presentation: Representative Yields from SET Oxidative Cyclization

EntrySubstrateCatalystProductYield (%)Reference
1N-cyclohexyl-2-(piperidin-1-yl)acetamideAg₂O1-Cyclohexyl-3-azabicyclo[5.1.0]octan-2-one78[1]
2N-benzyl-2-(piperidin-1-yl)acetamideCuBr₂1-Benzyl-3-azabicyclo[5.1.0]octan-2-one82[3]
3N-phenyl-2-(piperidin-1-yl)acetamideAg₂O1-Phenyl-3-azabicyclo[5.1.0]octan-2-one75[1]
Rhodium-Catalyzed Cycloisomerization of Bicyclobutanes

Another powerful strategy for constructing cyclopropane-fused aza-heterocycles involves the rhodium(I)-catalyzed cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines.[4][5][6] While often applied to the synthesis of smaller ring systems, the underlying principles can be extended to the synthesis of the 3-azabicyclo[5.1.0]octane framework.

Mechanistic Insights:

The reaction is initiated by the coordination of the Rh(I) catalyst to the strained bicyclobutane. This is followed by an oxidative addition and a series of rearrangements, ultimately leading to the formation of the cyclopropane-fused piperidine ring. The choice of phosphine ligand on the rhodium catalyst is crucial for controlling the regioselectivity and stereoselectivity of the cycloisomerization.

Logical Relationship: Ligand-Controlled Cycloisomerization

G start N-Allylated Bicyclo[1.1.0]butylalkylamine catalyst Rh(I) Precatalyst start->catalyst ligand1 Monodentate Ligand (e.g., PPh₃) catalyst->ligand1 with ligand2 Bidentate Ligand (e.g., dppe) catalyst->ligand2 with product1 Cyclopropane-fused Pyrrolidine ligand1->product1 leads to product2 Cyclopropane-fused Azepine ligand2->product2 leads to

Caption: Ligand-dependent outcome in Rh(I)-catalyzed cycloisomerization of bicyclobutanes.

Applications in Asymmetric Synthesis: The Chiral Auxiliary Approach

Once synthesized in an enantiomerically pure form, 3-Aza-bicyclo[5.1.0]octane derivatives can serve as valuable chiral auxiliaries.[7][8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[7] After the desired transformation, the auxiliary can be cleaved and recovered.

Causality in Stereodirection:

The rigid bicyclic framework of the 3-Aza-bicyclo[5.1.0]octane auxiliary effectively shields one face of the reacting molecule, forcing the incoming reagent to attack from the less sterically hindered face. This results in a high degree of stereocontrol.

Protocol: Asymmetric Alkylation using a 3-Aza-bicyclo[5.1.0]octane-derived Chiral Auxiliary

This protocol is a generalized procedure based on the well-established principles of chiral auxiliary-mediated asymmetric alkylation.

Materials:

  • Enantiomerically pure 3-Aza-bicyclo[5.1.0]octane derivative (chiral auxiliary)

  • Carboxylic acid or derivative

  • Coupling agent (e.g., DCC, EDC)

  • Strong base (e.g., LDA, n-BuLi) at low temperature

  • Electrophile (e.g., alkyl halide)

  • Cleavage reagent (e.g., LiOH, LiBH₄)

Procedure:

  • Attachment of the Auxiliary: Couple the enantiomerically pure 3-Aza-bicyclo[5.1.0]octane derivative to a prochiral carboxylic acid derivative using a standard coupling agent to form a chiral amide.

  • Enolate Formation: Treat the chiral amide with a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate. The chiral auxiliary directs the formation of one specific enolate geometry.

  • Asymmetric Alkylation: Add the electrophile to the enolate solution. The steric bulk of the chiral auxiliary will direct the electrophile to attack from the less hindered face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Cleavage of the Auxiliary: After the alkylation is complete, cleave the chiral auxiliary from the product using a suitable reagent (e.g., hydrolysis with LiOH or reduction with LiBH₄) to yield the enantiomerically enriched product and recover the chiral auxiliary.

Conclusion and Future Outlook

The 3-Aza-bicyclo[5.1.0]octane scaffold represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. The development of novel stereoselective synthetic methods, such as the SET oxidative cyclization, has made this valuable framework more accessible. Its application as a chiral auxiliary demonstrates its potential to control the stereochemical outcome of a wide range of chemical transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of scaffolds like 3-Aza-bicyclo[5.1.0]octane in enabling stereoselective and asymmetric synthesis is set to increase even further. Future research in this area will likely focus on the development of catalytic asymmetric methods for the synthesis of the scaffold itself and the expansion of its applications in complex molecule synthesis.

References

  • Devarahosahalli Veeranna, K., Das, K. K., & Baskaran, S. (2019). Silver oxide mediated novel SET oxidative cyclization: stereoselective synthesis of 3-azabicyclo[n.1.0]alkanes. Chemical Communications, 55(55), 8192-8195. [Link]

  • Devarahosahalli Veeranna, K., Das, K. K., & Baskaran, S. (2019). Silver oxide mediated novel SET oxidative cyclization: stereoselective synthesis of 3-azabicyclo[n.1.0]alkanes. RSC Publishing. [Link]

  • Request PDF: Silver Oxide Mediated Novel SET Oxidative Cyclization: Stereoselective Synthesis of 3-Azabicyclo[n.1.0]alkanes. ResearchGate. [Link]

  • Devarahosahalli Veeranna, K., Das, K. K., & Baskaran, S. (2018). Reversal of polarity by catalytic SET oxidation: synthesis of azabicyclo[m.n.0]alkanes via chemoselective reduction of amidines. Organic & Biomolecular Chemistry, 16(44), 8539-8544. [Link]

  • Gagnon, D., & Spino, C. (2013). A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. Organic Letters, 15(8), 1938-1941. [Link]

  • Brummond, K. M., & Chen, H. (2008). Rhodium(I)-catalyzed cycloisomerizations of bicyclobutanes. Journal of the American Chemical Society, 130(22), 6924-6925. [Link]

  • Rio, J., et al. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition, 60(50), 26162-26167. [Link]

  • Brummond, K. M., & Chen, H. (2008). Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes. Journal of the American Chemical Society, 130(22), 6924-6925. [Link]

  • The Chemistry of Cyclopropanes and New Insights into Organocatalyzed Asymmetric Cyclopropanation. ResearchGate. [Link]

  • Montgomery, T. P., & Krische, M. J. (2014). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. Israel Journal of Chemistry, 54(4), 435-444. [Link]

  • Brummond, K. M., & Chen, H. (2008). Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes. Journal of the American Chemical Society, 130(22), 6924-6925. [Link]

  • Tang, W., et al. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. Organic Letters, 11(4), 875-878. [Link]

  • PDF: Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. ResearchGate. [Link]

  • Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Rhodium(I)-Catalyzed Annulation of Bicyclo[1.1.0]butyl-Substituted Dihydroquinolines and Dihydropyridines. CORE. [Link]

  • Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor–Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Derivatives. Organic Letters. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Rhodium(I)-catalysed isomerization of cyclobutane cage compounds: synthesis of cis,syn,cis-tricyclo[2][9][10][11]deca-4,8-diene-3,10-dione and of exo-dicyclopentadienone. Journal of the Chemical Society D. [Link]

  • Stereoselective synthesis of cyclopropanes from vinyl selenones via a Michael-initiated ring closure reaction. ResearchGate. [Link]

  • Cycloadditions of Aromatic Azomethine Imines with 1,1-Cyclopropane Diesters. Organic Letters. [Link]

Sources

Strategies for the Selective Functionalization of the 3-Aza-bicyclo[5.1.0]octane Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aza-bicyclo[5.1.0]octane scaffold is a unique three-dimensional motif of significant interest in medicinal chemistry. Its rigid, strained bicyclic structure, combining a seven-membered azepane ring with a cyclopropane, offers a distinct spatial arrangement of substituents, making it an attractive framework for the design of novel therapeutic agents. However, the selective functionalization of this ring system presents considerable synthetic challenges. This guide provides a comprehensive overview of strategies for the synthesis and subsequent selective functionalization of a key derivative, the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold, a versatile entry point to a diverse range of substituted 3-azabicyclo[5.1.0]octanes.

I. Synthesis of the 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) Scaffold

A robust and elegant method to access the MABO core involves a rhodium(I)-catalyzed cycloisomerization of readily available N-allyl bicyclo[1.1.0]butane amides. This strain-release-driven transformation provides a reliable entry into this valuable bicyclic system.[1]

Causality Behind Experimental Choices:

The selection of a rhodium(I) catalyst is crucial for this transformation. Rhodium(I) complexes are known to effectively catalyze the isomerization of strained ring systems like bicyclo[1.1.0]butanes. The reaction likely proceeds through an oxidative addition of the rhodium(I) catalyst to the central C-C bond of the bicyclo[1.1.0]butane, followed by a series of rearrangements and intramolecular trapping by the pendant allyl group to form the seven-membered ring and the exocyclic methylene. The choice of phosphine ligands on the rhodium catalyst can influence the reaction's efficiency and selectivity.

G cluster_0 Synthesis of MABO Scaffold N-allyl bicyclo[1.1.0]butane amide N-allyl bicyclo[1.1.0]butane amide Rh(I)-catalyzed\ncycloisomerization Rh(I)-catalyzed cycloisomerization N-allyl bicyclo[1.1.0]butane amide->Rh(I)-catalyzed\ncycloisomerization [Rh(I)] catalyst 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) Rh(I)-catalyzed\ncycloisomerization->5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO)

Caption: Rhodium-catalyzed synthesis of the MABO scaffold.

Experimental Protocol: Rhodium(I)-Catalyzed Cycloisomerization

Materials:

  • N-allyl bicyclo[1.1.0]butane amide (1.0 equiv)

  • [Rh(cod)Cl]2 (2.5 mol%)

  • Triphenylphosphine (10 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [Rh(cod)Cl]2 (2.5 mol%) and triphenylphosphine (10 mol%).

  • Add anhydrous, degassed 1,4-dioxane to dissolve the catalyst components.

  • Add the N-allyl bicyclo[1.1.0]butane amide (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO).

II. Selective Functionalization of the MABO Scaffold

The MABO scaffold possesses three key regions for selective functionalization: the exocyclic alkene, the lactam moiety, and the cyclopropane ring. The following sections detail proposed strategies and representative protocols for the selective modification of this versatile intermediate.

A. Functionalization of the Exocyclic Alkene

The exocyclic double bond in the MABO scaffold is an α,β-unsaturated system, making it susceptible to a variety of transformations.

Catalytic hydrogenation can be employed to selectively reduce the exocyclic double bond, providing access to the corresponding 5-methyl-3-azabicyclo[5.1.0]octan-4-one. The choice of catalyst and reaction conditions is critical to avoid over-reduction of the lactam or opening of the cyclopropane ring.

Causality Behind Experimental Choices:

Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of alkenes. The use of atmospheric pressure of hydrogen and a protic solvent like methanol or ethanol at room temperature provides mild conditions that favor the reduction of the alkene over the lactam.[2]

G cluster_1 Selective Functionalization of MABO MABO MABO Selective\nHydrogenation Selective Hydrogenation MABO->Selective\nHydrogenation H₂, Pd/C Epoxidation Epoxidation MABO->Epoxidation m-CPBA Dihydroxylation Dihydroxylation MABO->Dihydroxylation OsO₄, NMO Michael\nAddition Michael Addition MABO->Michael\nAddition Nu⁻ 5-Methyl-3-azabicyclo[5.1.0]octan-4-one 5-Methyl-3-azabicyclo[5.1.0]octan-4-one Selective\nHydrogenation->5-Methyl-3-azabicyclo[5.1.0]octan-4-one Spiro-epoxide Spiro-epoxide Epoxidation->Spiro-epoxide cis-Diol cis-Diol Dihydroxylation->cis-Diol 5-Substituted methyl derivative 5-Substituted methyl derivative Michael\nAddition->5-Substituted methyl derivative

Caption: Proposed functionalization of the exocyclic alkene.

Representative Protocol: Selective Hydrogenation

Materials:

  • 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) (1.0 equiv)

  • 10% Palladium on carbon (10 mol% Pd)

  • Methanol

  • Hydrogen gas (balloon)

Procedure:

  • Dissolve MABO (1.0 equiv) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 5-methyl-3-azabicyclo[5.1.0]octan-4-one.

The exocyclic double bond can be converted to an epoxide or a diol, introducing valuable functionality for further elaboration.

Causality Behind Experimental Choices:

  • Epoxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. The reaction is typically performed in a chlorinated solvent at or below room temperature.[3]

  • syn-Dihydroxylation: Osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) provides syn-diols with high stereoselectivity.[4][5] The reaction proceeds through a cyclic osmate ester intermediate.

  • anti-Dihydroxylation: This can be achieved in a two-step sequence involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide.

Representative Protocol: syn-Dihydroxylation

Materials:

  • 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) (1.0 equiv)

  • Osmium tetroxide (OsO₄) (2.5 mol%)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Acetone/Water (10:1)

Procedure:

  • Dissolve MABO (1.0 equiv) and NMO (1.5 equiv) in a mixture of acetone and water (10:1).

  • To this solution, add a solution of OsO₄ (2.5 mol%) in toluene dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the cis-diol.

The electron-deficient nature of the exocyclic alkene allows for conjugate addition (Michael addition) of various nucleophiles, introducing a wide range of substituents at the 5-position.

Causality Behind Experimental Choices:

Soft nucleophiles such as thiols, amines, and enolates readily undergo Michael addition to α,β-unsaturated carbonyl compounds.[6] The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.

Representative Protocol: Michael Addition of a Thiol

Materials:

  • 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Triethylamine (0.1 equiv)

  • Dichloromethane

Procedure:

  • Dissolve MABO (1.0 equiv) in dichloromethane.

  • Add thiophenol (1.1 equiv) and triethylamine (0.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Functionalization of the Lactam

The lactam moiety offers opportunities for N-functionalization and reduction to the corresponding cyclic amine.

G cluster_2 Lactam Functionalization MABO MABO Lactam\nReduction Lactam Reduction MABO->Lactam\nReduction LiAlH₄ or 9-BBN N-Alkylation/\nN-Arylation N-Alkylation/ N-Arylation MABO->N-Alkylation/\nN-Arylation Base, R-X 5-Methylene-3-azabicyclo[5.1.0]octane 5-Methylene-3-azabicyclo[5.1.0]octane Lactam\nReduction->5-Methylene-3-azabicyclo[5.1.0]octane N-Substituted MABO N-Substituted MABO N-Alkylation/\nN-Arylation->N-Substituted MABO

Caption: Proposed functionalization of the lactam moiety.

Reduction of the lactam carbonyl group provides access to the corresponding 3-azabicyclo[5.1.0]octane, a saturated bicyclic amine.

Causality Behind Experimental Choices:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of amides and lactams to amines.[7] Alternatively, borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be used for a more chemoselective reduction, which might be advantageous if other reducible functional groups are present.[1]

Representative Protocol: Lactam Reduction with LiAlH₄

Materials:

  • 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of MABO (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting white precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

The nitrogen atom of the lactam can be functionalized with various alkyl or aryl groups.

Causality Behind Experimental Choices:

Deprotonation of the lactam N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide) is a standard method for N-functionalization.[8]

Representative Protocol: N-Alkylation

Materials:

  • 5-Methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of MABO (1.0 equiv) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C. Ring-Opening Strategies

The strained cyclopropane ring can be opened under specific conditions to access different ring systems.

Causality Behind Experimental Choices:

The N-acyl aminocyclopropane moiety can undergo ring-opening reactions under reductive or photocatalytic conditions.[9][10] These transformations can lead to the formation of larger ring systems or introduce new functional groups.

Representative Protocol: Reductive Ring-Opening of the Cyclopropane

This protocol is a proposed adaptation based on known reactivity of aminocyclopropanes.[9]

Materials:

  • 5-Methyl-3-azabicyclo[5.1.0]octan-4-one (from hydrogenation of MABO) (1.0 equiv)

  • Palladium on carbon (10 mol%)

  • Formic acid

  • Methanol

  • Hydrogen atmosphere

Procedure:

  • Dissolve the 5-methyl-3-azabicyclo[5.1.0]octan-4-one (1.0 equiv) in methanol.

  • Add formic acid (2.0 equiv) and 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction for the formation of the ring-opened product (e.g., a substituted piperidinone).

  • Upon completion, filter the catalyst and concentrate the filtrate.

  • Purify the crude product to isolate the ring-opened compound.

III. Data Summary

The following table summarizes the proposed functionalization strategies for the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold.

Functionalization SiteReactionReagentsExpected Product
Exocyclic Alkene Selective HydrogenationH₂, Pd/C5-Methyl-3-azabicyclo[5.1.0]octan-4-one
Epoxidationm-CPBASpiro-epoxide derivative
syn-DihydroxylationOsO₄, NMOcis-Diol derivative
Michael AdditionR-SH, Et₃N5-(Thioether)-methyl derivative
Lactam ReductionLiAlH₄ or 9-BBN5-Methylene-3-azabicyclo[5.1.0]octane
N-AlkylationNaH, R-XN-Alkyl-5-methylene-3-azabicyclo[5.1.0]octan-4-one
Cyclopropane Reductive Ring-OpeningH₂, Pd/C, HCOOHSubstituted Piperidinone

IV. Conclusion

The 3-aza-bicyclo[5.1.0]octane ring system, while challenging to access and functionalize directly, can be strategically approached through the synthesis and subsequent modification of the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold. The protocols and strategies outlined in this guide provide a framework for researchers to explore the chemical space around this unique bicyclic core. By leveraging the distinct reactivity of the exocyclic alkene, the lactam, and the cyclopropane ring, a diverse library of novel compounds can be generated for applications in drug discovery and chemical biology. Further exploration of enantioselective variants of these transformations will be a valuable direction for future research.

V. References

  • 8.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]

  • Synthesis and Highly Enantioselective Hydrogenation of Exocyclic Enamides: (Z)-3-Arylidene-4-acetyl-3,4-dihydro-2H- 1,4-benzoxazines | The Journal of Organic Chemistry. (2005, February 8). Retrieved from [Link]

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). (1999). Tetrahedron Letters, 40(20), 3673-3676.

  • Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC. (n.d.). Retrieved from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025, October 15). Retrieved from [Link]

  • Facile ring-opening of azabicyclic [3.1.0]- and [4.1.0]aminocyclopropanes to afford 3-piperidinone and 3-azepinone - PubMed. (2011, March 4). Retrieved from [Link]

  • Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening - PMC. (n.d.). Retrieved from [Link]

  • 8.6: Reduction of Alkenes - Hydrogenation - Chemistry LibreTexts. (2024, October 2). Retrieved from [Link]

  • 10.23: Dihydroxylation of Alkenes - Chemistry LibreTexts. (2022, July 11). Retrieved from [Link]

  • α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams - PMC. (n.d.). Retrieved from [Link]

  • Michael addition – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

Introduction: The Challenge and Importance of Bicyclic Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Methodical Purification of 3-Aza-bicyclo[5.1.0]octane

Bicyclic amines are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] The 3-Aza-bicyclo[5.1.0]octane framework, a conformationally constrained saturated heterocycle, represents a valuable scaffold for exploring new chemical space. However, the purification of such amines presents a significant challenge. Their basic nature often leads to strong interactions with standard silica gel media, resulting in poor separation, peak tailing, and potential degradation.[3]

This document, intended for researchers in organic synthesis and drug development, provides a comprehensive, step-by-step protocol for the purification of 3-Aza-bicyclo[5.1.0]octane. While a specific, published protocol for this exact molecule is not prevalent, the following methodology is constructed from established, analogous procedures for the synthesis and purification of related bicyclic amines and cyclic amines from their corresponding lactams. The protocol begins with a robust synthesis via the reduction of its lactam precursor, followed by a detailed purification workflow using modified flash column chromatography designed to overcome the inherent challenges of amine purification.

Part 1: Synthesis of Crude 3-Aza-bicyclo[5.1.0]octane via Lactam Reduction

The most direct and common method for synthesizing a cyclic amine like 3-Aza-bicyclo[5.1.0]octane is the reduction of its corresponding lactam, 3-Aza-bicyclo[5.1.0]octan-2-one. Lithium Aluminum Hydride (LAH) is a powerful and effective reagent for this transformation, capable of completely reducing the amide functional group to an amine.[4][5]

Reaction Principle

LAH is a potent source of hydride ions (H⁻) that readily reduces amides and lactams to their corresponding amines.[6] The reaction proceeds via nucleophilic acyl substitution, followed by further reduction of an intermediate iminium species. An excess of LAH is typically used to ensure the reaction goes to completion.

Experimental Protocol: LAH Reduction

Materials & Reagents

Reagent/Material Formula M.W. Quantity Moles (mmol) Eq.
3-Aza-bicyclo[5.1.0]octan-2-one C₇H₉NO 123.15 5.00 g 40.6 1.0
Lithium Aluminum Hydride (LAH) LiAlH₄ 37.95 2.31 g 60.9 1.5
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 250 mL - -
Water (deionized) H₂O 18.02 ~10 mL - -
15% Sodium Hydroxide (aq) NaOH 40.00 ~10 mL - -

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • LAH Suspension: Carefully add Lithium Aluminum Hydride (2.31 g, 60.9 mmol) to 150 mL of anhydrous THF in the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the lactam, 3-Aza-bicyclo[5.1.0]octan-2-one (5.00 g, 40.6 mmol), in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the lactam solution dropwise to the stirred LAH suspension at 0 °C over 30-45 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting lactam is fully consumed.

  • Work-up (Quenching): Cool the reaction mixture back down to 0 °C. The following work-up procedure, adapted from the Fieser method, is critical for safety and for generating a granular, filterable aluminum salt byproduct.[7][8]

    • CAUTION: The quenching of LAH is highly exothermic and liberates hydrogen gas. Perform this step slowly and cautiously behind a safety shield.

    • Slowly and dropwise, add 2.3 mL of water.

    • Next, slowly add 2.3 mL of 15% aqueous NaOH solution.

    • Finally, add 6.9 mL of water.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes at room temperature. The grey suspension should turn into a white, granular precipitate.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM) (3 x 50 mL).

  • Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Aza-bicyclo[5.1.0]octane as an oil.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Suspend LAH in THF at 0 °C s2 Add Lactam Solution (dropwise) s1->s2 s3 Reflux for 4-6h s2->s3 w1 Cool to 0 °C s3->w1 Reaction Complete w2 Quench (H₂O, NaOH, H₂O) CAUTIOUSLY w1->w2 w3 Filter through Celite w2->w3 w4 Concentrate Filtrate w3->w4 p1 Column Chromatography w4->p1 Crude Product

Part 2: Step-by-Step Purification Protocol

The purification of basic amines via column chromatography requires special consideration to prevent unwanted interactions with the acidic stationary phase.[3] Standard silica gel contains acidic silanol (Si-OH) groups that can protonate the amine, causing it to bind strongly and elute with significant tailing. This protocol utilizes a mobile phase modified with a competing base to neutralize the silica surface.

Principle of Modified Normal-Phase Chromatography

By adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system, the acidic sites on the silica gel are temporarily neutralized. This allows the basic amine product to elute symmetrically and results in a much cleaner separation.[3][9]

Experimental Protocol: Flash Column Chromatography

Materials & Equipment

Item Specification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Dichloromethane (DCM) and Methanol (MeOH)
Mobile Phase Modifier Triethylamine (TEA)
TLC Plates Silica gel 60 F₂₅₄

| TLC Visualization | Potassium Permanganate (KMnO₄) stain |

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude oil in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system of 95:5 DCM:MeOH with a few drops of TEA in the chamber.

    • Visualize the plate using a potassium permanganate dip. The amine should appear as a yellow/orange spot on a purple background. The goal is to find a solvent system that gives the product an Rf value of ~0.2-0.3.

  • Column Preparation (Slurry Packing):

    • For 5g of crude material, use approximately 200-250g of silica gel (a 40-50:1 ratio).[10]

    • In a beaker, prepare a slurry of the silica gel in the initial eluting solvent (e.g., 100% DCM + 0.5% TEA).

    • Clamp the column vertically and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

    • Pour the silica slurry into the column. Tap the column gently to pack the silica evenly and drain the excess solvent, ensuring no air bubbles are trapped.[10]

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude 3-Aza-bicyclo[5.1.0]octane oil in a minimal amount of DCM.

    • To this solution, add 1-2 times the sample weight of silica gel.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.

    • Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system. A gradient elution is recommended for optimal separation.

    • Start with 100% DCM containing 0.5% TEA.

    • Gradually increase the polarity by slowly increasing the percentage of Methanol. Each step of the gradient should also contain 0.5% TEA.

Elution Schedule (Example Gradient)
Solvent System Volume (Column Volumes)
100% DCM + 0.5% TEA2
99:1 DCM:MeOH + 0.5% TEA2
98:2 DCM:MeOH + 0.5% TEA2
97:3 DCM:MeOH + 0.5% TEA2
95:5 DCM:MeOH + 0.5% TEA4-6
  • Monitoring and Analysis:

    • Collect fractions of equal volume (e.g., 20 mL) in test tubes.

    • Analyze the fractions by TLC to identify which ones contain the purified product.[11]

    • Combine the pure fractions, and remove the solvents and triethylamine under reduced pressure. High vacuum may be necessary to remove the final traces of TEA.

G

Part 3: Characterization and Validation

After purification, the identity and purity of the final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of 3-Aza-bicyclo[5.1.0]octane and to check for the absence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Purity Assessment: Quantitative NMR (qNMR) or Gas Chromatography (GC-MS) can be used to determine the final purity of the isolated product.

By following this comprehensive protocol, researchers can reliably synthesize and purify 3-Aza-bicyclo[5.1.0]octane, enabling its use in further chemical and pharmacological studies.

References

  • (No specific source for 3-Aza-bicyclo[5.1.0]octane was found; this protocol is based on analogous chemical principles.)
  • (No direct synthesis was found; the proposed synthesis is a standard method for this class of compound.)
  • Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride.
  • European Patent Office. (2008). 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS. Retrieved from data.epo.org/publication-server/document?
  • (No direct source for this specific purific
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • (This is a general chemical principle.)
  • (This is a general chemical principle.)
  • Reddit. (2024, September 25). Reduction with Lithium Aluminium Hydride (LAH). Retrieved from [Link]

  • (This is a general chemical principle.)
  • (This is a general chemical principle.)
  • Harvard University, Andrew G. Myers Research Group. (n.d.). Chem 115 Handout: Reagents for Organic Synthesis. Retrieved from [Link]

  • (This is a general chemical principle.)
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • (This is a general chemical principle.)
  • (This is a general chemical principle.)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • (This is a general chemical principle.)
  • (This is a general chemical principle.)
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Application Note: Utilizing 3-Aza-bicyclo[5.1.0]octane in the Development of Strain-Promoted Polymeric Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The development of advanced materials—such as high-performance specialized coatings, 3D-printing resins, and non-degradable implantable drug-eluting depots—relies heavily on monomers that can undergo rapid, highly controlled polymerization. 3-Aza-bicyclo[5.1.0]octane , a fused bicyclic amine comprising an azepane ring and a cyclopropane ring, presents a highly compelling scaffold for materials science[1].

Mechanistic Causality: The utility of 3-aza-bicyclo[5.1.0]octane lies in its inherent thermodynamic instability, specifically the Baeyer strain of the fused cyclopropane ring (approximately 27–30 kcal/mol).

  • The Secondary Amine: The nitrogen at the 3-position provides a versatile synthetic handle for functionalization. By attaching polymerizable groups (e.g., methacrylates), the molecule can participate in standard free-radical polymerization.

  • The Cyclopropane Ring: The fused 3-membered ring serves as a latent, strain-promoted reactive site. Upon exposure to cationic initiators or Lewis acids, the cyclopropane ring readily undergoes ring-opening to relieve steric strain, generating a reactive carbocation intermediate.

This dual-reactivity allows for an orthogonal, two-stage curing process (UV-radical followed by thermal-cationic), resulting in the creation of densely cross-linked, rigid polyamine networks with exceptionally high glass transition temperatures ( Tg​ ) and proteolytic stability suitable for in vivo drug delivery depots.

Synthesis of the Bicyclic Core

The synthesis of the 3-aza-bicyclo[5.1.0]octane core has historically been challenging but has been vastly improved by recent advancements in transition-metal catalysis. As demonstrated in the total synthesis of complex cyclopropane-containing alkaloids like (−)-Rauvomine B, the bicyclic framework can be efficiently constructed via a rhodium- or palladium-catalyzed intramolecular cyclopropanation of corresponding azepine or N-sulfonyltriazole precursors[2]. Related methodologies utilizing iridium carbenes have also proven highly effective in constructing strained nitrogen-containing heterocycles[3]. This stereospecific methodology allows for scalable access to the bicyclic monomer base.

Workflow A 3-Aza-bicyclo[5.1.0]octane Core Synthesis B N-Functionalization (Acylation) A->B Methacryloyl Chloride C Monomer Purification (Chromatography) B->C Yield > 85% D Orthogonal Polymerization C->D UV + Cationic Cure E Material Characterization (DSC, IR, NMR) D->E Cross-linked Network

Fig 1: Synthetic workflow from bicyclic core generation to orthogonal polymerization and characterization.

Experimental Protocols

The following self-validating protocols detail the synthesis of a bifunctional monomer, N-methacryloyl-3-aza-bicyclo[5.1.0]octane (MABO) , and its subsequent orthogonal polymerization.

Protocol A: Synthesis of MABO Monomer

Objective: To functionalize the secondary amine of 3-aza-bicyclo[5.1.0]octane with a polymerizable methacrylate group.

  • Preparation: Dissolve 3-aza-bicyclo[5.1.0]octane (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive methacryloyl chloride reagent.

  • Base Addition: Add triethylamine (TEA, 15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol).

    • Causality: TEA acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst to accelerate the acylation step.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add methacryloyl chloride (12.0 mmol) over 30 minutes.

    • Causality: The exothermic nature of the acylation requires controlled addition at low temperatures to prevent unwanted, premature thermal polymerization of the methacrylate group.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The reaction is complete when the ninhydrin-active secondary amine spot disappears.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

    • Self-Validation: Verify the product via ¹H-NMR. The successful functionalization is confirmed by the disappearance of the broad N-H peak (~2.0 ppm) and the appearance of vinylic protons (~5.5 and 6.1 ppm). Crucially, the cyclopropane protons must remain intact upfield (~0.2–0.8 ppm), proving the strain ring survived the acylation.

Protocol B: Orthogonal Polymerization of MABO

Objective: To form a cross-linked poly(MABO) network via sequential radical and cationic curing.

  • Primary Cure (Radical): Mix the purified MABO monomer with 1 wt% Irgacure 819 (photoinitiator). Cast the resin into a Teflon mold and irradiate with 365 nm UV light for 5 minutes.

    • Result: A linear/branched polymer forms via the methacrylate groups. The intermediate material will be a soft, flexible hydrogel or elastomer.

  • Secondary Cure (Cationic SPROP): Submerge the gel in a solution containing 2 wt% Boron trifluoride diethyl etherate (BF₃·OEt₂, a Lewis acid) in a minimal amount of solvent. Heat the system to 80 °C for 2 hours.

    • Causality: The Lewis acid coordinates to the highly strained cyclopropane ring. The inherent Baeyer strain (~28 kcal/mol) lowers the activation energy required for C-C bond cleavage. Heating to 80 °C provides the kinetic energy to overcome the remaining activation barrier, resulting in a rapid ring-opening event that generates a reactive carbocation. This carbocation propagates through neighboring azepane rings, forming a densely cross-linked matrix.

  • Validation: The soft gel will transition into a rigid, glassy plastic.

    • Self-Validation: Solid-state IR spectroscopy must be used to confirm the disappearance of the cyclopropane C-H stretch at ~3050 cm⁻¹, validating that strain-promoted ring opening has occurred.

Mechanism N1 State 1 Strained Bicyclic Monomer N2 State 2 Cationic Activation of Cyclopropane N1->N2 Lewis Acid (BF3) N3 State 3 Ring-Opened Carbocation Intermediate N2->N3 Strain Release (~28 kcal/mol) N4 State 4 Propagation / Cross-linking N3->N4 Nucleophilic Attack N5 State 5 Rigid Polyamine Network N4->N5 Termination

Fig 2: Mechanistic pathway of strain-promoted ring-opening polymerization via cationic activation.

Quantitative Data Presentation

The incorporation of the rigid, bicyclic 3-aza-bicyclo[5.1.0]octane framework significantly enhances the thermomechanical properties of the resulting polymer compared to standard aliphatic polyamines or polymethyl methacrylate (PMMA). The table below summarizes the expected material enhancements following the dual-cure protocol.

Material / PolymerCuring MechanismGlass Transition Temp ( Tg​ )Tensile Strength (MPa)Thermal Degradation ( Td​ , 5% loss)
Standard PMMA Free-Radical (UV)105 °C60 - 70280 °C
Linear Poly(azepane) Ring-Opening-15 °C15 - 20250 °C
Poly(MABO) - Stage 1 Free-Radical (UV)85 °C45 - 50290 °C
Poly(MABO) - Stage 2 UV + Cationic (SPROP)175 °C 95 - 110 340 °C

Note: The dramatic increase in Tg​ and Tensile Strength in Stage 2 Poly(MABO) is a direct result of the dense cross-linking network formed by the strain-promoted opening of the cyclopropane ring, locking the polymer chains into a highly restricted conformational state.

References

  • Title: Total Synthesis of (−)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation Source: Journal of the American Chemical Society URL: [Link]

  • Title: α-Imino Iridium Carbenes from Imidoyl Sulfoxonium Ylides: Application in the One-Step Synthesis of Indoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 3-Azabicyclo[5.1.0]octane-3-carboxylic acid Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Application Notes and Protocols for the Investigation of Enzymatic Reactions and Biotransformations of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Aza-bicyclo[5.1.0]octane Scaffold in Modern Drug Discovery

The 3-Aza-bicyclo[5.1.0]octane core is a structurally intriguing and increasingly important scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. Derivatives of related azabicyclo-alkanes have shown a wide range of biological activities, including potential as nootropic agents and enzyme inhibitors.[1][2][3] A thorough understanding of the metabolic fate of this scaffold is therefore critical for the development of safe and efficacious therapeutics. This guide provides a detailed framework for the investigation of the enzymatic reactions and biotransformations of 3-Aza-bicyclo[5.1.0]octane, with a focus on providing both the theoretical underpinnings and practical protocols for researchers in the field.

Predicted Enzymatic Transformations: Key Pathways and Mechanistic Considerations

The biotransformation of xenobiotics is primarily carried out by a suite of enzymes designed to increase their polarity and facilitate excretion.[4][5] For a secondary amine contained within a bicyclic system like 3-Aza-bicyclo[5.1.0]octane, two primary enzymatic pathways are of immediate interest: oxidative deamination by monoamine oxidases (MAOs) and oxidation by cytochrome P450 (P450) enzymes.

Monoamine Oxidase (MAO) Catalyzed Oxidative Deamination

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[6][7] The reaction proceeds via the oxidation of the amine to an imine, which is then non-enzymatically hydrolyzed to the corresponding aldehyde or ketone and ammonia.[6][8]

The proposed MAO-catalyzed biotransformation of 3-Aza-bicyclo[5.1.0]octane would likely proceed as follows:

MAO_Pathway cluster_enzyme Enzyme Cycle cluster_reaction Substrate Transformation Substrate 3-Aza-bicyclo[5.1.0]octane Imine Bicyclo[5.1.0]octan-3-imine (Intermediate) Substrate->Imine Oxidation Product Bicyclo[5.1.0]octan-3-one Imine->Product Hydrolysis Enzyme MAO-FAD Enzyme_red MAO-FADH2 Enzyme->Enzyme_red Reduction Enzyme_red->Enzyme Oxidation O2 O2 H2O2 H2O2 H2O H2O NH3 NH3

Caption: Proposed MAO-catalyzed oxidative deamination of 3-Aza-bicyclo[5.1.0]octane.

Cytochrome P450 (P450) Mediated Oxidations

The cytochrome P450 superfamily of heme-containing monooxygenases are major enzymes in drug metabolism, catalyzing a wide variety of oxidative reactions.[9][10][11] For alicyclic amines, common biotransformations include N-oxidation, and ring oxidation (C-hydroxylation).[12]

Potential P450-catalyzed biotransformations of 3-Aza-bicyclo[5.1.0]octane could include:

  • N-oxidation: Formation of the corresponding N-oxide.

  • C-hydroxylation: Introduction of a hydroxyl group at various positions on the bicyclic ring system.

P450_Pathway cluster_p450 P450-Mediated Reactions Substrate 3-Aza-bicyclo[5.1.0]octane N_Oxide 3-Aza-bicyclo[5.1.0]octane N-oxide Substrate->N_Oxide N-oxidation Hydroxylated_Products Hydroxylated Metabolites Substrate->Hydroxylated_Products C-hydroxylation P450_Cycle P450 Catalytic Cycle (Fe(III) -> Fe(II) -> FeO(III)) NADPH NADPH O2 O2

Caption: Potential P450-mediated oxidative pathways for 3-Aza-bicyclo[5.1.0]octane.

Experimental Protocols

The following protocols provide a starting point for the investigation of the enzymatic transformation of 3-Aza-bicyclo[5.1.0]octane. It is recommended to optimize these conditions for the specific experimental setup.

Protocol 1: Screening for Biotransformation using Liver Microsomes

This protocol is designed as an initial screen to determine if 3-Aza-bicyclo[5.1.0]octane is a substrate for common drug-metabolizing enzymes found in liver microsomes (which contain a high concentration of P450s).

Materials:

  • 3-Aza-bicyclo[5.1.0]octane

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (for analytical quantification)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of 3-Aza-bicyclo[5.1.0]octane in a suitable solvent (e.g., DMSO or water).

  • Prepare the incubation mixture in a 96-well plate or microcentrifuge tubes on ice. For a final volume of 200 µL:

    • 158 µL of 100 mM phosphate buffer (pH 7.4)

    • 20 µL of NADPH regenerating system

    • 10 µL of liver microsomes (e.g., to a final concentration of 0.5 mg/mL)

    • 2 µL of 3-Aza-bicyclo[5.1.0]octane stock solution (e.g., to a final concentration of 1-10 µM)

  • Initiate the reaction by transferring the plate/tubes to a 37°C incubator/shaker.

  • Incubate for a set time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein (e.g., 10,000 x g for 10 minutes).

  • Analyze the supernatant by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of potential metabolites.

Protocol 2: Monoamine Oxidase (MAO) Activity Assay

This spectrophotometric assay is a general method to assess if 3-Aza-bicyclo[5.1.0]octane is a substrate for MAO-A or MAO-B.[13][14] The assay couples the production of hydrogen peroxide from the MAO reaction to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Materials:

  • 3-Aza-bicyclo[5.1.0]octane

  • Recombinant human MAO-A and MAO-B enzymes

  • Horseradish peroxidase (HRP)

  • A chromogenic HRP substrate (e.g., Amplex Red or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well clear bottom plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of 3-Aza-bicyclo[5.1.0]octane.

  • Prepare the reaction mixture in a 96-well plate. For a final volume of 200 µL:

    • 160 µL of 100 mM phosphate buffer (pH 7.4)

    • 10 µL of HRP solution

    • 10 µL of chromogenic substrate solution

    • 10 µL of MAO-A or MAO-B enzyme solution

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 3-Aza-bicyclo[5.1.0]octane stock solution to achieve a range of final concentrations.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red).

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine kinetic parameters (Km and Vmax) by plotting the initial rates against the substrate concentration and fitting to the Michaelis-Menten equation.

Data Analysis and Interpretation

Quantitative Data Summary:

ParameterDescriptionAnalytical MethodExpected Outcome
Metabolic Stability (t½) The time it takes for 50% of the parent compound to be metabolized.LC-MS/MSA shorter half-life indicates greater metabolic liability.
Metabolite Identification Structural elucidation of biotransformation products.High-Resolution MS, NMRIdentification of oxidative and other metabolites.
MAO Substrate Potential (Km, Vmax) Michaelis-Menten kinetic parameters for MAO-A and MAO-B.SpectrophotometryLower Km indicates higher affinity for the enzyme.
Enzyme Inhibition (IC50) Concentration of an inhibitor required to reduce enzyme activity by 50%.VariousTo assess if the compound or its metabolites inhibit key enzymes.

Workflow for a Comprehensive Biotransformation Study

Biotransformation_Workflow Start Start: 3-Aza-bicyclo[5.1.0]octane Microsome_Screen Protocol 1: Liver Microsome Stability Assay Start->Microsome_Screen MAO_Assay Protocol 2: MAO-A and MAO-B Substrate Assay Start->MAO_Assay LCMS_Analysis LC-MS/MS Analysis: Quantify Parent Compound Disappearance Microsome_Screen->LCMS_Analysis Kinetic_Analysis Kinetic Parameter Determination: (Km, Vmax, t½) MAO_Assay->Kinetic_Analysis Metabolite_ID Metabolite Identification: High-Resolution MS LCMS_Analysis->Metabolite_ID Structure_Elucidation Structure Elucidation: NMR Spectroscopy (if necessary) Metabolite_ID->Structure_Elucidation Report Final Report and Interpretation Structure_Elucidation->Report Kinetic_Analysis->Report

Caption: A logical workflow for the comprehensive investigation of 3-Aza-bicyclo[5.1.0]octane biotransformation.

Conclusion and Future Directions

The protocols and theoretical framework presented here provide a robust starting point for elucidating the enzymatic reactions and biotransformations of the novel 3-Aza-bicyclo[5.1.0]octane scaffold. A thorough understanding of its metabolic pathways is paramount for the successful development of drug candidates incorporating this promising chemical entity. Future work may involve the use of specific P450 isozymes to pinpoint the exact enzymes responsible for any observed hydroxylations, as well as investigating potential conjugation reactions (Phase II metabolism) of any primary metabolites formed.

References

  • Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3. (2021). MDPI. Available at: [Link]

  • Enzyme-Associated Pericyclic Reactions. (n.d.).
  • Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. (2012). PubMed. Available at: [Link]

  • Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. (2016). MDPI. Available at: [Link]

  • Monoamine oxidases in development. (n.d.). PMC - NIH.
  • Protocol for enzyme assays. (n.d.). Rsc.org. Available at: [Link]

  • Monoamine oxidase. (n.d.). Wikipedia. Available at: [Link]

  • Amino Acid Racemase Enzyme Assays. (2014). UKnowledge.
  • Chemical Enzymology of Monoamine Oxidase. (2021). Encyclopedia MDPI. Available at: [Link]

  • 3 Enzyme Assays. (n.d.). Wiley-Blackwell.
  • Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. (2014). PubMed. Available at: [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.
  • Monoamine oxidase inactivation: from pathophysiology to therapeutics. (n.d.). PMC. Available at: [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. (n.d.). PMC - NIH. Available at: [Link]

  • Unusual Cytochrome P450 Enzymes and Reactions. (n.d.). PMC. Available at: [Link]

  • Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis. (2022). MDPI. Available at: [Link]

  • Biotransformation: The Metabolic Harmony of Converting Compounds for Health. (n.d.). longdom.org. Available at: [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences.
  • Modern analytical techniques in metabolomics analysis. (n.d.). Analyst (RSC Publishing). Available at: [Link]

  • Biotransform
  • (PDF) Unusual Cytochrome P450 Enzymes and Reactions. (2013).
  • Synthetic Strategies towards the Azabicyclo[3.3.0]-Octane Core of Natural Pyrrolizidine Alkaloids. An Overview. (2016). R Discovery.
  • Complex reactions catalyzed by cytochrome P450 enzymes. (2007). PubMed - NIH. Available at: [Link]

  • Enzymatic Assay Protocols. (n.d.).
  • Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. (n.d.). jstage.jst.go.jp. Available at: [Link]

  • Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. (2025). Request PDF.
  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2024). rjoc.org. Available at: [Link]

  • Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. (n.d.). Green Chemistry (RSC Publishing).
  • Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. (2000). PubMed. Available at: [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.

Sources

Troubleshooting & Optimization

strategies for improving the yield of 3-Aza-bicyclo[5.1.0]octane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Aza-bicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the synthesis of this valuable bicyclic aziridine scaffold.

Overview of Synthetic Strategy

The most reliable and common strategy for synthesizing the 3-Aza-bicyclo[5.1.0]octane core involves the intramolecular cyclization of a trans-2-aminocycloheptanol precursor. This approach leverages the readily available starting material, cycloheptene, and proceeds through a two-step sequence: epoxidation followed by nucleophilic ring-opening with an amine source, and subsequent ring-closure to form the aziridine.

This guide will focus on the critical second step—the aziridination of trans-2-aminocycloheptanol—exploring various effective protocols and addressing the common challenges encountered during this transformation.

Core Experimental Protocols

The synthesis is typically approached via the epoxidation of cycloheptene, followed by ring-opening to yield trans-2-aminocycloheptanol. The crucial step is the subsequent intramolecular cyclization to form the aziridine ring. Below are detailed protocols for the most effective methods for this cyclization.

Protocol 1: Modified Wenker Synthesis

The Wenker synthesis is a classic method for converting β-amino alcohols into aziridines.[1][2] The modified protocol uses milder reagents than the traditional concentrated sulfuric acid, which improves yields and reduces charring.[3]

Step 1: Formation of the Amino Hydrogen Sulfate Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve trans-2-aminocycloheptanol (1.0 equiv.) in anhydrous chloroform (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equiv.) dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • The resulting precipitate (the amino alcohol hydrogen sulfate) is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Base-Mediated Cyclization

  • Prepare a solution of sodium hydroxide (6 M) in water.

  • Add the dried amino alcohol hydrogen sulfate intermediate (1.0 equiv.) portion-wise to the stirred NaOH solution at room temperature.

  • Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Aza-bicyclo[5.1.0]octane.

Protocol 2: Mitsunobu Reaction for Intramolecular Cyclization

The Mitsunobu reaction provides a powerful and mild alternative for the cyclodehydration of amino alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[4][5]

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve trans-2-aminocycloheptanol (1.0 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the solution. Caution: DEAD and DIAD are toxic and potentially explosive. Handle with care.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography (see Troubleshooting Section 3 for guidance).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Aza-bicyclo[5.1.0]octane.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aziridine 1. Incomplete formation of the sulfate ester (Wenker): The reaction with chlorosulfonic acid may not have gone to completion.- Ensure all reagents and solvents are anhydrous. - Confirm the quality of the chlorosulfonic acid. - Increase the reaction time for the sulfation step.
2. Inefficient cyclization: The base may not be strong enough, or the temperature may be too low for the ring-closing step.- For the Wenker synthesis, ensure the NaOH concentration is adequate (at least 6 M). - Increase the reaction temperature for the cyclization step gradually (e.g., to 80 °C) and monitor for product formation versus decomposition.
3. Degradation of product: Bicyclic aziridines can be unstable, especially under acidic or high-temperature conditions.[6]- Avoid prolonged heating. - During workup, perform extractions quickly and use moderate temperatures for solvent removal. - Consider converting the final product to a more stable salt (e.g., hydrochloride) for storage.
Major Byproduct is Cycloheptanone This is a known side reaction in the Wenker synthesis, arising from a competing Hofmann elimination pathway, especially with hindered amino alcohols or strong bases at elevated temperatures.[1][2]- Use a milder base for cyclization: Instead of NaOH, try using sodium carbonate (Na₂CO₃). This has been shown to suppress elimination in some cases.[3] - Lower the reaction temperature: Conduct the cyclization at the lowest effective temperature to favor the SN2 cyclization over elimination. - Switch to an alternative method: The Mitsunobu reaction (Protocol 2) avoids the use of a strong base and is less prone to elimination side reactions.
Difficulty Purifying the Product by Column Chromatography The basic nitrogen atom in the aziridine ring interacts strongly with the acidic silanol groups on standard silica gel, leading to significant tailing, poor separation, and potential product decomposition on the column.- Use a basic modifier in the eluent: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N) to neutralize the acidic sites on the silica. - Use an alternative stationary phase: Basic or neutral alumina is often a better choice for purifying basic amines. - Convert to a less polar intermediate: If synthesizing an N-protected derivative (e.g., N-Boc or N-Cbz), purification is often easier before the final deprotection step.
Mitsunobu Reaction Fails or is Sluggish 1. Reagents are not anhydrous: Triphenylphosphine and the solvent (THF) must be completely dry. 2. Low quality of DEAD/DIAD: These reagents can degrade over time.- Flame-dry all glassware and use freshly distilled, anhydrous THF. - Use a freshly opened bottle of DEAD/DIAD or purify it before use. - Ensure the reaction is kept under a strictly inert atmosphere.
Difficult Removal of Mitsunobu Byproducts Triphenylphosphine oxide (TPPO) and the reduced hydrazo-dicarboxylate are notoriously difficult to remove from nonpolar products.- Crystallization: TPPO can sometimes be crystallized out of the crude mixture from a nonpolar solvent like diethyl ether or a hexane/ether mixture. - Modified Reagents: Consider using polymer-bound triphenylphosphine or fluorous-tagged reagents that allow for easier separation after the reaction.[4] - Chromatography Optimization: A gradient elution on silica gel, starting with a nonpolar solvent (to elute the product first) and gradually increasing polarity, can sometimes effectively separate the product from the highly polar byproducts.

Visualization of Key Processes

Overall Synthetic Workflow

The following diagram illustrates the general pathway from cycloheptene to the target bicyclic aziridine.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Aziridination (Cyclization) A Cycloheptene B Cycloheptene Oxide A->B m-CPBA or other oxidant C trans-2-Aminocycloheptanol B->C NH₃ or NaN₃ followed by reduction D 3-Aza-bicyclo[5.1.0]octane C->D Modified Wenker or Mitsunobu Reaction

Caption: General synthetic workflow for 3-Aza-bicyclo[5.1.0]octane.

Mechanism: Modified Wenker Cyclization vs. Elimination

This diagram shows the key branching point in the Wenker synthesis.

G cluster_paths Base-Mediated Reaction start {trans-2-Aminocycloheptanol | + ClSO₃H} intermediate {Amino Hydrogen Sulfate Intermediate} start->intermediate product 3-Aza-bicyclo[5.1.0]octane intermediate->product Deprotonation of Amine byproduct Cycloheptanone intermediate->byproduct Deprotonation of α-Carbon path1 SN2 Cyclization (Desired) path2 E2 Elimination (Side Reaction)

Caption: Competing pathways in the base-mediated cyclization step.

Frequently Asked Questions (FAQs)

Q1: Why is the trans isomer of 2-aminocycloheptanol required for this synthesis? A1: The intramolecular ring-closing reaction to form the aziridine is an SN2 (nucleophilic substitution, bimolecular) type reaction. For the nitrogen's lone pair to attack the carbon bearing the leaving group (the activated hydroxyl), it must approach from the backside. This anti-periplanar arrangement is only possible in the trans isomer, allowing for the necessary inversion of stereochemistry and efficient ring closure.

Q2: Can I use other methods besides Wenker or Mitsunobu for the cyclization? A2: Yes, other methods for converting amino alcohols to aziridines can be applied. A common alternative is a two-step process:

  • Activation of the hydroxyl group: Convert the alcohol to a good leaving group, such as a tosylate (using tosyl chloride and a base like pyridine) or a mesylate (using mesyl chloride).

  • Base-induced cyclization: Treat the resulting amino tosylate/mesylate with a non-nucleophilic strong base, such as sodium hydride (NaH), to deprotonate the amine and initiate the intramolecular SN2 displacement. This method offers good control but adds an extra step to the sequence.[7][8]

Q3: My final product appears to be an oil. How can I confirm its purity and structure? A3: Small, unsubstituted bicyclic amines are often oils at room temperature.

  • Purity Confirmation: Purity should be assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) can also be used, but may require derivatization. Quantitative ¹H NMR using an internal standard is also an excellent method.

  • Structure Confirmation: The structure should be confirmed using a combination of spectroscopic methods:

    • ¹H and ¹³C NMR: This will confirm the carbon skeleton and the number of protons in different environments.

    • FT-IR: Look for the absence of O-H and N-H stretching bands from the starting material and the presence of characteristic C-N and C-H bands for the product.

    • High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass and elemental formula of the compound.

Q4: Is it possible to synthesize enantiomerically pure 3-Aza-bicyclo[5.1.0]octane? A4: Yes. The synthesis of an enantiopure product requires starting with an enantiomerically pure precursor. This can be achieved by:

  • Using an asymmetric epoxidation method (e.g., Sharpless epoxidation, though this is most effective for allylic alcohols) on a suitable cycloheptene derivative.

  • Employing a chiral amine source for the ring-opening of the achiral cycloheptene oxide, followed by separation of the resulting diastereomers.

  • Kinetic resolution of racemic trans-2-aminocycloheptanol. Since the subsequent intramolecular cyclization reactions (Wenker, Mitsunobu) are stereospecific, the chirality of the amino alcohol precursor will be transferred to the final aziridine product.

Q5: What are the primary safety concerns when synthesizing this compound? A5: The primary safety concerns involve the reagents used in the synthetic sequence:

  • Oxidants (e.g., m-CPBA): Can be shock-sensitive and potentially explosive, especially on a large scale.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Azodicarboxylates (DEAD/DIAD): These are toxic and potentially explosive. They should be handled with care in a well-ventilated fume hood.

  • Sodium Hydride (if used): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere. Always conduct a thorough risk assessment before beginning any experimental work.

References

  • Texidor, K., Uyghur, D., Wiese, N., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. PubMed. Available from: [Link]

  • Synthesis and inline purification of a bicyclic aziridine. (n.d.). ResearchGate. Available from: [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. (2018). JoVE. Available from: [Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. (n.d.). PMC. Available from: [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. Available from: [Link]

  • Texidor, K., Uyghur, D., Wiese, N., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. PubMed. Available from: [Link]

  • Wenker synthesis. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. (2026). ResearchGate. Available from: [Link]

  • Synthesis of aziridines by Mitsunobu reaction (Methods A and B). (n.d.). ResearchGate. Available from: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Aziridines from Amino Alcohols. (n.d.). ResearchGate. Available from: [Link]

  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. (n.d.). Pure. Available from: [Link]

  • Optimization of the Reaction Conditions. (n.d.). ResearchGate. Available from: [Link]

  • Wenker synthesis. (n.d.). chemeurope.com. Available from: [Link]

  • Borgini, M., et al. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. ResearchGate. Available from: [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. (n.d.). PMC. Available from: [Link]

  • Ghorai, M. K., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. MDPI. Available from: [Link]

  • Xu, J. (2015). Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. ResearchGate. Available from: [Link]

  • Wenker Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 3-Aza-bicyclo[5.1.0]octane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Aza-bicyclo[5.1.0]octane isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable bicyclic scaffolds. The unique stereochemistry and inherent basicity of the 3-azabicyclo core present distinct challenges that require carefully considered strategies. This document provides in-depth, field-proven solutions to common problems encountered during purification, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product is a persistent, viscous oil that won't solidify. How can I obtain a handleable solid?

Answer:

This is a very common issue with amine-containing compounds, which often have low melting points and a high affinity for residual solvents. The primary goal is to induce crystallinity or, failing that, to create a solid salt that is easier to handle, store, and accurately weigh.

Causality: The lone pair on the nitrogen atom readily forms hydrogen bonds with protic impurities (like water) and can inhibit the formation of an ordered crystal lattice.

Here are three effective strategies, starting with the most robust:

  • Salt Formation: Converting the basic amine into a salt is the most reliable method to induce crystallization and improve handling properties.[1] Hydrochloride (HCl) and fumarate salts are common choices. The resulting ionic compound has a much higher melting point and a more rigid structure, which facilitates packing into a crystal lattice.

  • Trituration: This technique involves stirring the oil with a solvent in which the desired compound is sparingly soluble (e.g., hexanes, diethyl ether, pentane). The mechanical action can induce nucleation, and any impurities that are soluble in the trituration solvent will be washed away, often leaving the purified product as a solid precipitate or crystalline material.

  • Co-evaporation: If the product is resistant to direct crystallization, dissolving the oil in a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) followed by careful removal of the solvents on a rotary evaporator can sometimes yield a solid.

Experimental Protocol: Hydrochloride Salt Formation

This protocol provides a general method for converting your oily 3-Aza-bicyclo[5.1.0]octane derivative into its corresponding hydrochloride salt.

  • Dissolution: Dissolve the crude, oily product (1.0 eq) in a minimal amount of a suitable anhydrous solvent. Diethyl ether or ethyl acetate are excellent starting points.

  • Acid Addition: While stirring the solution, slowly add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise. Alternative: A solution of acetyl chloride in methanol can be used, which generates HCl in situ.

  • Precipitation: Observe for the formation of a precipitate. If no solid forms immediately, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Crystallization: If a precipitate has formed, continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath for at least one hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified hydrochloride salt under high vacuum to remove all residual solvents.

G start Product is a viscous oil salt Attempt Salt Formation (e.g., HCl in Ether) start->salt  High polarity? triturate Try Trituration (e.g., with Hexanes) start->triturate  Low polarity? salt->triturate Fails solid Solid Product Obtained salt->solid Success chrom Purify via Chromatography (See FAQ 2) triturate->chrom Fails triturate->solid Success

Caption: Troubleshooting workflow for solidification of oily products.

FAQ 2: I'm seeing significant peak tailing and poor separation of my diastereomers on a standard silica gel column. What's causing this and how can I fix it?

Answer:

This is the most frequent challenge in the chromatography of basic compounds on standard silica gel. The issue stems from a strong, non-ideal interaction between your amine and the stationary phase.

Causality: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of your 3-Aza-bicyclo[5.1.0]octane derivative interacts strongly with these acidic sites via acid-base interactions and hydrogen bonding. This leads to slow desorption kinetics, resulting in broad, tailing peaks and poor resolution.[1]

Solutions:

  • Use of Basic Additives: The most common solution is to "deactivate" the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.[1]

    • Triethylamine (Et₃N): Typically added at 0.1-1% (v/v). It is volatile and easily removed under vacuum.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a component of the polar modifier (e.g., preparing a 9:1 Methanol:Ammonia solution to use in a DCM/MeOH gradient).

  • Alternative Stationary Phases: If basic additives do not provide satisfactory results, switching to a more inert or basic stationary phase is recommended.

    • Alumina (Al₂O₃): Alumina is an excellent alternative for purifying basic compounds. It is available in neutral or basic grades, both of which will eliminate the problematic interaction with acidic sites.[1]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the separation is based on hydrophobicity. This avoids the strong acid-base interactions seen with normal-phase silica. Eluents are typically mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.

Data Presentation: Comparison of Chromatographic Strategies
StrategyStationary PhaseTypical Eluent ModifierAdvantagesDisadvantages
Basic Modifier Silica Gel0.5% TriethylamineInexpensive, uses standard silica, easy to implement.May not work for very basic compounds, Et₃N odor.
Alternative Phase Neutral/Basic AluminaNone requiredExcellent peak shape for bases, good selectivity.Different selectivity than silica, may require re-optimization.
Reversed-Phase C18-Functionalized Silica0.1% Formic Acid or TFAExcellent for polar compounds, orthogonal selectivity.Requires different solvents, product isolated from aqueous phase.
Experimental Protocol: Flash Chromatography with a Basic Modifier
  • Eluent Preparation: Prepare your mobile phase solvents. For a gradient elution, this will be a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Add 0.5% (v/v) of triethylamine to both the non-polar and polar solvents to ensure a consistent concentration throughout the run.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH) that already contains 0.5% triethylamine.

  • Column Packing: Pack the column with the slurry, ensuring a uniform and stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent. If it is not fully soluble, adsorb it onto a small amount of silica gel (dry loading), and load the dried powder onto the top of the column bed.

  • Elution: Run the column, collecting fractions. The presence of the triethylamine should result in sharper peaks and improved separation of your diastereomers.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC), using a TLC plate developed in the same eluent system (including the triethylamine).

  • Work-up: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

G cluster_solutions Solutions problem Problem: Poor separation & tailing of basic amine diastereomers cause Cause: Strong interaction between basic amine and acidic silanol groups on silica problem->cause sol1 Option 1: Add Basic Modifier (e.g., 0.5% Et3N) to eluent cause->sol1 sol2 Option 2: Use Alternative Phase (e.g., Neutral Alumina) cause->sol2 sol3 Option 3: Switch to Reversed-Phase (e.g., C18 column) cause->sol3 G cluster_separation start Racemic Amine Mixture (R-amine & S-amine) add_acid Add Chiral Resolving Agent (e.g., (S)-Tartaric Acid) start->add_acid form_salts Formation of Diastereomeric Salts ((R,S)-salt & (S,S)-salt) add_acid->form_salts crystallize Fractional Crystallization (Exploits different solubilities) form_salts->crystallize solid Solid: Less Soluble Salt (e.g., (S,S)-salt) crystallize->solid liquid Mother Liquor: More Soluble Salt (e.g., (R,S)-salt) crystallize->liquid liberate1 Basify & Extract solid->liberate1 liberate2 Basify & Extract liquid->liberate2 end1 Isolated S-Enantiomer liberate1->end1 end2 Isolated R-Enantiomer liberate2->end2

Sources

investigating the stability and degradation pathways of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Aza-bicyclo[5.1.0]octane

A Guide to Navigating Stability and Degradation for Researchers

Welcome to the technical support center for 3-Aza-bicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and reactive scaffold. The 3-Aza-bicyclo[5.1.0]octane framework, containing a fused aziridine and a seven-membered ring, presents significant opportunities in medicinal chemistry but also poses distinct challenges related to its stability. This resource provides in-depth, experience-based guidance to help you anticipate and troubleshoot issues related to its handling, reaction, and purification.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent stability of the 3-Aza-bicyclo[5.1.0]octane core.

Q1: What are the primary factors driving the instability of 3-Aza-bicyclo[5.1.0]octane?

A1: The principal driver of instability is the significant ring strain inherent in the fused aziridine moiety.[1] Aziridine, a three-membered nitrogen heterocycle, possesses high ring strain energy, which makes it susceptible to ring-opening reactions.[1][2] This reactivity is further modulated by the bicyclic nature of the scaffold. Any reaction condition that can relieve this strain, such as protonation or coordination of the nitrogen atom, will promote degradation.[2]

Q2: How does pH influence the stability of this compound?

A2: The 3-Aza-bicyclo[5.1.0]octane scaffold is highly sensitive to acidic conditions. The nitrogen atom is basic and can be readily protonated by protic acids. This protonation forms a strained aziridinium ion, which is an excellent electrophile and becomes extremely vulnerable to cleavage by even weak nucleophiles (like water or counter-ions).[1][2] In contrast, the compound is generally more stable under neutral or moderately basic conditions, provided no strong nucleophiles are present. However, very strong bases may cause deprotonation at adjacent carbons, leading to other side reactions.

Q3: What classes of reagents should be used with caution or avoided entirely?

A3: Due to the scaffold's reactivity, several classes of reagents must be handled with care:

  • Strong Protic and Lewis Acids: These are the most common culprits for decomposition, as they activate the aziridine ring toward nucleophilic attack.[3]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms of the aziridine ring, leading to cleavage.[3]

  • Oxidizing Agents: The nitrogen lone pair is susceptible to oxidation. Strong oxidants can lead to N-oxides or complex oxidative cleavage products.

  • Reagents Generating Acidic Byproducts: Reactions that produce strong acids as byproducts (e.g., using acyl chlorides for acylation, which generates HCl) can cause autocatalytic decomposition.

Q4: What are the optimal storage conditions for 3-Aza-bicyclo[5.1.0]octane and its derivatives?

A4: To maximize shelf-life, the compound should be stored under conditions that minimize exposure to triggers of degradation:

  • Temperature: Store at low temperatures (e.g., ≤4 °C or frozen).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[4]

  • Light: Protect from light to prevent potential photodegradation pathways.[5]

  • Moisture: Store in a desiccated environment, as water can act as a nucleophile, especially under acidic or basic conditions.

Troubleshooting Experimental Challenges

This section provides solutions to specific problems you may encounter during synthesis and purification.

Problem 1: Significant decomposition observed during N-acylation with an acyl chloride.
  • Question: I am attempting to acylate the nitrogen of 3-Aza-bicyclo[5.1.0]octane using benzoyl chloride and triethylamine, but I am seeing multiple new spots on my TLC, and my yield of the desired amide is very low. What is happening?

  • Answer: This is a classic issue when functionalizing strained amines. The primary cause is the generation of triethylamine hydrochloride (Et₃N·HCl) during the reaction. This salt can act as an acid catalyst, protonating the nitrogen of your starting material and making it susceptible to ring-opening by the chloride anion (Cl⁻), which is now present in high concentration.[1]

    Solutions & Recommended Protocol:

    • Use a Hindered, Non-Nucleophilic Base: Switch from triethylamine to a bulkier base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to have their hydrochloride salts act as potent acidic catalysts.

    • Lower the Temperature: Performing the reaction at 0 °C or even -78 °C can significantly slow the rate of the undesired ring-opening side reaction relative to the desired N-acylation.[3]

    • Use an Alternative Acylating Agent: Instead of an acyl chloride, consider using an anhydride (e.g., benzoic anhydride) or employing standard amide coupling conditions (e.g., benzoic acid with HATU or EDC/HOBt), which do not generate a strong acid byproduct.

    Protocol: Low-Temperature N-Acylation

    • Dissolve 3-Aza-bicyclo[5.1.0]octane (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropylethylamine (DIPEA) (1.2 eq).

    • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

    • Monitor the reaction closely by TLC every 15 minutes.

    • Upon completion, quench the reaction with cold, saturated aqueous sodium bicarbonate solution, not acid.

    • Proceed immediately to extraction with DCM.

Problem 2: The compound degrades during purification on a silica gel column.
  • Question: My reaction to synthesize a derivative of 3-Aza-bicyclo[5.1.0]octane appears clean by crude NMR, but after column chromatography on silica gel, I isolate a mixture of products, including what appears to be a ring-opened isomer. Why does this happen?

  • Answer: Standard silica gel is inherently acidic and can catalyze the ring-opening of acid-sensitive compounds like yours. The lone pair on the bicyclic amine interacts with the acidic silanol groups on the silica surface, leading to degradation directly on the column.

    Solutions & Recommended Protocol:

    • Neutralize the Silica: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in a solvent containing 1-2% of a non-volatile base like triethylamine, then removing the solvent under reduced pressure.

    • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a more inert stationary phase, such as neutral alumina.

    • Avoid Chromatography: If possible, purify the compound by other means, such as crystallization or distillation (if thermally stable).

    Protocol: Preparation of Neutralized Silica Gel

    • In a fume hood, create a slurry of silica gel in a 98:2 (v/v) mixture of your column's starting eluent (e.g., ethyl acetate/hexanes) and triethylamine.

    • Gently stir the slurry for 15 minutes.

    • Carefully pack the column with the slurry.

    • Flush the packed column with at least 2-3 column volumes of the starting eluent (without extra triethylamine) to remove the excess base before loading your sample.

Problem 3: The compound appears unstable during aqueous workup.
  • Question: After quenching my reaction, I perform a standard workup with 1M HCl to remove basic impurities, followed by a wash with saturated NaHCO₃ and brine. My final isolated yield is poor, and I suspect product loss during this process. Is the workup the problem?

  • Answer: Absolutely. Washing with 1M HCl is highly detrimental to the 3-Aza-bicyclo[5.1.0]octane core. This step will protonate the nitrogen and likely cause rapid hydrolytic ring-opening, leading to significant product loss.

    Solutions:

    • Avoid Acidic Washes: Never use acidic solutions in the workup. To remove basic starting materials or reagents, rely on chromatography on neutralized silica.

    • Use Mild Aqueous Solutions: Stick to washes with saturated aqueous sodium bicarbonate (a weak base) and brine (neutral) to remove water-soluble impurities.

    • Minimize Contact Time: Perform extractions quickly and at low temperatures (e.g., using ice in the separatory funnel's water bath) to minimize the time your compound is in contact with the aqueous phase.

    • Dry Thoroughly: After extraction, ensure the organic layer is dried thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Investigative Protocols for Stability Profiling

To quantitatively understand the stability of your specific 3-Aza-bicyclo[5.1.0]octane derivative, the following standardized protocols are recommended.

Protocol 1: pH Stability Assessment via HPLC or NMR

  • Prepare Buffer Solutions: Create a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Stock Solution: Dissolve a precise amount of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution.

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of ~0.1 mg/mL. Include a control sample in pure solvent.

  • Time-Point Analysis: Incubate the solutions at a controlled temperature (e.g., 25 °C). At set time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining or by ¹H NMR using an internal standard to quantify degradation.

  • Data Presentation: Plot the percentage of compound remaining versus time for each pH value.

pH% Remaining (t=0h)% Remaining (t=4h)% Remaining (t=24h)Major Degradant Observed
2.0100%<10%0%Ring-opened diol/amino alcohol
4.0100%75%30%Ring-opened diol/amino alcohol
7.4100%99%98%None
9.0100%>99%>99%None

Table 1: Example data table for a pH stability study of a hypothetical 3-Aza-bicyclo[5.1.0]octane derivative.

Visualizing Key Degradation Pathways

Understanding the mechanisms of degradation is crucial for designing robust experimental conditions. The following diagrams illustrate the most common degradation pathways for the 3-Aza-bicyclo[5.1.0]octane scaffold.

G cluster_0 Acid-Catalyzed Ring Opening start 3-Aza-bicyclo[5.1.0]octane protonation Protonation (H⁺A⁻) start->protonation Fast intermediate Strained Aziridinium Ion (Electrophilic) protonation->intermediate attack Nucleophilic Attack (e.g., by A⁻ or H₂O) intermediate->attack Rate-determining product Ring-Opened Product (e.g., trans-2-amino-cycloheptanol derivative) attack->product

Caption: Acid-catalyzed degradation workflow.

G cluster_1 Direct Nucleophilic Ring Opening start_nuc 3-Aza-bicyclo[5.1.0]octane attack_nuc SN2 Attack by Strong Nucleophile (Nu⁻) start_nuc->attack_nuc ts_nuc Transition State attack_nuc->ts_nuc product_nuc Ring-Opened Adduct ts_nuc->product_nuc G cluster_2 Potential Oxidative Degradation start_ox 3-Aza-bicyclo[5.1.0]octane oxidation Oxidation (e.g., m-CPBA, H₂O₂) start_ox->oxidation n_oxide N-Oxide Intermediate oxidation->n_oxide rearrangement Rearrangement or Further Oxidation n_oxide->rearrangement cleavage_prod Ring Cleavage Products rearrangement->cleavage_prod

Caption: Hypothetical oxidative degradation pathway.

References

  • Hu, X., Ji, H., & Wu, L. (2012).
  • Krasutsky, A. P. (2025, July 15). Aziridine: ring strain promotes ring opening. Retrieved from [Link]

  • Kumar, A., & Park, K. H. (2017). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Scientific Reports, 7(1), 1-8.
  • Matanović, M., et al. (2018). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
  • Schanz, H. J. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(24), 3212-3224.
  • Schenone, S., et al. (2020). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(11), 3999-4005.
  • Waser, J., et al. (2026, February 5). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters.
  • WO2006008091A2 - Oxidative degradation products of atorvastatin calcium. (n.d.). Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for Functionalizing 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when functionalizing the 3-aza-bicyclo[5.1.0]octane scaffold. This unique bicyclic amine is highly valued in drug development for its conformational rigidity and distinct vector projection. However, the inherent ring strain of the cyclopropane moiety combined with the steric environment around the secondary nitrogen requires precise calibration of your reaction conditions.

This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies for both N-functionalization (e.g., Buchwald-Hartwig cross-coupling) and core synthesis via C-H functionalization.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is my N-arylation yield so low despite using standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂ / PPh₃)? A: The 3-aza-bicyclo[5.1.0]octane system presents significant steric bulk compared to simple unhindered cyclic amines like piperidine. Monodentate ligands with small profiles (like PPh₃) often fail to promote efficient reductive elimination at the palladium center. This leads to stalled catalytic cycles or off-target β-hydride elimination. Causality: You must force the reductive elimination step by using bidentate ligands with a large bite angle (e.g., BINAP) or highly bulky, electron-rich monodentate ligands (e.g., RuPhos). Recent patent literature demonstrates successful 1[1].

Q: How can I prevent ring-opening of the cyclopropane moiety during functionalization? A: The [5.1.0] bicyclic system is susceptible to electrophilic ring-opening or thermal degradation under highly acidic or excessively prolonged high-temperature basic conditions. Causality: High temperatures (>100°C) in the presence of strong alkoxides can trigger strain-release pathways. Maintain temperatures below 90°C and switch to milder bases (e.g., Cs₂CO₃ or LiHMDS) if NaOtBu causes degradation. Always degas your solvents thoroughly; trace oxygen at high temperatures can lead to radical-mediated ring-opening.

Q: What is the most reliable method to synthesize the 3-aza-bicyclo[5.1.0]octane core with a C7-functional group? A: The most robust approach is the transition-metal-catalyzed intramolecular cyclopropanation of pendent C=C double bonds. Utilizing corresponding carbene progenitors (like N-allyl or N-homoallyl triazoles) with a rhodium catalyst allows for the2[2]. The rigid paddlewheel structure of Rh₂(OAc)₄ stabilizes the metal-carbenoid intermediate, preventing epimerization[3].

Section 2: Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Incomplete conversion during Pd-catalyzed N-arylation Catalyst poisoning or insufficient base solubility. If using NaOtBu in toluene, conversion can stall if the base clumps.Ensure complete dissolution of the base. Switch to 1,4-dioxane or add a phase transfer catalyst. Verify the integrity of Pd₂(dba)₃ (it degrades to Pd black over time).
High levels of dehalogenated starting material Competing β-hydride elimination due to slow reductive elimination.Switch from XPhos to a bidentate ligand like BINAP to decrease the coordination space around the Pd center, forcing rapid reductive elimination[1].
Poor stereocontrol during Rh-catalyzed cyclopropanation Mismatched catalyst electronics or excessive reaction temperature causing the carbenoid to undergo a 1,2-H shift.Lower the temperature to 25–40°C. Utilize Rh₂(esp)₂ or Rh₂(OAc)₄ to provide strict geometric constraints during the carbene transfer[3].

Section 3: Quantitative Data Summaries

Table 1: Optimization of N-Arylation Conditions for 3-Aza-bicyclo[5.1.0]octane

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂PPh₃K₂CO₃DMF120<10High temp & weak ligand led to cyclopropane ring-opening.
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10045Monodentate ligand allowed competing β-hydride elimination.
Pd₂(dba)₃BINAPNaOtBuToluene9082 Bidentate bite angle forced rapid reductive elimination[1].
Pd₂(dba)₃RuPhosLiHMDSTHF6578Mild conditions preserved base-sensitive functional groups.

Section 4: Step-by-Step Methodologies

Protocol A: Optimal Buchwald-Hartwig N-Arylation

This protocol is designed as a self-validating system, incorporating in-process visual checks to confirm intermediate states.

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%) and BINAP (5.0 mol%).

  • Pre-activation : Add anhydrous, thoroughly degassed toluene (0.1 M). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must turn a deep, homogeneous red/purple, indicating the formation of the active L2​Pd(0) complex. A rapid shift to black indicates Pd(0) aggregation (catalyst death)—do not proceed if this occurs.

  • Reagent Addition : Add the aryl halide (1.0 equiv), 3-aza-bicyclo[5.1.0]octane derivative (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction : Seal the flask, remove from the glovebox, and heat at 90°C for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Rh-Catalyzed Intramolecular Cyclopropanation (Core Synthesis)
  • Preparation : To a flame-dried round-bottom flask under argon, add Rh₂(OAc)₄ (1 mol%) and anhydrous DCM (0.05 M).

  • Substrate Addition : Slowly add a solution of the diazo or triazole carbene progenitor (1.0 equiv) in DCM via a syringe pump over 2 hours at room temperature.

    • Causality: Slow addition keeps the steady-state concentration of the highly reactive carbenoid low, preventing unwanted intermolecular dimerization.

  • Reaction : Stir for an additional 1 hour post-addition.

    • Self-Validation Check: Nitrogen evolution should cease, and the reaction mixture should remain transparent. Cloudiness indicates catalyst precipitation.

  • Isolation : Evaporate the solvent and purify the resulting 3-azabicyclo[5.1.0]octane-7-carbaldehyde via silica gel chromatography.

Section 5: Troubleshooting Workflow Visualization

G Start Start: N-Arylation of 3-Aza-bicyclo[5.1.0]octane EvalConv Evaluate Conversion via LC-MS Start->EvalConv LowConv Low Conversion (<20%) EvalConv->LowConv GoodConv Moderate/Good Conversion EvalConv->GoodConv CheckColor Did reaction turn black rapidly? (Pd aggregation) LowConv->CheckColor CheckByprod Evaluate Byproducts GoodConv->CheckByprod ChangeLigand Switch to Bidentate Ligand (e.g., BINAP) & Degas CheckColor->ChangeLigand Yes ChangeLigand->EvalConv Retry RingOpen Cyclopropane Ring-Opening Detected? CheckByprod->RingOpen BetaElim Dehalogenation / Beta-Hydride Elim? CheckByprod->BetaElim FixRingOpen Lower Temp (<80°C) Switch Base to Cs2CO3 RingOpen->FixRingOpen Yes FixBetaElim Use Bulky Monodentate (e.g., RuPhos) BetaElim->FixBetaElim Yes Success Optimized Functionalization FixRingOpen->Success FixBetaElim->Success

Decision tree for troubleshooting Pd-catalyzed N-arylation of 3-aza-bicyclo[5.1.0]octane derivatives.

References

  • Title: α-Imino Iridium Carbenes from Imidoyl Sulfoxonium Ylides: Application in the One-Step Synthesis of Indoles Source: The Journal of Organic Chemistry - ACS Publications URL: [2]

  • Title: WO2025006783A2 - Heterobifunctional compounds for the degradation of kras Source: Google Patents URL: [1]

  • Title: Total Synthesis of (−)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation Source: Journal of the American Chemical Society - ACS Publications URL: [3]

Sources

identification and minimization of side reactions in 3-Aza-bicyclo[5.1.0]octane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Aza-bicyclo[5.1.0]octane

Welcome to the technical support center for the synthesis of 3-Aza-bicyclo[5.1.0]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel nitrogen-containing scaffolds. Given that 3-Aza-bicyclo[5.1.0]octane is a specialized structure, this document provides guidance based on established principles of cyclopropanation chemistry, focusing on the most plausible synthetic route: the cyclopropanation of a 2,3,4,7-tetrahydro-1H-azepine precursor.

We will address common experimental challenges, explore the mechanistic basis for side reactions, and provide detailed, field-proven protocols to help you identify and minimize these issues, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and actionable solutions.

Question 1: My cyclopropanation reaction shows low or no conversion of the 2,3,4,7-tetrahydro-1H-azepine starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Simmons-Smith type cyclopropanation of a nitrogen-containing substrate is a common issue that typically points to problems with the reagent's activity or inhibition by the substrate itself.

Probable Causes:

  • Inactive Zinc-Copper Couple: The classic Simmons-Smith reaction relies on a zinc-copper couple to form the active iodomethylzinc iodide (ICH₂ZnI) carbenoid. If the zinc surface is not properly activated (e.g., due to an oxide layer), the insertion of zinc into the C-I bond of diiodomethane will be inefficient.

  • Substrate-Mediated Reagent Sequestration: The nitrogen atom in your tetrahydrazepine precursor is a Lewis base. It can coordinate strongly to the Lewis acidic zinc carbenoid.[1] This coordination can sometimes be productive, directing the cyclopropanation. However, if the nitrogen is a strong base (like an unprotected secondary amine), it can sequester the reagent, preventing its addition across the double bond.[2]

  • Solvent Effects: The choice of solvent plays a critical role. Highly coordinating or basic solvents (e.g., THF, triethylamine) can compete with the alkene for the zinc carbenoid, reducing the reaction rate.[3]

  • Low Reagent Stoichiometry: Insufficient equivalents of the cyclopropanating agent (diiodomethane and zinc) will naturally lead to incomplete conversion.

Solutions & Protocols:

  • Ensure High-Quality Reagent Generation:

    • Protocol for Zinc Activation: If using the classic Zn/Cu couple, ensure its activity. A simple activation involves washing commercially available zinc dust with dilute HCl to remove the oxide layer, followed by sequential rinsing with water, ethanol, and diethyl ether, and finally drying under vacuum.

    • Switch to a Modified Procedure: The Furukawa modification (using diethylzinc, Et₂Zn, and CH₂I₂) often provides a more reactive and reproducible carbenoid.[3][4] This is particularly effective for electron-rich or coordinating olefins. A similar modification developed by Charette uses diazomethane and ZnI₂, but involves more hazardous reagents.[4]

  • Mitigate Substrate Inhibition:

    • Nitrogen Protection: The most reliable solution is to protect the nitrogen atom with an electron-withdrawing group. This reduces its Lewis basicity and prevents reagent sequestration. A tert-butoxycarbonyl (Boc) or tosyl (Ts) group is highly recommended. The choice of protecting group can also influence the diastereoselectivity of the cyclopropanation.[5]

    • Use of Additives: For certain substrates, additives can modulate reactivity. The Shi modification, which uses an acidic modifier like trifluoroacetic acid with diethylzinc and diiodomethane, generates a more nucleophilic carbenoid that can be effective for less reactive alkenes.[4]

  • Optimize Reaction Conditions:

    • Solvent Choice: Use less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are known to be effective for Simmons-Smith reactions.[4]

    • Increase Stoichiometry: Empirically determine the optimal stoichiometry. Start with 1.5-2.0 equivalents of both the zinc source and diiodomethane and increase if necessary, monitoring for byproduct formation.

Question 2: The reaction is proceeding, but I am isolating a significant amount of a byproduct with the same mass as the desired product. What could it be?

Answer:

The formation of an isomeric byproduct strongly suggests a competing C-H insertion reaction, a known side reaction pathway for highly reactive carbenes and carbenoids.[6]

Probable Causes & Mechanism:

  • C-H Insertion: Instead of adding across the C=C double bond, the zinc carbenoid can insert into an adjacent C-H bond, most commonly an allylic C-H bond. This pathway is energetically less favorable than cyclopropanation for the Simmons-Smith reagent but can become competitive under certain conditions or with highly reactive carbenoid species.[6] For your 2,3,4,7-tetrahydro-1H-azepine precursor, insertion could occur at the C-2 or C-7 positions, leading to a methylated azepine isomer instead of the desired bicyclic product.

Solutions & Protocols:

  • Control Reagent Reactivity:

    • The classic Zn/Cu couple generally shows good selectivity for cyclopropanation over C-H insertion. If you are using a highly reactive modification, consider reverting to the standard conditions.

    • Maintain a low reaction temperature (0 °C to room temperature is typical) to favor the lower activation energy pathway of cyclopropanation.

  • Structural Identification of Byproducts:

    • NMR Spectroscopy: C-H insertion products will have distinct ¹H and ¹³C NMR spectra. Look for the appearance of a new methyl group signal and the retention of the double bond signals, which would be absent in the desired cyclopropane product.

    • 2D NMR (HSQC/HMBC): These experiments can definitively establish the connectivity and confirm the structure of the insertion byproduct.

Question 3: My main side product appears to be from N-alkylation or ylide formation, not C-H insertion. How do I prevent this?

Answer:

Side reactions at the nitrogen center are a significant challenge in the cyclopropanation of allylic amines. The nitrogen can act as a nucleophile, leading to undesired pathways.

Probable Causes & Mechanisms:

  • N-Methylation: The zinc carbenoid is electrophilic and can methylate the nitrogen atom, especially if it is a secondary amine.[4] This is more common with prolonged reaction times or excess reagent.

  • Ammonium Ylide Formation: The amine can attack the zinc carbenoid to form a zinc-complexed ammonium ylide. This intermediate is often stable and diverts the reagent from the intended cyclopropanation pathway. In some cases, this ylide can undergo subsequent rearrangements, further complicating the product mixture.[7]

Solutions & Protocols:

  • Nitrogen Protection (Crucial): As mentioned in Question 1, protecting the nitrogen with an electron-withdrawing group (e.g., Boc, Cbz, Ts) is the most effective strategy. This drastically reduces the nucleophilicity of the nitrogen, shutting down both N-methylation and ylide formation pathways.[4][8]

  • Chelation Control: In specialized cases, incorporating a hydroxyl group or another chelating moiety near the amine can form a stable zinc chelate that promotes cyclopropanation at the expense of ylide formation.[7] This strategy is primarily used to control diastereoselectivity but also serves to prevent unwanted side reactions at the nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible overall synthetic route to 3-Aza-bicyclo[5.1.0]octane?

A1: The most logical and robust approach involves a two-stage process: first, the synthesis of a suitable precursor, N-protected 2,3,4,7-tetrahydro-1H-azepine, followed by its diastereoselective cyclopropanation.

  • Stage 1: Precursor Synthesis: The tetrahydrazepine ring can be efficiently constructed using ring-closing metathesis (RCM) of a suitable acyclic diene precursor, which can be assembled from simple starting materials like allylamine.[9][10][11]

  • Stage 2: Cyclopropanation: The double bond of the N-protected tetrahydrazepine is then subjected to a Simmons-Smith or modified Simmons-Smith reaction (e.g., Furukawa conditions) to form the fused cyclopropane ring.[3][4]

Q2: How do I purify the final 3-Aza-bicyclo[5.1.0]octane product, especially after deprotection?

A2: Purification of bicyclic amines can be challenging due to their polarity and basicity.

  • N-Protected Intermediate: The protected intermediate is typically a neutral, less polar compound and can be readily purified using standard flash column chromatography on silica gel.[12]

  • Final Deprotected Amine: After deprotection, the free amine is basic and may streak on silica gel.

    • Acid-Base Extraction: A primary workup should involve an acid-base extraction to separate the basic amine from non-basic impurities.

    • Amine-Specific Chromatography: If chromatography is needed, consider using silica gel treated with a small amount of triethylamine (~1-2%) in the eluent or using a more inert stationary phase like alumina.

    • Salt Formation: For long-term storage and handling, the final product can be converted to a stable hydrochloride or trifluoroacetate salt, which can often be purified by recrystallization.[2]

Q3: Which analytical methods are best to confirm the successful formation of the 3-Aza-bicyclo[5.1.0]octane structure?

A3: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: The most diagnostic signals are the disappearance of the alkene protons (typically in the 5-6 ppm range) and the appearance of characteristic high-field (upfield) signals for the cyclopropyl protons (typically in the 0-1.5 ppm range).

  • ¹³C NMR: Look for the disappearance of the sp² carbon signals of the alkene and the appearance of new sp³ signals at high field for the cyclopropane carbons.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the product.

  • 2D NMR (COSY, HSQC, HMBC): These are invaluable for confirming the final bicyclic structure, especially for assigning the stereochemistry if multiple diastereomers are possible.

Visualizing the Chemistry: Diagrams and Workflows

To provide a clearer understanding of the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations.

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_cyclopropanation Stage 2: Cyclopropanation Acyclic_Diene Acyclic Diene Precursor Tetrahydrazepine N-Protected 2,3,4,7-Tetrahydro-1H-azepine Acyclic_Diene->Tetrahydrazepine  Ring-Closing Metathesis (RCM)    (e.g., Grubbs' Catalyst)   Final_Product N-Protected 3-Aza-bicyclo[5.1.0]octane Tetrahydrazepine->Final_Product  Simmons-Smith Reaction    (CH₂I₂ / Zn(Cu) or Et₂Zn)  

Caption: Proposed two-stage synthesis of the target molecule.

Side_Reactions Start N-Protected Tetrahydrazepine + [CH₂ZnI] Reagent Desired Desired Product: 3-Aza-bicyclo[5.1.0]octane (Cycloaddition) Start->Desired Favored Pathway Side1 Side Product 1: Methylated Azepine (C-H Insertion) Start->Side1 Competing Pathway (Higher Energy) Side2 Side Product 2: Reagent Sequestration (N-Coordination/Ylide) Start->Side2 Competing Pathway (Unprotected N)

Caption: Major reaction pathways in the cyclopropanation step.

Troubleshooting_Flowchart Start Low Yield or Complex Mixture? Check_SM Is Starting Material Consumed? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Identify_Products Identify Main Products (NMR, MS) Yes_SM->Identify_Products Cause_Inactive Probable Cause: Inactive Reagent or Substrate Inhibition No_SM->Cause_Inactive Isomer_Product Isomeric Byproduct (Same Mass)? Identify_Products->Isomer_Product Yes_Isomer Yes Isomer_Product->Yes_Isomer Yes No_Isomer No Isomer_Product->No_Isomer No Cause_Insertion Probable Cause: C-H Insertion Yes_Isomer->Cause_Insertion Cause_Other Probable Cause: Degradation or Other Side Reactions No_Isomer->Cause_Other Solution_Insertion Solution: Lower Temp, Use Milder Reagent Cause_Insertion->Solution_Insertion Solution_Other Solution: Re-evaluate Stability, Check Literature Cause_Other->Solution_Other Solution_Inactive Solutions: 1. Activate Zinc / Use Et₂Zn 2. Protect Nitrogen Atom 3. Optimize Solvent/Stoichiometry Cause_Inactive->Solution_Inactive

Caption: A decision tree for troubleshooting common issues.

Quantitative Data Summary

The efficiency of cyclopropanation is highly dependent on the substrate and reaction conditions. The following table provides a general comparison of common Simmons-Smith protocols.

Reagent SystemTypical SubstratesRelative ReactivityKey Advantages & Considerations
Classic Simmons-Smith (CH₂I₂ + Zn/Cu)Unactivated and electron-rich alkenesModerateHeterogeneous, requires active Zn surface; generally good selectivity.[4]
Furukawa Modification (CH₂I₂ + Et₂Zn)Electron-rich alkenes, allylic alcohols, enaminesHighHomogeneous, more reproducible and faster; pyrophoric reagent (Et₂Zn).[3][4]
Shi Modification (CH₂I₂ + Et₂Zn + CF₃COOH)Electron-deficient alkenesModerate-HighExpands scope to less nucleophilic alkenes.[4]

References

  • Simmons–Smith reaction. In: Wikipedia. Accessed March 7, 2024. [Link]

  • E. V. G. Master. Cyclopropanation of Alkenes. Master Organic Chemistry. Published October 18, 2023. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Accessed March 7, 2024. [Link]

  • The Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation. YouTube. Published October 8, 2023. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.com. Accessed March 7, 2024. [Link]

  • Ahmad S, Kumar P, Ali F, et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2023;28(15):5651. [Link]

  • Correa A, Carrillo L, Bolm C. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. 2018;24(62):16726-16729. [Link]

  • Sawada S. Studies on the Simmons-Smith Reaction. Bulletin of the Institute for Chemical Research, Kyoto University. 1969;47(5):451-495. [Link]

  • Effect of the nitrogen protecting group.[a]. ResearchGate. Accessed March 7, 2024. [Link]

  • B. M. B. Domínguez, O. Reiser. Synthesis of 2,3,4,7-tetrahydro-1 H-azepines as privileged ligand scaffolds for the design of aspartic protease inhibitors via a ring-closing metathesis approach. ResearchGate. Published August 2025. [Link]

  • Aggarwal VK, Alonso E, Fang G, Ferrara M, Hynd G, Porcelloni M. Highly Diastereoselective Simmons-Smith Cyclopropanation of Allylic Amines. Organic Letters. 2003;5(22):4219-4221. [Link]

  • Chen K, Richter J M, Movassaghi M. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. 2020;22(16):6489-6494. [Link]

  • Domínguez BMB, Reiser O. Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Tetrahedron. 2005;61(26):6291-6302. [Link]

  • Purification of secondary alkyl amines.
  • Vitale M, Gesto D, Guisan-Ceinos S, et al. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. 2022;87(17):11367-11377. [Link]

  • Manna S, Antonchick AP. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. 2024. [Link]

  • D’hooghe M, De Kimpe N. Cyclization and annulation reactions of nitrogen-substituted cyclopropanes and cyclobutanes. Chemical Society Reviews. 2012;41(15):5288-5306. [Link]

  • Bernardi F, Bottoni A, Robb MA, Venturini A. A DFT Study of the Simmons-Smith Cyclopropanation Reaction. Journal of the American Chemical Society. 1998;120(31):7770-7777. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Accessed March 7, 2024. [Link]

  • Coldham I, Fernàndez J-C, Perez-Jimenez D, Taylor G. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. 2007;(44):4638-4640. [Link]

  • Vitale M, Gesto D, Guisan-Ceinos S, et al. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. 2022;87(17):11367-11377. [Link]

  • Charette AB, Marcoux J-F. Stereoselective Cyclopropanation Reactions. Chemical Reviews. 2003;103(8):3277-3306. [Link]

  • Sabatini MT, Boulton LT, Sheppard TD. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 2013;78(13):6663-6670. [Link]

  • Aggarwal VK, Fang G, Schmidt AT. Intramolecular Simmons-Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. 2010;132(4):1199-1207. [Link]

Sources

troubleshooting and improving stereoselectivity in 3-Aza-bicyclo[5.1.0]octane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Aza-bicyclo[5.1.0]octane Reactions

Welcome to the technical support center dedicated to the stereoselective synthesis of 3-Aza-bicyclo[5.1.0]octane and its derivatives. This scaffold is a crucial component in medicinal chemistry and drug development, but controlling its complex stereochemistry presents significant challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common experimental issues and systematically improve the stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes achieving stereoselectivity in 3-Aza-bicyclo[5.1.0]octane systems so challenging?

A: The primary challenge lies in the rigid, strained bicyclic structure. The fusion of a six-membered piperidine ring with a three-membered cyclopropane ring creates multiple stereocenters. The conformational rigidity of the piperidine ring can influence the facial selectivity of the cyclopropanation step, but predicting the outcome is non-trivial. Factors like steric hindrance, torsional strain, and electronic effects all play a complex, interdependent role in determining the final diastereomeric ratio.[1]

Q2: What are the principal synthetic routes to the 3-Aza-bicyclo[5.1.0]octane core, and which step is critical for stereocontrol?

A: The most common and stereochemically critical route is the cyclopropanation of a tetrahydropyridine derivative. Key methods include the Simmons-Smith reaction (using zinc carbenoids) and transition-metal-catalyzed reactions (e.g., with rhodium or palladium catalysts) using diazo compounds.[2][3] The stereoselectivity is determined during the C-C bond formation as the cyclopropane ring is constructed. The facial selectivity of the reagent's approach to the double bond dictates the relative orientation of the newly formed ring to the substituents on the existing six-membered ring.

Q3: What is the difference between diastereoselectivity and enantioselectivity in this context?

A:

  • Diastereoselectivity refers to the preferential formation of one diastereomer over another. In this system, it typically relates to the syn or anti orientation of the cyclopropane ring relative to a substituent on the piperidine ring. Diastereomers have different physical properties and can often be separated by standard chromatography.

  • Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. This is only a concern if the starting materials are achiral and a chiral catalyst or auxiliary is used to induce asymmetry, resulting in an excess of one enantiomer (measured as enantiomeric excess, or ee).[4]

Troubleshooting Guide: Improving Diastereoselectivity

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My cyclopropanation reaction is producing a nearly 1:1 mixture of diastereomers (low d.r.). How can I improve this?

A: A low diastereomeric ratio (d.r.) indicates that the energy difference between the two transition states leading to the syn and anti products is negligible under your current conditions. To improve this, you must amplify these small energy differences.

Possible Cause 1: Suboptimal Reagent or Catalyst System. The steric and electronic properties of the cyclopropanating agent are paramount. For a given substrate, one catalyst may offer no selectivity while another provides excellent results.

  • Expert Insight & Causality: The size and shape of the ligands on a metal catalyst (like rhodium) or the specific formulation of a Simmons-Smith reagent (e.g., Zn(CH₂I)₂, Et₂Zn/CH₂I₂) create a distinct chiral environment. This environment interacts differently with the two faces of the alkene, stabilizing one transition state over the other.[3]

  • Actionable Solution:

    • Screen Cyclopropanating Agents: If using a Simmons-Smith reaction, compare the original reagent (Zn/Cu couple with CH₂I₂) with variants like the Furukawa reagent (Et₂Zn with CH₂I₂), which is often more reactive and selective.

    • Vary Catalyst/Ligands: If using a metal-catalyzed approach with a diazo compound, screen a panel of catalysts. For example, compare different rhodium dimers like Rh₂(OAc)₄ with more sterically demanding variants like Rh₂(esp)₂. The bulky ligands can create a more defined "chiral pocket," enhancing steric differentiation of the alkene faces.

Possible Cause 2: Reaction Temperature is Too High. Many reactions that show poor selectivity at room temperature or reflux can become highly selective at lower temperatures.

  • Expert Insight & Causality: Reactions under kinetic control are governed by the difference in activation energies (ΔΔG‡) between competing pathways. This difference is often small (1-2 kcal/mol). According to the Eyring equation, the influence of ΔΔG‡ on the product ratio is magnified at lower temperatures. Running the reaction at a higher temperature provides enough thermal energy to overcome both activation barriers easily, leading to a loss of selectivity.[5]

  • Actionable Solution:

    • Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, and -78 °C).

    • Monitor Reaction Time: Be aware that lowering the temperature will drastically slow the reaction rate. You must allow for significantly longer reaction times to ensure meaningful conversion. Monitor progress by TLC or LC-MS.

Possible Cause 3: Lack of Substrate-Directed Control. The inherent facial bias of your substrate may be insufficient. Introducing a directing group can override weak intrinsic preferences and enforce high stereoselectivity.

  • Expert Insight & Causality: A Lewis basic functional group, such as a hydroxyl (-OH) or protected amine, positioned near the double bond can coordinate to the Lewis acidic metal center of the cyclopropanating reagent (e.g., the zinc in a Simmons-Smith reagent).[3] This coordination event delivers the reagent to the syn-face of the molecule, effectively blocking the anti-approach.[6]

  • Actionable Solution:

    • Substrate Modification: If your synthetic route allows, consider using a substrate with a strategically placed allylic or homoallylic alcohol.

    • Protecting Group Strategy: The choice of nitrogen protecting group (e.g., Boc, Cbz, Ts) can influence the conformation of the six-membered ring and introduce steric bias. Experiment with different protecting groups to see how they affect the d.r.

Visual Workflow: Troubleshooting Poor Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) cause1 Cause: Suboptimal Reagent/Catalyst start->cause1 cause2 Cause: High Reaction Temperature start->cause2 cause3 Cause: Lack of Directing Group start->cause3 cause4 Cause: Incorrect Solvent start->cause4 sol1 Action: Screen different catalysts (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂) or Simmons-Smith variants. cause1->sol1 sol2 Action: Systematically lower temperature (e.g., 25°C -> 0°C -> -78°C). Allow for longer reaction times. cause2->sol2 sol3 Action: Redesign substrate to include a coordinating group (e.g., -OH) near the alkene. cause3->sol3 sol4 Action: Perform a solvent screen (e.g., Toluene, DCM, THF, Et₂O). Consider solvent polarity and coordinating ability. cause4->sol4

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Data Presentation

Table 1: Impact of Reaction Parameters on Diastereoselectivity in a Model Cyclopropanation

The following table summarizes hypothetical but representative data for the cyclopropanation of an N-Boc-1,2,3,6-tetrahydropyridine derivative. This illustrates how systematic variation of parameters can lead to optimized conditions.

EntryCatalyst / ReagentSolventTemperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (syn:anti)
1Rh₂(OAc)₄DCM254>9555:45
2Rh₂(OAc)₄DCM012>9575:25
3Rh₂(OAc)₄DCM-40248088:12
4Rh₂(esp)₂ DCM -40 24 85 >95:5
5Et₂Zn, CH₂I₂Toluene256>9560:40
6Et₂Zn, CH₂I₂Toluene0189082:18

This data is illustrative and demonstrates optimization principles.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a method for efficiently testing the effect of temperature on diastereoselectivity.

  • Preparation: In an oven-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve your tetrahydropyridine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Initial Cooling: Cool the solution to the first target temperature (e.g., 0 °C) using an ice-water bath.

  • Reagent Addition: Add the catalyst (e.g., 1 mol% Rh₂(OAc)₄) followed by the slow, dropwise addition of the diazoacetate solution (1.1 eq) via a syringe pump over 1-2 hours to maintain a low concentration and suppress dimerization.

  • Reaction Monitoring: Stir the reaction at the set temperature. Withdraw small aliquots at regular intervals (e.g., every 2 hours) and quench with a small amount of acetic acid. Analyze the aliquot by ¹H NMR or LC-MS to determine the conversion and d.r.

  • Repeat: Set up parallel reactions in separate flasks, and repeat steps 2-4 at progressively lower temperatures (e.g., -20 °C, -40 °C, -78 °C), using appropriate cooling baths (e.g., ice/salt, dry ice/acetone).

  • Analysis: Once optimal conversion is reached for each temperature, perform a full work-up and purification. Compare the isolated yields and final diastereomeric ratios to identify the optimal temperature.

Visual Diagram: Mechanism of Directed Cyclopropanation

This diagram illustrates how a hydroxyl group can direct the stereochemical outcome of a Simmons-Smith cyclopropanation.

Caption: Directed delivery of the Simmons-Smith reagent via coordination.

References

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available at: [Link]

  • MDPI. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Available at: [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available at: [Link]

  • ResearchGate. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Available at: [Link]

  • ACS Publications. (2003). Stereoselective Cyclopropanation Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. Available at: [Link]

  • Springer Nature. (2023). Unlocking Remote Stereocontrol with Azaarenes through Enzymatic Hydrogen Atom Transfer. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Bifunctional catalysis in the stereocontrolled synthesis of tetrahydro-1,2-oxazines. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Available at: [Link]

  • National Center for Biotechnology Information. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Available at: [Link]

  • University of London. (n.d.). STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. Available at: [Link]

  • Springer Nature. (n.d.). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. Available at: [Link]

  • Beilstein-Institut. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Available at: [Link]

  • Durgapur Government College. (n.d.). Module 2 Stereoselectivity and Stereospecificity. Available at: [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Available at: [Link]

  • Faculty Opinions. (2008). Control of up to five stereocenters in a cascade reaction: synthesis of highly functionalized five-membered rings. Available at: [Link]

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Available at: [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Available at: [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Aza-bicyclo[5.1.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aza-bicyclo[5.1.0]octane derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during experimental work with this promising class of compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles, enabling you to make informed decisions in your research.

The unique bridged-ring structure of 3-Aza-bicyclo[5.1.0]octane derivatives, while offering exciting therapeutic potential, often presents significant challenges in achieving adequate solubility for biological screening, formulation, and in vivo studies. This guide will walk you through a systematic approach to diagnosing and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root of the Problem

This section addresses the fundamental questions researchers often have when first encountering solubility issues with these bicyclic compounds.

Q1: Why are my 3-Aza-bicyclo[5.1.0]octane derivatives poorly soluble in aqueous solutions?

Poor aqueous solubility is a frequent challenge in drug discovery, and several factors inherent to the 3-Aza-bicyclo[5.1.0]octane scaffold can contribute to this issue.[1][2] The rigid, bicyclic core often leads to a more planar and less flexible structure, which can promote strong intermolecular interactions in the solid state, such as crystal lattice packing.[1] These strong interactions require more energy to overcome during the dissolution process. Additionally, the overall lipophilicity of the molecule, determined by its substituents, plays a crucial role.[2] Hydrophobic functional groups can significantly decrease water solubility.

Q2: I've observed that the solubility of my compound changes with pH. What does this indicate?

This is a key observation and a critical piece of information for troubleshooting. The 3-Aza-bicyclo[5.1.0]octane core contains a basic nitrogen atom. This means that the compound can exist in either a neutral (free base) or a protonated (salt) form, depending on the pH of the solution. The protonated, or ionized, form is generally significantly more water-soluble than the neutral form. Therefore, observing pH-dependent solubility strongly suggests that your compound is a weak base and that pH modification can be a powerful tool to enhance its solubility.[3]

Q3: Can small structural modifications to my lead compound improve its solubility?

Absolutely. Systematic structural modifications can have a profound impact on aqueous solubility.[1] Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase the molecule's ability to form hydrogen bonds with water, thereby improving solubility.[1] Another strategy is to disrupt the planarity of the molecule to reduce crystal packing efficiency. Lengthening alkyl chains can sometimes decrease solubility, while incorporating heteroatoms or branching can have a positive effect.[1]

Q4: Are there any general starting points for solvent selection when my compound is insoluble in water?

When dealing with poorly water-soluble compounds, a common starting point is to explore the use of co-solvents. These are water-miscible organic solvents that can increase the solubility of a hydrophobic drug by reducing the polarity of the solvent system.[4] Common co-solvents used in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5] It's important to start with a small percentage of the co-solvent and gradually increase it while monitoring for any precipitation.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This section provides a structured workflow for systematically addressing solubility problems.

Solubility_Troubleshooting A Initial Observation: Poor Solubility of 3-Aza-bicyclo[5.1.0]octane Derivative B Step 1: Characterize pH-Dependent Solubility A->B C Is solubility significantly pH-dependent? B->C D Strategy 1: pH Modification & Salt Formation C->D Yes G Step 2: Evaluate Co-solvent Systems C->G No L Achieved Target Solubility D->L E Strategy 2: Co-solvent Systems E->L F Strategy 3: Use of Excipients H Does a co-solvent system achieve desired concentration? G->H H->E Yes I Step 3: Investigate Formulation Strategies H->I No J Cyclodextrins I->J K Solid Dispersions I->K J->L K->L

Caption: A decision-making workflow for troubleshooting solubility issues.

Issue 1: My compound precipitates out of my aqueous buffer during my biological assay.

This is a classic sign of a compound exceeding its thermodynamic solubility in the assay medium.

Troubleshooting Steps:

  • Determine the pKa of your compound: Understanding the ionization constant (pKa) of the basic nitrogen in the 3-azabicyclo[5.1.0]octane ring is crucial. This can be determined experimentally (e.g., by potentiometric titration) or predicted using computational tools.

  • Adjust the pH of your buffer: Based on the pKa, you can adjust the pH of your assay buffer to ensure that a sufficient proportion of your compound is in its more soluble, protonated form. A general rule of thumb is to work at a pH at least 1-2 units below the pKa of the basic nitrogen.

  • Consider Salt Formation: If pH adjustment alone is insufficient, preparing a salt form of your compound can be a highly effective strategy.[3] This involves reacting the basic compound with an acid to form a more soluble salt.

    • Protocol: Small-Scale Salt Formation for Solubility Screening

      • Dissolve a small amount (e.g., 1-5 mg) of your 3-Aza-bicyclo[5.1.0]octane derivative in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol).

      • In a separate vial, prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid) in the same solvent.

      • Add the acid solution dropwise to the solution of your compound while stirring.

      • Observe for the formation of a precipitate. If a precipitate forms, isolate it by filtration or centrifugation, wash with a small amount of cold solvent, and dry under vacuum.

      • Assess the aqueous solubility of the resulting salt.

Issue 2: My compound is not soluble enough even with pH adjustment, and I need a higher concentration for my in vitro studies.

When pH manipulation is not enough, exploring co-solvent systems is the next logical step.

Troubleshooting Steps:

  • Screen a Panel of Co-solvents: Test the solubility of your compound in various pharmaceutically acceptable co-solvents.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many cell-based assays.[4][5]
Propylene Glycol5-20%A common vehicle for in vivo studies.[5]
Polyethylene Glycol 400 (PEG 400)10-30%Can solubilize highly hydrophobic compounds.[5]
Dimethyl Sulfoxide (DMSO)<1%Use with caution in biological assays due to potential cellular effects.
  • Protocol: Co-solvent Solubility Determination

    • Prepare stock solutions of your compound in each of the selected co-solvents at a high concentration.

    • Prepare a series of dilutions of each stock solution into your aqueous buffer.

    • Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours).

    • The highest concentration that remains clear is the approximate solubility in that co-solvent system.

Issue 3: I need to prepare a formulation for in vivo animal studies, but co-solvents are causing toxicity or are not achieving the required dose volume.

For in vivo applications, more advanced formulation strategies may be necessary.

Troubleshooting Steps:

  • Investigate Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[6][8][]

    • Protocol: Feasibility Study of Cyclodextrin Complexation

      • Select a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[6]

      • Prepare a saturated aqueous solution of the chosen cyclodextrin.

      • Add an excess amount of your 3-Aza-bicyclo[5.1.0]octane derivative to the cyclodextrin solution.

      • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

      • Filter the solution to remove any undissolved compound.

      • Analyze the concentration of your compound in the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the extent of solubility enhancement.

  • Explore Solid Dispersion Techniques: Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, often at a molecular level.[10][11][12] This can significantly improve the dissolution rate and apparent solubility.[11]

    • Common Solid Dispersion Methods:

      • Melting Method (Fusion): The drug and a meltable carrier are heated until they melt, mixed, and then solidified.[13]

      • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[10][13]

      • Hot-Melt Extrusion: A process where the drug and carrier are mixed and melted in an extruder.[14]

Part 3: Advanced Strategies and Considerations

For particularly challenging compounds, a combination of the above methods or more advanced techniques may be required.

Q5: Can I combine different solubilization techniques?

Yes, a combination of approaches is often more effective. For example, you could use a co-solvent system to dissolve a salt form of your compound, or incorporate a cyclodextrin into a buffered solution. The synergistic effects of combining techniques can sometimes lead to a greater increase in solubility than either method alone.[4][5]

Q6: What are the potential pitfalls of using solubility-enhancing excipients?

While excipients can be invaluable, it's essential to consider their potential impact on your experiments.

  • Biological Activity: Some excipients may have their own biological effects, so it's crucial to run appropriate vehicle controls in all assays.

  • Assay Interference: Excipients can sometimes interfere with assay detection methods (e.g., fluorescence, absorbance).

  • In Vivo Toxicity: For animal studies, the concentration of any excipient must be within established safety limits.

Q7: How can I predict which solubilization method will be most effective for my specific derivative?

While there is no one-size-fits-all answer, some general guidelines can be helpful:

  • For basic compounds: Always start with pH modification and salt formation.

  • For neutral, hydrophobic compounds: Co-solvents and cyclodextrins are good starting points.

  • For compounds with very high melting points: The solvent evaporation method for solid dispersions may be more suitable than the melting method.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the solubility challenges associated with 3-Aza-bicyclo[5.1.0]octane derivatives and advance your research with this important class of molecules.

References

  • Lengauer, W., & Jorgensen, J.-E. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a general materials science or chemistry journal as a placeholder, as a specific relevant article was not found in the search results]
  • Topczewski, J. J., Cabrera, P. J., Saper, N. I., & Sanford, M. S. (2016). Palladium-catalysed transannular C–H functionalization of alicyclic amines. Nature, 531(7593), 220–224. [https://www.nature.
  • Oka, M., Matsumoto, Y., Hirooka, K., & Suzuki, T. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin, 48(8), 1121–1124. [https://www.jstage.jst.go.jp/article/cpb/48/8/48_8_1121/_article]
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366. [https://www.sciencedirect.com/science/article/abs/pii/S0169409X0200008X]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [https://www.hindawi.com/journals/isrn/2012/195727/]
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [https://pubmed.ncbi.nlm.nih.gov/17619064/]
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068–1075. [https://www.sciencedirect.com/science/article/abs/pii/S135964460700438X]
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1201314/]
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. [https://www.sciencedirect.com/science/article/abs/pii/S037851730700499X]
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [https://www.sciencedirect.com/science/article/abs/pii/S002235491550222X]
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [https://link.springer.com/article/10.1023/B:PHAM.0000016235.32639.23]
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement—eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link to a general pharmaceutical journal as a placeholder]
  • Kumar, S., & Singh, A. (2011). A review on different techniques of solubility enhancement of poorly water soluble drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 1-16. [Link to a general pharmaceutical journal as a placeholder]
  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75–87. [https://www.sciencedirect.com/science/article/abs/pii/S0169409X0000109X]
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [https://www.wiley.com/en-us/Handbook+of+Pharmaceutical+Salts%3A+Properties%2C+Selection%2C+and+Use%2C+2nd+Revised+Edition-p-9783906390512]
  • Yalkowsky, S. H. (Ed.). (2014). Techniques of solubilization of drugs. CRC press. [https://www.routledge.com/Techniques-of-Solubilization-of-Drugs/Yalkowsky/p/book/9780824714889]
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [https://www.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2750380/]
  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47–60. [https://www.sciencedirect.com/science/article/abs/pii/S093964110000076X]
  • Singh, G., Sharma, S., & Gupta, G. D. (2017). Extensive diminution of particle size and amorphization of a crystalline drug attained by eminent technology of solid dispersion: a comparative study. AAPS PharmSciTech, 18(5), 1770–1784. [https://link.springer.com/article/10.1208/s12249-016-0658-0]

Sources

Technical Support Center: Effective Purification of 3-Aza-bicyclo[5.1.0]octane and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: The purification of novel bicyclic amines like 3-Aza-bicyclo[5.1.0]octane presents unique challenges. While specific literature on this exact scaffold is emerging, the principles of purification are well-established for structurally related compounds such as 3-azabicyclo[3.3.0]octanes and other bridged systems. This guide synthesizes field-proven strategies from analogous systems to provide a robust framework for effectively purifying 3-Aza-bicyclo[5.1.0]octane from common reaction byproducts. The methodologies described herein are grounded in the fundamental chemistry of bicyclic amines and are designed to be broadly applicable and adaptable.

Troubleshooting Guide

This section addresses specific issues frequently encountered during the purification of bicyclic amines.

Question 1: My final product is a viscous, difficult-to-handle oil. How can I obtain a stable, solid compound?

This is a common issue, as the freebase form of many amines has a low melting point or is amorphous. Converting the basic amine into a crystalline salt is a highly effective strategy for both purification and improving handling properties.

Causality: The free electron pair on the nitrogen atom makes the molecule basic and prone to strong intermolecular interactions that can inhibit orderly crystal packing. By protonating this nitrogen to form a salt (e.g., a hydrochloride), you introduce ionic character. The resulting electrostatic interactions in the crystal lattice are often stronger and more directional, leading to the formation of a stable, crystalline solid. This process is also an excellent purification step, as non-basic impurities will remain in the solvent.[1]

Recommended Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent. Good starting points include diethyl ether, ethyl acetate, or a mixture of dichloromethane and hexanes.

  • Acidification: While stirring vigorously, slowly add a solution of 2 M HCl in diethyl ether dropwise. Alternatively, a solution of acetyl chloride in methanol can be used, which generates HCl in situ.

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. If precipitation is slow, try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath.

  • Maturation: Continue adding the acidic solution until no further precipitation is observed. Allow the suspension to stir for an additional 30 minutes at room temperature or in an ice bath to maximize yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent used for precipitation to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under high vacuum to remove all residual solvents.

Question 2: I am observing severe tailing and poor separation of my compound on a standard silica gel column. What is causing this and how can I fix it?

The basic nitrogen atom in the 3-azabicyclo[5.1.0]octane core is the primary cause of this issue. It strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to a non-ideal elution profile, characterized by streaking, significant tailing, and often, irreversible adsorption of the product onto the column.

Effective Strategies to Mitigate Tailing:

  • Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to the eluent.

    • Triethylamine (Et₃N): Add 0.1-1% (v/v) triethylamine to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., dichloromethane with 1-10% of 7N NH₃ in MeOH).

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for purifying basic compounds.[1]

    • Amine-Functionalized Silica: Commercially available silica gel with covalently bonded amine groups is highly effective at preventing interactions with basic analytes.[1]

  • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (e.g., C18 silica) using a mobile phase like water/acetonitrile with additives such as formic acid or trifluoroacetic acid can provide excellent separation.

Experimental Workflow: Optimizing Column Chromatography

cluster_prep Preparation TLC 1. Run TLC with 0.5% Et3N in Eluent Crude 2. Dissolve Crude in Minimum Solvent DryLoad Adsorb on Silica (Dry Loading) Crude->DryLoad If poorly soluble Pack 3. Pack Column with Slurry (Silica + Eluent + 0.5% Et3N) Load 4. Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect & Analyze Fractions Elute->Collect Combine 7. Combine Pure Fractions Collect->Combine Evap 8. Evaporate Solvent Combine->Evap Analyze 9. Analyze Purity (NMR, GC-MS) Evap->Analyze

Caption: Workflow for modified column chromatography of basic bicyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in a typical synthesis of a 3-azabicyclo[5.1.0]octane ring system?

While dependent on the specific synthetic route, common byproducts often arise from incomplete reactions or side reactions. For syntheses involving the reduction of a dicarboximide precursor, you might encounter:

  • Partially Reduced Intermediates: Amide-alcohols or lactams where only one of the two carbonyl groups has been reduced.

  • Unreacted Starting Material: The initial dicarboximide or its precursors.

  • Ring-Opened Products: Hydrolysis or other cleavage of the bicyclic system, especially under harsh acidic or basic conditions.

  • Solvent Adducts: Byproducts formed from reactions with the solvent (e.g., THF-derived impurities when using strong reducing agents).

Q2: Should I use distillation, chromatography, or crystallization for my primary purification step?

The optimal choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

Purification MethodBest For...AdvantagesDisadvantages
Vacuum Distillation Large scale (>10 g); removing non-volatile or very high-boiling impurities.Fast, economical for large quantities.Risk of thermal decomposition; will not separate compounds with close boiling points (e.g., diastereomers).[2]
Column Chromatography Small to medium scale (mg to ~10 g); high purity required; separating similarly polar compounds.High resolution, versatile, can separate some diastereomers.[3]Can be time-consuming and uses large solvent volumes; risk of product loss on column.
Crystallization / Salt Formation Final purification step; removing non-basic impurities; obtaining a stable solid.Yields high-purity, stable, easy-to-handle solid; very effective for removing specific impurity classes.Requires the compound to be crystalline; yield can be variable.[1]

Q3: Is it safe to purify my compound by distillation?

Caution is warranted. While many bicyclic amines are stable, strained ring systems, particularly those containing a cyclopropane ring, can be thermally sensitive. Furthermore, some nitrogen-containing compounds can decompose energetically.

Safety Recommendations for Distillation:

  • Always use vacuum: Purify via vacuum distillation to significantly lower the boiling point and minimize thermal stress on the molecule.[2]

  • Use a blast shield: Always perform the distillation behind a certified safety shield.

  • Do not distill to dryness: This can concentrate potentially unstable residues, increasing the risk of decomposition.[2]

  • Ensure smooth boiling: Use a magnetic stir bar to prevent bumping.

  • Monitor the temperature: Use a heating mantle with a temperature controller and monitor both the pot and head temperatures closely.

Purification Decision Workflow

start Crude Reaction Mixture is_oil Is the product a viscous oil? start->is_oil salt Perform Salt Formation & Crystallization is_oil->salt Yes is_solid Is the product a solid? is_oil->is_solid No solid_check Is the solid pure by NMR/GC-MS? salt->solid_check end Pure Solid Product solid_check->end Yes chromatography Purify via Column Chromatography (with Et3N or Alumina) solid_check->chromatography No recrystallize Recrystallize from suitable solvent is_solid->recrystallize Yes is_solid->chromatography No (Impure Solid) recrystallize->solid_check chrom_check Is the product pure by NMR/GC-MS? chromatography->chrom_check chrom_check->salt No, but isolated as oil chrom_check->end Yes (as solid/oil)

Caption: Decision workflow for selecting a purification strategy.

References

  • Kaniskan, H. U., & Dogan, O. (2007). Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride.
  • Feng, R., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules. [Link]

Sources

common pitfalls and solutions in the synthesis of bicyclic aza-compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bicyclic Aza-Compound Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to move beyond generic synthetic procedures. The synthesis of bridged, fused, and spiro aza-bicyclic scaffolds (e.g., tropanes, quinuclidines, and azabicyclo[3.1.0]hexanes) is fraught with thermodynamic and steric pitfalls.

This guide is structured to provide you with a diagnostic matrix, deep-dive troubleshooting FAQs, and self-validating protocols grounded in mechanistic causality.

I. Diagnostic Troubleshooting Matrix

Before diving into specific protocols, consult this quantitative matrix to diagnose your synthetic bottlenecks.

Table 1: Quantitative Comparison & Troubleshooting of Synthetic Strategies

Target ScaffoldSynthetic StrategyCommon PitfallQuantitative / Analytical IPC*Resolution / YieldRef
Azabicyclo[3.3.1]nonane Double Mannich CondensationPremature decarboxylation of β-keto acid precursorHPLC: Monitor loss of starting material mass. GC/MS: m/z 140 for oxidized product.Strict pH (5-6) and Temp (0–5 °C) control. Yield: >85%
Azabicyclo[3.1.0]hexanone Catalytic C–H ActivationExplosion hazard upon scale-up with peroxidesNMR: Disappearance of lactam N-H proton.Peroxide-free oxidation via S-methyl methanethiosulfonate. Steps reduced from 13 to 7.
9-Azabicyclo[4.2.1]nona-2,4,7-triene [6π + 2π] CycloadditionPoor regioselectivity or catalyst poisoningNMR: 2D COSY/NOESY to confirm bridgehead stereocenters.Use Co(acac)2(dppe)/Zn/ZnI2 catalyst system. Yield: 79–95%
Bridged Bicyclic Amines Hofmann-Löffler-Freytag (HLF)Failure of transannular C–H aminationHRMS: Exact mass confirmation of cyclized vs. linear amine.Synergistic light/heat activation. Gram-scale viable.
Nortropinone Derivatives Organolithium AdditionPoor heat transfer in batch leading to impuritiesIn-line IR spectroscopy for continuous monitoring.Transition to Continuous Flow Chemistry.

*IPC = In-Process Control

II. Mechanistic Workflows & Logical Decision Trees

To successfully navigate the synthesis of these complex scaffolds, you must match your deprotection and cyclization strategies to the inherent ring strain of your target molecule.

G Start Precursor Selection (Cyclic Amine/Ketone) Route1 Reductive Amination (e.g., NaBH(OAc)3) Start->Route1 Route2 C-H Amination (HLF Reactivity) Start->Route2 Route3 Cycloaddition ([6π+2π] or [3+2]) Start->Route3 Inter1 Bridged Scaffold (e.g., [3.3.1]nonane) Route1->Inter1 Inter2 Fused Scaffold (e.g., [3.1.0]hexane) Route2->Inter2 Route3->Inter1 Route3->Inter2 Deprotect Deprotection Strategy Inter1->Deprotect Inter2->Deprotect Polonovski Polonovski Reaction (N-Oxide to Sec-Amine) Deprotect->Polonovski Strained Rings Hydrogenolysis Hydrogenolysis (Pd(OH)2/C, H2) Deprotect->Hydrogenolysis Stable Rings Final Target Bicyclic Aza-Compound Polonovski->Final Hydrogenolysis->Final

Fig 1. Decision matrix for the synthesis and deprotection of bicyclic aza-compounds.

III. Frequently Asked Questions (FAQs)

Q1: Why does my azabicyclo[3.1.0]hexane ring open during N-benzyl deprotection? A: The [3.1.0] bicyclic system contains a highly strained cyclopropane ring. Standard catalytic hydrogenation (Pd/C, H2) often leads to the hydrogenolytic cleavage of the least sterically hindered C–C bond of the cyclopropane rather than the desired C–N bond cleavage. Solution: Utilize the Polonovski reaction. Convert the N-benzyl amine to its N-oxide using mCPBA, then treat it with acetic anhydride. This triggers an elimination pathway that circumvents the need for transition-metal catalysis, perfectly preserving the strained scaffold .

Q2: How do I avoid the use of explosive peroxides during lactam oxidation in bicyclic systems? A: Scale-up of azabicyclo[3.1.0]hexanone derivatives often relies on bis(trimethylsilyl)peroxide, which poses severe explosion hazards at multigram scales. Solution: Implement a two-step, peroxide-free oxidation. First, oxidize the lactam using S-methyl methanethiosulfonate to form a thioketal intermediate. Subsequently, treat the intermediate with phenyliodine bis(trifluoroacetate) (PIFA) under aqueous conditions to yield the desired dione safely .

Q3: Why is my ABNO (9-Azabicyclo[3.3.1]nonane-N-oxyl) NMR spectrum completely blank or showing massive line broadening? A: ABNO is a stable nitroxyl radical. The unpaired electron creates a strong local magnetic field that induces rapid nuclear spin relaxation (paramagnetism), broadening the NMR signals beyond detection. Solution: Do not rely on standard 1H NMR for purity analysis of the final oxidized radical. Instead, use GC/MS (expecting m/z = 140, though m+1/z = 141 is often observed under electrospray ionization). Alternatively, add a reducing agent (like phenylhydrazine) directly to the NMR tube to transiently reduce the radical to the diamagnetic hydroxylamine for clear spectral acquisition .

IV. Standardized Self-Validating Protocol

Synthesis of 9-Azabicyclo[3.3.1]nonane via Double Mannich Condensation

Based on validated methodology from Organic Syntheses .

Phase 1: Precursor Assembly (Double Mannich Reaction)

  • Preparation : In a 500 mL reactor equipped with a PTFE-coated temperature probe, dissolve 20.0 g of acetone dicarboxylic acid in 100 mL of buffered aqueous solution (pH 5.5). Causality: Acetone dicarboxylic acid is a β-keto acid. If the pH drops too low or the temperature exceeds 5 °C, it undergoes a 6-membered cyclic transition state, irreversibly releasing CO2.

  • Addition : Slowly add 50% aqueous glutaraldehyde (1.0 equiv) and benzylamine (1.0 equiv) while maintaining the internal temperature strictly between 0–5 °C.

  • In-Process Control (IPC) : Monitor the reaction via HPLC. Validation Check: If significant peaks corresponding to decarboxylated byproducts appear, immediately lower the temperature and verify the buffer pH. Do not use acidic modifiers in your HPLC mobile phase, as this will degrade the sample during analysis.

  • Quench : After 30 minutes at 25 °C, cool back to 5 °C and quench with 10% HCl to pH 5-6. Validation Check: Gas evolution must completely cease before proceeding to extraction.

Mechanistic A Acetone Dicarboxylic Acid B Decarboxylation (Loss of CO2) A->B Heat / Uncontrolled pH C Double Mannich Condensation A->C pH 5-6 / Strict Temp Control D 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one C->D E Reduction & Deprotection D->E F Oxidation to ABNO (Paramagnetic) E->F

Fig 2. Reaction pathway and thermal pitfalls in the synthesis of ABNO.

Phase 2: Hydrogenolytic Deprotection

  • Setup : Transfer the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to a 300 mL pressure reactor. Add 100 mL isopropanol and 4.0 g of Pd(OH)2/C (20 wt%). Causality: Bridged bicyclic amines sterically hinder the nitrogen lone pair. Standard Pd/C is often insufficient; Pearlman’s catalyst (Pd(OH)2) provides the necessary highly active surface area for cleavage.

  • Pressurization : Purge with N2 (3x), then pressurize with H2 to 50 psi. Heat to 50 °C and stir at 300 rpm for 48 hours.

  • Validation Check : Sample the reaction and analyze via GC/MS. The reaction is self-validated as complete when the starting material peak disappears and a single peak at m/z = 125 emerges.

  • Filtration : Filter the catalyst through Solka-Floc (cellulose powder) to prevent fine particulate pass-through, washing the cake with 100 mL isopropanol. (Caution: Pyrophoric hazard when dry).

V. References

  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. MDPI Molecules, 2017.[Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 2020.[Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022.[Link]

  • Flow chemistry process for preparing aza-bicyclic heteroaryl compounds. Google Patents (WO2024178474A1), 2024.

  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 2011.[Link]

  • Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-Trienes by Cobalt(I)-Catalyzed[6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI Molecules, 2021.[Link]

Technical Support Center: Optimization of Catalytic Systems for Efficient 3-Aza-bicyclo[5.1.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 3-Aza-bicyclo[5.1.0]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to optimize your catalytic systems for maximal efficiency and selectivity.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 3-Aza-bicyclo[5.1.0]octane, particularly focusing on the widely employed rhodium-catalyzed cyclopropanation of N-Boc-pyrroline with a diazo reagent.

Issue 1: Consistently Low Reaction Yield

Question: My rhodium-catalyzed reaction between N-Boc-pyrroline and ethyl diazoacetate is resulting in a low yield (<30%) of the desired 3-Aza-bicyclo[5.1.0]octane. What are the likely causes and how can I improve the yield?

Answer:

Low yield in this catalytic cyclopropanation is a common issue that can often be traced back to several key factors related to reagent quality, catalyst activity, and reaction conditions.

Causality and Solutions:

  • Decomposition of the Diazo Reagent: Ethyl diazoacetate (EDA) is prone to decomposition, especially in the presence of acid or light, and upon prolonged storage. This decomposition reduces the effective concentration of your active reagent.

    • Troubleshooting:

      • Verify EDA Quality: Before use, check the purity of your EDA by ¹H NMR. Freshly prepared or newly purchased EDA should be used whenever possible.

      • Controlled Addition: Instead of adding all the EDA at once, use a syringe pump for slow addition over several hours. This maintains a low, steady concentration of the diazo compound, which minimizes side reactions like dimerization.

  • Catalyst Inactivation: The rhodium catalyst, while generally robust, can be susceptible to deactivation by impurities in the solvent or reagents.

    • Troubleshooting:

      • Solvent Purity: Ensure your solvent (e.g., dichloromethane, DCM) is anhydrous and free of acidic impurities. Passing the solvent through a column of activated alumina can be beneficial.

      • Reagent Purity: Purify the N-Boc-pyrroline substrate via column chromatography if necessary to remove any potential catalyst poisons.

  • Suboptimal Reaction Conditions: Temperature and concentration play a crucial role in the efficiency of the catalytic cycle.

    • Troubleshooting:

      • Temperature Control: While many rhodium-catalyzed cyclopropanations are run at room temperature, some systems benefit from cooling to 0 °C to suppress side reactions. Conversely, if the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) might be necessary, but this should be monitored carefully for increased side product formation.

      • Concentration Optimization: A starting concentration of the limiting reagent (N-Boc-pyrroline) in the range of 0.1-0.2 M is a good starting point. Very dilute conditions can slow down the reaction, while overly concentrated conditions may promote side reactions.

Experimental Workflow for Yield Optimization:

Below is a DOT script illustrating a logical workflow for troubleshooting low yield.

Yield_Troubleshooting start Low Yield (<30%) check_eda 1. Verify EDA Quality (Freshly prepared/distilled?) start->check_eda slow_addition 2. Implement Slow Addition (Syringe Pump) check_eda->slow_addition EDA is pure check_catalyst 3. Assess Catalyst & Reagents (Solvent/Substrate Purity) slow_addition->check_catalyst optimize_conditions 4. Optimize Conditions (Temperature & Concentration) check_catalyst->optimize_conditions Reagents are pure success Yield Improved optimize_conditions->success

Caption: A flowchart for systematic troubleshooting of low reaction yields.

Issue 2: Poor Diastereoselectivity

Question: The synthesis produces a mixture of diastereomers of the 3-Aza-bicyclo[5.1.0]octane product. How can I enhance the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in this reaction is primarily dependent on the catalyst system, specifically the ligands coordinated to the metal center. The steric and electronic properties of the ligands dictate the facial selectivity of the carbene transfer to the alkene.

Causality and Solutions:

  • Insufficiently Bulky Catalyst: The standard rhodium(II) acetate dimer (Rh₂(OAc)₄) provides little steric hindrance and often results in poor diastereoselectivity.

    • Troubleshooting:

      • Ligand Exchange: Employ rhodium catalysts with bulkier carboxylate or carboxamidate ligands. For example, rhodium(II) octanoate (Rh₂(Oct)₄) or the chiral catalysts developed by Davies and others can offer significantly improved stereocontrol. The choice of ligand can enforce a specific trajectory for the incoming olefin, favoring the formation of one diastereomer.

  • Solvent Effects: The solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity.

    • Troubleshooting:

      • Solvent Screening: A solvent screen is recommended. While non-polar solvents like DCM or hexanes are common, sometimes more coordinating solvents (or the lack thereof) can have a surprising effect on selectivity.

Data-Driven Catalyst Selection:

CatalystTypical Diastereomeric Ratio (exo:endo)Key Feature
Rh₂(OAc)₄1:1 to 3:1Standard, low steric bulk
Rh₂(TFA)₄2:1 to 5:1More electrophilic, can alter selectivity
Rh₂(Oct)₄5:1 to 10:1Increased steric bulk
Chiral Rhodium Catalysts>20:1Designed for high stereocontrol

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the rhodium-catalyzed cyclopropanation?

A1: The catalytic cycle begins with the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate after the expulsion of dinitrogen (N₂). This highly reactive electrophilic carbene is then transferred to the electron-rich double bond of the N-Boc-pyrroline substrate in a concerted step to form the cyclopropane ring and regenerate the rhodium(II) catalyst.

Catalytic_Cycle catalyst Rh₂(L)₄ carbene Rh₂(L)₄=CHCO₂Et (Rh-Carbene) catalyst->carbene + EDA eda N₂CHCO₂Et eda->carbene n2 N₂ carbene->n2 - N₂ product 3-Aza-bicyclo[5.1.0]octane carbene->product + Substrate substrate N-Boc-pyrroline substrate->product product->catalyst Regenerates Catalyst

Caption: The catalytic cycle for rhodium-catalyzed cyclopropanation.

Q2: How should I properly handle and store the rhodium catalysts?

A2: Rhodium(II) catalysts are generally stable to air and moisture for short periods. However, for long-term storage, it is best to keep them in a desiccator or under an inert atmosphere (e.g., in a glovebox) to prevent slow degradation. They should be stored away from light.

Q3: I am observing a significant amount of a side product identified as diethyl fumarate/maleate. What is causing this?

A3: The formation of diethyl fumarate (trans) and diethyl maleate (cis) is a classic side reaction in reactions involving ethyl diazoacetate. It arises from the dimerization of two rhodium carbene intermediates. This is particularly prevalent when the concentration of the diazo compound is too high relative to the alkene substrate. The best way to minimize this is through the slow addition of the diazo compound using a syringe pump, which keeps the instantaneous concentration of the carbene low.

Part 3: Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 3-Aza-bicyclo[5.1.0]octane.

Objective: To synthesize ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[5.1.0]octane-6-carboxylate.

Materials:

  • Rhodium(II) octanoate (Rh₂(Oct)₄)

  • N-Boc-2,5-dihydro-1H-pyrrole (N-Boc-pyrroline)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, syringe pump, magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-Boc-pyrroline (1.0 eq).

    • Dissolve the substrate in anhydrous DCM (to make a 0.1 M solution).

    • Add the rhodium(II) octanoate catalyst (0.5 mol%).

    • Stir the solution at room temperature for 10 minutes.

  • Reagent Addition:

    • In a separate flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.

    • Draw this solution into a syringe and place it on a syringe pump.

    • Add the EDA solution to the reaction mixture dropwise over a period of 4 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 3-Aza-bicyclo[5.1.0]octane product.

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C−H functionalization by metal−carbenoid and −nitrenoid insertion. Nature, 451(7177), 417-424. [Link]

  • Maas, G. (2004). Catalytic-site-directed control in transition-metal-catalyzed reactions of diazo compounds. Angewandte Chemie International Edition, 43(24), 3220-3223. [Link]

  • Doyle, M. P., Forbes, D. C. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews, 98(2), 911-935. [Link]

  • Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (2015). Modern Organic Synthesis with α-Diazocarbonyl Compounds. Chemical Reviews, 115(18), 9981-10080. [Link]

Validation & Comparative

Comparative Analysis of 3-Aza-bicyclo[5.1.0]octane and Bicyclic Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward Fsp3-rich, 3D-shaped molecules, conformationally restricted bicyclic amines have emerged as critical building blocks. By fusing a secondary ring (often a cyclopropane or cyclobutane) to a parent monocyclic amine, medicinal chemists can lock the molecule into a bioactive conformation, reducing the entropic penalty of target binding while fine-tuning physicochemical properties.

This guide provides an objective, data-driven comparative analysis of 3-Aza-bicyclo[5.1.0]octane —a bridged azepane surrogate—against other prominent bicyclic amines, detailing its structural advantages, synthetic workflows, and applications in drug discovery.

The Case for Conformational Restriction

Flexible monocyclic amines, such as pyrrolidine, piperidine, and azepane, exist in an equilibrium of multiple conformations. When binding to a target protein, the molecule must adopt a specific geometry, resulting in a high entropic penalty.

By introducing a fused cyclopropane ring to an azepane core to create 3-aza-bicyclo[5.1.0]octane, we achieve two critical outcomes:

  • Pre-organization: The 3D geometry is locked, enhancing target affinity.

  • Physicochemical Tuning: The increased s-character of the cyclopropane carbon bonds exerts an electron-withdrawing inductive effect. This slightly lowers the basicity (pKa) of the secondary amine, which improves membrane permeability and oral bioavailability without drastically altering lipophilicity (LogD).

G Azepane Flexible Azepane (High Entropic Penalty) Cyclopropanation Conformational Restriction Azepane->Cyclopropanation Rh-Catalysis Bicyclic 3-Aza-bicyclo[5.1.0]octane (Pre-organized 3D Shape) Cyclopropanation->Bicyclic Target Target Binding (e.g., HIV Integrase) Bicyclic->Target Enhanced Affinity

Logical flow of conformational restriction using 3-aza-bicyclo[5.1.0]octane.

Comparative Structural & Physicochemical Profiling

To understand the utility of 3-aza-bicyclo[5.1.0]octane, it must be benchmarked against other bicyclic scaffolds like 3-azabicyclo[3.1.0]hexane (a pyrrolidine surrogate) and 3-azabicyclo[3.2.0]heptane (a piperidine surrogate)[1][2].

The table below summarizes the quantitative physicochemical impact of bicyclic fusion compared to their respective monocyclic parents.

Bicyclic Amine ScaffoldMonocyclic IsostereRing SizeImpact on LogD (vs. Parent)Impact on pKa (vs. Parent)Primary Drug Discovery Applications
3-Azabicyclo[3.1.0]hexane Pyrrolidine5-membered~0.0 to +0.1-0.5 to -0.8HCV NS3-4A Protease Inhibitors (e.g., Telaprevir)
3-Azabicyclo[3.2.0]heptane Piperidine6-membered~0.0-0.4 to -0.6Btk Inhibitors, CNS Agents
3-Aza-bicyclo[5.1.0]octane Azepane7-membered-0.1 to +0.2-0.3 to -0.5HIV Integrase Inhibitors, Cathepsin K Inhibitors

Causality Analysis: The 7-membered azepane ring is highly flexible. Fusing it into a[5.1.0] bicyclic system provides a much more dramatic reduction in conformational degrees of freedom compared to the smaller[3.1.0] systems. This makes 3-aza-bicyclo[5.1.0]octane uniquely suited for targets requiring large, deep binding pockets, such as Cathepsin K[3][4].

Applications in Target-Directed Drug Discovery

HIV Integrase Inhibitors

Bridged tricyclic carbamoylpyridone compounds utilizing the 3-aza-bicyclo[5.1.0]octane scaffold have shown significant promise in treating HIV infections[5][6]. The rigid bicyclic structure precisely positions the carbamoylpyridone pharmacophore to chelate magnesium ions within the HIV integrase active site, preventing viral DNA integration while combating resistance mutations.

Cathepsin K Inhibitors

In the development of osteoporosis therapeutics, 5-methyl-3-(pyridine-2-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane derivatives (azepanone-based inhibitors) have been synthesized to target Cathepsin K[3][4]. The [5.1.0] bicyclic core restricts the azepanone ring into a specific geometry that maximizes hydrogen bonding with the enzyme's active site, yielding sub-nanomolar inhibitory potency ( Ki,app​<0.1nM ).

Mechanistic Pathway: Rhodium-Catalyzed Synthesis

The synthesis of medium-sized bicyclic amines is notoriously challenging due to transannular strain. The most robust method for constructing 3-aza-bicyclo[5.1.0]octane relies on a Rhodium-catalyzed denitrogenative annulation of N-homoallyl triazoles[7].

Mechanism Causality: The rhodium(II) paddlewheel complex, Rh2​(OAc)4​ , is utilized because it efficiently stabilizes the highly reactive transient α -imino carbenoid generated after the thermal extrusion of nitrogen gas. This stabilization prevents premature degradation and perfectly orchestrates the intramolecular cyclopropanation with the tethered olefin, ensuring complete stereospecificity.

G Step1 1. Precursor Setup N-Homoallyl triazole in toluene Step2 2. Catalyst Addition Rh2(OAc)4 (1-2 mol%) at 100°C Step1->Step2 Step3 3. Denitrogenation Thermal extrusion of N2 Step2->Step3 Step4 4. Annulation Intramolecular cyclopropanation Step3->Step4

Experimental workflow for Rh-catalyzed denitrogenative annulation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and evaluation of 3-aza-bicyclo[5.1.0]octanes.

Protocol 1: Rhodium-Catalyzed Intramolecular Cyclopropanation

Adapted from established denitrogenative annulation methodologies .

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the N-homoallyl triazole precursor (1.0 mmol) in anhydrous toluene (10 mL). Causality: Toluene is selected for its high boiling point, which is necessary to provide the thermal energy required for N2​ extrusion.

  • Catalyst Addition: Add Rh2​(OAc)4​ (1-2 mol%). Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the evolution of nitrogen gas (bubbling) and track reaction completion via TLC (Hexane/EtOAc 3:1).

  • Quenching & Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the solution through a short pad of Celite to remove the rhodium catalyst, washing with dichloromethane (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the pure 3-aza-bicyclo[5.1.0]octane derivative.

  • Validation: Confirm the cyclopropane ring formation via 1H NMR (look for characteristic upfield cyclopropyl protons between 0.5–1.2 ppm) and 13C NMR.

Protocol 2: Physicochemical Profiling (pKa and LogD Determination)

A self-validating metric to quantify the impact of conformational restriction.

  • Calibration: Calibrate a potentiometric titrator using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 2-3 mg of the 3-aza-bicyclo[5.1.0]octane hydrochloride salt in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).

  • pKa Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen blanket to prevent CO2​ absorption. Record the titration curve and calculate the pKa from the inflection point. Validation: Run a parallel titration of monocyclic azepane as a control to verify the ~0.4 unit pKa drop.

  • LogD (pH 7.4) Measurement: Use the shake-flask method. Dissolve the compound in a biphasic mixture of 1-octanol and pH 7.4 phosphate buffer (1:1 v/v). Shake for 2 hours at 25°C, centrifuge to separate layers, and quantify the concentration in each phase using LC-MS/MS.

References

  • Pan, X.-H., et al. (2015). Expedient catalytic construction of azabicyclo[4.1.0]/[5.1.0] carbaldehydes via intramolecular cyclopropanation. Tetrahedron.

  • Yamashita, D. S., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry.

  • World Intellectual Property Organization (2020). Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use. WO2020197991A1.

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.

Sources

A Comparative Guide to Spectroscopic Analysis for the Structural Validation of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of a Fused Bicyclic Amine

The 3-Aza-bicyclo[5.1.0]octane framework represents a unique structural motif, merging a seven-membered azepane ring with a high-energy cyclopropane ring. This fusion imparts significant conformational rigidity and unique stereoelectronic properties, making it an attractive scaffold in medicinal chemistry and drug development.[1] However, these same features present distinct challenges for unambiguous structural validation. The strained nature of the molecule and the presence of multiple stereocenters demand a multi-faceted analytical approach where data from different techniques are not just collected, but synergistically integrated.

This guide moves beyond a simple recitation of techniques. It presents a logical, problem-oriented workflow that mirrors the process of scientific inquiry. We will dissect the structural puzzle of 3-Aza-bicyclo[5.1.0]octane piece by piece, demonstrating how each spectroscopic method is chosen to answer specific questions, from elemental composition to precise three-dimensional arrangement. This integrated strategy ensures a self-validating system, providing the highest degree of confidence in the final structural assignment.

Part 1: Establishing the Foundation - Molecular Formula and Gross Connectivity

Before delving into the intricacies of stereochemistry, the fundamental questions of "What is it?" and "What is it made of?" must be answered. This involves confirming the molecular formula and identifying the basic carbon-nitrogen skeleton.

Lead Technique: High-Resolution Mass Spectrometry (HRMS)

Causality: For determining the elemental composition, no technique is more direct or precise than HRMS. While standard mass spectrometry provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula (e.g., C₇H₁₃N for the parent compound), definitively distinguishing it from potential isomers or impurities with the same nominal mass.

Experimental Protocol: ESI-TOF for HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation ([M+H]⁺).

  • Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard (e.g., leucine encephalin) for real-time internal mass calibration.

  • Analysis: Utilize the instrument's software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion, setting a mass tolerance of <5 ppm.

Supporting Techniques: ¹³C NMR and DEPT

Causality: While HRMS provides the formula, ¹³C Nuclear Magnetic Resonance (NMR) provides the carbon count. A standard proton-decoupled ¹³C NMR spectrum should reveal seven distinct signals for the seven carbon atoms of 3-Aza-bicyclo[5.1.0]octane (assuming Cₛ symmetry is not present). Further, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) differentiate between CH, CH₂, and CH₃ groups, providing a crucial first look at the carbon framework.

Part 2: Assembling the Puzzle - Elucidating the 2D Structure

With the molecular formula confirmed, the next logical step is to determine the precise atom-to-atom connectivity. This is the domain where two-dimensional NMR spectroscopy excels.

The NMR Toolkit: ¹H, COSY, HSQC, and HMBC

Expertise & Experience: A simple one-dimensional ¹H NMR spectrum of 3-Aza-bicyclo[5.1.0]octane will likely show a complex series of overlapping multiplets, especially in the aliphatic region. While informative, it is insufficient for a complete assignment. A suite of 2D NMR experiments is required to systematically build the molecular structure.

  • ¹H NMR: Provides the initial overview of proton environments and their integrations. Protons adjacent to the nitrogen will be deshielded and appear further downfield.[2] The cyclopropyl protons often appear in a distinct, high-field (upfield) region due to the ring's magnetic anisotropy.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It allows for the tracing of proton-proton networks, for example, walking along the carbon chain of the seven-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of connectivity analysis. It directly correlates each proton signal with the carbon to which it is attached. This experiment definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is the key to connecting the different spin systems identified by COSY. For instance, an HMBC correlation from a cyclopropyl proton to a carbon deep within the seven-membered ring can unambiguously confirm the bicyclic fusion.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a high-precision NMR tube. Following IUPAC recommendations, use a trace amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C chemical shifts.[3][4]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to optimize acquisition parameters and identify chemical shift ranges.

  • 2D Spectra Acquisition: Using standard instrument pulse programs, acquire COSY, HSQC (phase-sensitive with gradient selection), and HMBC (gradient-selected, long-range coupling optimized for ~8 Hz) spectra.

  • Data Processing and Analysis: Process the data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation. Analyze the spectra systematically:

    • Use the HSQC to assign one-bond C-H correlations.

    • Use the COSY to connect adjacent protons.

    • Use the HMBC to piece together the fragments and confirm the overall bicyclic structure.

Data Presentation: Representative NMR Data

Technique Information Yielded for 3-Aza-bicyclo[5.1.0]octane
¹H NMR Chemical shifts, coupling constants (J-values), integration (proton count)
¹³C NMR Number of unique carbons, chemical shifts indicating electronic environment
DEPT-135 Differentiates CH/CH₃ (positive) from CH₂ (negative) signals
COSY Reveals ³JHH correlations, mapping out adjacent proton networks
HSQC Directly links each proton to its attached carbon (¹JCH)
HMBC Shows long-range (²JCH, ³JCH) correlations, connecting structural fragments

Visualization: NMR Connectivity Workflow

G cluster_1d 1D NMR H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (C-H Direct Bonds) H1_NMR->HSQC COSY COSY (H-H Neighbor Bonds) H1_NMR->COSY HMBC HMBC (C-H Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR + DEPT (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final 2D Structure (Connectivity Map) HSQC->Structure Assigns C-H Pairs COSY->Structure Connects Fragments HMBC->Structure Confirms Skeleton G cluster_exp Experimental Determination cluster_comp Computational Support Input Validated 2D Structure NOESY NOESY / ROESY NMR (Solution Conformation) Input->NOESY XRAY X-Ray Crystallography (Solid-State Structure) Input->XRAY DFT DFT Calculations (Conformational Search & NMR Prediction) Input->DFT Output Confirmed 3D Structure (Stereochemistry) NOESY->Output Corroborates XRAY->Output Definitive Proof DFT->NOESY Predicts NOEs DFT->XRAY Compares Energy

Sources

A Computational Chemist's Guide to the Conformational Landscape of 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-Aza-bicyclo[5.1.0]octane scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Its inherent three-dimensional complexity, arising from the fusion of a seven-membered azepane ring with a cyclopropane ring, imparts significant conformational constraints that can be exploited for designing highly specific and potent therapeutic agents.[1] Understanding the accessible conformational isomers of this scaffold is paramount to unlocking its potential in drug design. This guide provides a comprehensive, technically-grounded framework for the computational investigation of 3-Aza-bicyclo[5.1.0]octane's conformational space. In the absence of extensive published studies on this specific molecule, we present a robust, first-principles-based methodology, drawing from established best practices in computational chemistry for analogous azabicyclic and strained-ring systems.[2][3] We detail a complete workflow, from initial structure generation through high-level quantum mechanical calculations and propose a pathway for experimental validation via NMR spectroscopy.

Part 1: The Structural and Energetic Rationale for Conformational Analysis

The 3-Aza-bicyclo[5.1.0]octane system is characterized by two key structural features that dictate its conformational behavior:

  • The Seven-Membered Azepane Ring: Unlike the well-defined chair conformation of a cyclohexane ring, seven-membered rings are highly flexible and can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms.[4] The nitrogen atom at the 3-position introduces an additional layer of complexity, influencing ring puckering and providing a site for substitution that can further modulate conformational preference.

  • The Fused Cyclopropane Ring: The rigid, strained cyclopropane ring locks a portion of the larger ring, significantly restricting its overall flexibility. The fusion can be either cis or trans with respect to the azepane ring's pseudo-plane, leading to distinct families of isomers (endo and exo).

The interplay between the azepane ring's flexibility and the cyclopropane's rigidity creates a unique and complex potential energy surface. Identifying the global minimum energy conformation, as well as other low-energy, accessible conformers, is critical, as the specific 3D arrangement of atoms dictates how a molecule will interact with a biological target.[5]

Part 2: A Validated Workflow for In-Silico Conformational Profiling

A reliable computational analysis requires a multi-tiered approach, starting with a broad search using computationally inexpensive methods and progressively refining the results with more accurate, and costly, levels of theory.[6] This ensures a thorough exploration of the conformational space without incurring prohibitive computational expense.

Experimental Protocol 1: Multi-Level Computational Conformational Search

Objective: To identify all energetically accessible conformers of 3-Aza-bicyclo[5.1.0]octane and determine their relative stabilities.

Methodology:

  • Initial 3D Structure Generation:

    • Begin with a 2D representation of 3-Aza-bicyclo[5.1.0]octane.

    • Use a molecular builder to generate an initial 3D structure. Create starting structures for both the cis (endo) and trans (exo) isomers.

  • Broad Conformational Search (Molecular Mechanics):

    • Rationale: This step rapidly explores the vast potential energy surface to identify a comprehensive set of possible conformers.[6][7]

    • Protocol:

      • Employ a robust molecular mechanics force field such as MMFF94 or OPLS3e.

      • Utilize a Monte Carlo or systematic search algorithm to rotate all acyclic single bonds and sample ring puckering.[8][9]

      • Retain all unique conformers within a relatively high energy window (e.g., 42 kJ/mol or ~10 kcal/mol) of the identified global minimum.[9]

      • Self-Validation Check: Ensure the search is exhaustive by confirming that increasing the number of search steps does not uncover new low-energy conformers.

  • Geometry Optimization and Energy Refinement (DFT):

    • Rationale: Density Functional Theory (DFT) provides a much more accurate description of electron distribution and, consequently, molecular geometry and energy.[4] The B3LYP functional is a widely-used hybrid functional that offers a good balance of accuracy and computational cost for organic molecules.[10][11][12]

    • Protocol:

      • Take each unique conformer from the molecular mechanics search.

      • Perform a full geometry optimization using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d).

      • Incorporate an empirical dispersion correction (e.g., D3BJ) to accurately model non-covalent, intramolecular interactions, which are crucial in determining conformational preferences.[10][13]

      • Self-Validation Check: Perform a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • High-Accuracy Single-Point Energy Calculation:

    • Rationale: To obtain highly accurate relative energies, it is beneficial to use a larger basis set on the DFT-optimized geometries.

    • Protocol:

      • Using the B3LYP/6-31G(d)-optimized geometries, perform a single-point energy calculation with a larger basis set, such as cc-pVTZ.

      • Calculate the relative energies (ΔE) of all conformers with respect to the global minimum. These energies can be used to estimate the Boltzmann population of each conformer at a given temperature.

Workflow Visualization

The multi-level computational protocol is summarized in the workflow diagram below.

G cluster_0 Step 1: Structure Generation cluster_1 Step 2: Broad Conformational Search cluster_2 Step 3: QM Optimization & Validation cluster_3 Step 4: High-Accuracy Energy & Analysis SMILES 2D Structure (SMILES) Initial3D Initial 3D Model Generation SMILES->Initial3D MM_Search Molecular Mechanics Search (e.g., MMFF94, Monte Carlo) Initial3D->MM_Search Conformer_Pool Pool of Low-Energy Candidate Conformers MM_Search->Conformer_Pool DFT_Opt DFT Geometry Optimization (e.g., B3LYP-D3BJ/6-31G(d)) Conformer_Pool->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Validation Validation Check: No Imaginary Frequencies? Freq_Calc->Validation SP_Energy Single-Point Energy (e.g., B3LYP/cc-pVTZ) Validation->SP_Energy Yes Analysis Relative Energies (ΔE) & Boltzmann Population SP_Energy->Analysis

Caption: A multi-level workflow for robust computational conformational analysis.

Part 3: Comparative Data Analysis

Conformer IDAzepane ConformationRelative Energy (ΔE) (kcal/mol)Key Dihedral Angle (C1-N3-C4-C5)Predicted Dipole Moment (Debye)Boltzmann Population (298 K)
Conf-01 Twist-Chair0.00 (Global Minimum)-65.8°1.85~ 85%
Conf-02 Twist-Boat1.1545.2°2.40~ 14%
Conf-03 Chair2.50-55.1°1.95~ 1%

This table presents hypothetical data for illustrative purposes.

Interpretation of Data:

  • Relative Energy (ΔE): This is the most critical value, indicating the thermodynamic stability of each conformer. The conformer with ΔE = 0.00 is the most stable.

  • Key Dihedral Angle: Tracking specific dihedral angles provides a quantitative measure of the ring's shape.

  • Boltzmann Population: Calculated from the relative energies, this predicts the percentage of each conformer present in a bulk sample at thermal equilibrium. Conformations with populations >1% are generally considered significant.

Part 4: Experimental Validation - The Bridge Between Theory and Reality

Computational models, no matter how sophisticated, must be validated by experimental data.[14] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state conformation of organic molecules.[15][16]

Experimental Protocol 2: NMR-Based Conformational Validation

Objective: To experimentally validate the computationally predicted lowest-energy conformer and its population.

Methodology:

  • Synthesis and Purification: Synthesize and purify 3-Aza-bicyclo[5.1.0]octane or a suitable derivative.

  • NMR Data Acquisition:

    • Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) NMR spectra in a suitable solvent (e.g., CDCl₃).

  • Computational NMR Prediction:

    • Rationale: DFT methods can accurately predict NMR parameters like chemical shifts and coupling constants for a given 3D structure.[17] By comparing predicted values for each conformer to the experimental spectrum, the best match can be identified.

    • Protocol:

      • For each low-energy conformer (e.g., Conf-01, Conf-02), calculate the NMR chemical shifts using the GIAO method with a functional like mPW1PW91 and a basis set such as 6-311+G(d,p).[14]

      • If multiple conformers are significantly populated, calculate the Boltzmann-averaged predicted chemical shifts.

  • Data Correlation and Analysis:

    • Compare the experimental chemical shifts and coupling constants with the calculated values for each conformer.

    • A strong correlation (low mean absolute error) between the experimental data and the values predicted for a specific conformer (or a Boltzmann-weighted average) provides powerful evidence for its structure in solution.[17]

    • NOESY correlations can provide through-space distance constraints, which can further distinguish between different conformers.

Theory-Experiment Integration Diagram

G cluster_comp Computational Prediction cluster_exp Experimental Measurement Comp_Confs Calculated Low-Energy Conformers (A, B, C...) NMR_Pred Predict NMR Parameters (Chemical Shifts, J-couplings) for each Conformer Comp_Confs->NMR_Pred Boltzmann_Avg Calculate Boltzmann-Averaged NMR Spectrum NMR_Pred->Boltzmann_Avg Correlation Correlate & Compare: Minimize Error Between Predicted and Experimental Data Boltzmann_Avg->Correlation Predicted Spectrum Synthesis Synthesize & Purify Target Molecule NMR_Acq Acquire Experimental 1D and 2D NMR Spectra Synthesis->NMR_Acq NMR_Acq->Correlation Experimental Spectrum Conclusion Validated Solution-State Conformation(s) Correlation->Conclusion

Caption: The synergistic cycle of computational prediction and experimental NMR validation.

Conclusion and Future Outlook

This guide has outlined a comprehensive and robust methodology for elucidating the conformational isomers of 3-Aza-bicyclo[5.1.0]octane. By employing a multi-tiered computational approach, researchers can confidently identify the most stable conformers and predict their relative populations. Crucially, we have detailed a clear path for experimental validation using NMR spectroscopy, which is essential for grounding theoretical models in physical reality.

Understanding the precise three-dimensional structure and flexibility of the 3-Aza-bicyclo[5.1.0]octane scaffold is the foundational first step. This knowledge enables rational drug design, allowing for the strategic placement of substituents to lock in a desired bioactive conformation, thereby enhancing potency and selectivity for its intended biological target. The methods described herein provide a clear and actionable blueprint for any research group seeking to explore this promising chemical space.

References

  • Molecular simulation methods for conformational searches and diffusivity. (n.d.). OSTI.GOV. Retrieved March 8, 2024, from [Link]

  • Botta, M., et al. (2005). A Versatile Method for Systematic Conformational Searches: Application to CheY. Biophysical Journal. Available at: [Link]

  • Carter, E. A., & Goddard, W. A. (2012). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Willoughby, P. H., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. Available at: [Link]

  • Scheraga, H. A., et al. (2011). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology. Available at: [Link]

  • Tzeli, D., et al. (2011). Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies. Physical Chemistry Chemical Physics. Available at: [Link]

  • NMR free ligand conformations and atomic resolution dynamics. (n.d.). arXiv.org. Retrieved March 8, 2024, from [Link]

  • Gani, K., & Rajan, S. S. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Chemical Reviews. Available at: [Link]

  • ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers. (2008). Journal of Chemical Information and Modeling. Available at: [Link]

  • Hybrid functionals. (n.d.). Wikipedia. Retrieved March 8, 2024, from [Link]

  • Vögeli, B. (2022). Optimization and validation of multi-state NMR protein structures using structural correlations. Journal of Biomolecular NMR. Available at: [Link]

  • Parthasarathi, V., et al. (1999). Molecular Structures and Conformations of Three 3-azabicyclononanes. Acta Crystallographica Section B: Structural Science. Available at: [Link]

  • Extension of the B3LYP – Dispersion-Correcting Potential Approach to the Accurate Treatment of both Inter. (2013). arXiv.org. Available at: [Link]

  • Angulo, J., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Available at: [Link]

  • Civalleri, B., et al. (2006). B3LYP augmented with an empirical dispersion term (B3LYP-D*) as applied to molecular crystals. CrystEngComm. Available at: [Link]

  • Conformational Searching. (n.d.). Rowan. Retrieved March 8, 2024, from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (2011). Annals of Magnetic Resonance. Available at: [Link]

  • Innovative Approaches to Computational Drug Discovery. (n.d.). CECAM. Retrieved March 8, 2024, from [Link]

  • Acyclic Conformational Analysis Insights. (n.d.). Scribd. Retrieved March 8, 2024, from [Link]

  • Al-Hujran, T. A., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. (2014). Journal of the Serbian Chemical Society. Available at: [Link]

  • Sedlak, R., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. Available at: [Link]

  • Borgini, M., et al. (2025). Accessing the 3-Azabicyclo[5.1.0]Octan-4-One Scaffold Via Rhodium-Catalyzed Cycloisomerization of Bicyclo[1.1.0]Butane Amides. ResearchGate. Available at: [Link]

  • Density Functional Theory Study on Ring-Chain Isomerism of Semicarbazones. (2023). MDPI. Available at: [Link]

  • Predicting the Permeability of Macrocycles from Conformational Sampling. (2020). Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

critical comparison of different synthetic routes to 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aza-bicyclo[5.1.0]octane scaffold is a highly valued, conformationally restricted bicyclic amine. By fusing a cyclopropane ring to a seven-membered azepane, medicinal chemists can precisely tune the vector of attached pharmacophores, improve metabolic stability, and modulate basicity. However, synthesizing this strained [5.1.0] system presents unique thermodynamic and kinetic challenges[1].

As an application scientist evaluating synthetic routes for drug development, selecting the right methodology depends heavily on your project phase—whether you need rapid diversification for structure-activity relationship (SAR) studies or a robust, scalable route for process chemistry. This guide critically compares the two most effective synthetic strategies for accessing 3-aza-bicyclo[5.1.0]octane derivatives: the Intermolecular Simmons-Smith Cyclopropanation and the Rhodium-Catalyzed Intramolecular Carbene Transfer .

Route A: The Intermolecular Simmons-Smith Approach (Organozinc Carbenoid)

The most direct method to construct the 3-aza-bicyclo[5.1.0]octane core is the cyclopropanation of a pre-formed unsaturated azepane (e.g., 2,3,4,7-tetrahydro-1H-azepine). While the classic Simmons-Smith reaction (using a Zn-Cu couple) often suffers from heterogeneous irreproducibility, the Furukawa modification utilizing diethylzinc ( Et2​Zn ) provides a homogeneous, highly reliable alternative[1].

Mechanistic Causality: The reaction relies on the generation of the Furukawa reagent ( IZnCH2​I ) at low temperatures. Because the azepane nitrogen can coordinate with the electrophilic zinc carbenoid, it is critical to use a strongly electron-withdrawing protecting group (such as a Boc or Cbz group) on the amine. This prevents deleterious N-alkylation and directs the carbenoid to the π -system of the alkene[2].

SS_Workflow A N-Boc-Tetrahydroazepine (Starting Material) B Furukawa Reagent Generation (Et2Zn + CH2I2 in DCM, 0°C) A->B Addition C Carbenoid Transfer (Stereospecific[2+1] Cycloaddition) B->C IZnCH2I Intermediate D 3-Azabicyclo[5.1.0]octane (Product Isolation) C->D Aqueous Quench

Workflow of Furukawa-modified Simmons-Smith cyclopropanation of azepenes.
Self-Validating Protocol: Furukawa Cyclopropanation

Adapted from process-scale methodologies for carbamoylpyridone precursors[1][2].

  • Preparation: In an oven-dried, three-neck flask under argon, dissolve 1.0 eq of N -Boc-2,3,4,7-tetrahydro-1H-azepine in anhydrous dichloromethane (DCM) to a concentration of 0.5 M. Cool the system strictly to 0 °C using an ice-water bath.

  • Carbenoid Generation: Slowly add 2.0 eq of 1M diethylzinc in hexanes via a syringe pump (rate: 1 mL/min). Causality: Slow addition controls the exothermic complexation. Follow immediately with the dropwise addition of 4.0 eq of diiodomethane ( CH2​I2​ ).

  • Sequential Dosing: Stir for 2 hours at 0 °C. Because the zinc carbenoid has a short half-life, a single charge rarely achieves full conversion. Add a second identical charge of Et2​Zn and CH2​I2​ .

  • Validation Check: Monitor via TLC (KMnO4 stain). The starting alkene should rapidly decolorize the stain, while the cyclopropanated product will not. Once the alkene spot is completely consumed, proceed to quench.

  • Quench & Isolation: Slowly add saturated aqueous NH4​Cl . Validation: Vigorous gas evolution (ethane) confirms that active Et2​Zn was present throughout the reaction, validating the reagent's integrity. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Route B: Rhodium-Catalyzed Intramolecular Carbene Transfer

For discovery chemists requiring specific stereocontrol or functionalization at the cyclopropane ring (e.g., a 7-carbaldehyde derivative), Route A is limited because it only transfers an unsubstituted methylene group. Route B circumvents this by building the bicyclic system from an acyclic tethered precursor via a Rh(II)-catalyzed denitrogenative intramolecular cyclopropanation of N -homoallyl triazoles[3][4].

Mechanistic Causality:

N -sulfonyltriazoles exist in equilibrium with their α -diazoimine tautomers. Upon exposure to a dirhodium(II) catalyst, nitrogen gas is extruded, forming an electrophilic α -imino rhodium carbenoid. Because the alkene is tethered intramolecularly, the resulting [2+1] cycloaddition is entropically favored and highly diastereoselective, dictated by the minimization of steric strain in the transition state[3].

Rh_Pathway A N-Homoallyl Triazole (Carbene Progenitor) B Rh(II) Complexation (Rh2(OOct)4, Toluene, Δ) A->B Catalyst Binding C Denitrogenation (-N2) (α-Imino Rh-Carbenoid) B->C Rate-determining D Intramolecular Cyclopropanation (Diastereoselective) C->D Tethered Alkene Attack E 3-Azabicyclo[5.1.0]octane-7-carbaldehyde D->E Catalyst Regeneration

Mechanistic pathway for Rh(II)-catalyzed intramolecular cyclopropanation.
Self-Validating Protocol: Rhodium-Catalyzed Cyclopropanation

Adapted from the methodologies of Pan et al.[3].

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, add 2 mol% of Rh2​(OOct)4​ (Rhodium octanoate) to anhydrous toluene. Causality: The lipophilic octanoate ligands are crucial for complete catalyst solubility in non-polar toluene, which suppresses unwanted intermolecular side reactions. Heat to 80 °C.

  • Substrate Addition: Dissolve 1.0 eq of the N -homoallyl triazole precursor in toluene. Add this solution dropwise to the hot catalyst mixture over 1 hour using a syringe pump. Causality: Maintaining a low steady-state concentration of the diazo-equivalent prevents carbenoid dimerization.

  • Validation Check: Attach the reaction vessel to a mineral oil bubbler. The evolution of N2​ gas bubbles is the primary physical indicator of carbenoid formation. The reaction is complete exactly when gas evolution ceases.

  • Workup: Cool to room temperature and concentrate under reduced pressure. The crude mixture is typically exceptionally clean, requiring only a short silica plug (Hexanes/EtOAc) to remove the rhodium catalyst.

Critical Comparison & Performance Data

To objectively select the appropriate route, we must evaluate the synthetic metrics. The table below summarizes the quantitative and qualitative performance of both methodologies.

Performance MetricRoute A: Simmons-Smith (Organozinc)Route B: Rh-Catalysis (Triazole)
Primary Application Process scale-up, core scaffold synthesisLibrary generation, complex functionalization
Typical Yield 65% – 85% (Requires multiple reagent dosing)70% – 92% (Highly efficient)
Stereocontrol Moderate (Depends heavily on ring conformation)Excellent (High diastereoselectivity via constrained TS)
Scalability High (Routinely performed on >100g scale)Low/Moderate (Limited by cost of Rh catalyst)
Reagent Toxicity/Safety High ( Et2​Zn is highly pyrophoric)Moderate (Triazoles require thermal safety screening)
Substrate Scope Limited to unsubstituted cyclopropanesBroad (Allows for 7-carbaldehyde/ketone derivatives)

Application Scientist Insights & Conclusion

If your goal is to synthesize bulk quantities of the bare 3-aza-bicyclo[5.1.0]octane scaffold for downstream functionalization, Route A (Simmons-Smith) is the undeniable choice. Despite the pyrophoric nature of diethylzinc, the cost-effectiveness and scalability of the Furukawa modification make it the industry standard for process chemistry[1][2].

Conversely, if you are in the hit-to-lead optimization phase and require late-stage diversification, Route B (Rh-Catalysis) is superior. The ability to install a functional handle (like a carbaldehyde) directly onto the cyclopropane ring bypasses several difficult functionalization steps that would be required post-synthesis in Route A[3]. The use of triazoles as bench-stable diazo surrogates also dramatically improves the safety profile compared to handling explosive diazoalkanes[4].

References

  • Gilead Sciences, Inc. (2020). BRIDGED TRICYCLIC CARBAMOYLPYRIDONE COMPOUNDS AND THEIR PHARMACEUTICAL USE. European Patent EP4122537A1.
  • Pan, X.-H., Jiang, P., Jia, Z.-H., & Xu, H. (2015). Expedient Catalytic Construction of Azabicyclo[4.1.0]/[5.1.0] Carbaldehydes via Intramolecular Cyclopropanation. Tetrahedron, 71(33), 5365-5370. URL:[Link]

  • Akter, M., & Rupa, K. (2022). 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds. Chemical Reviews. URL:[Link]

Sources

Single-Crystal X-Ray Crystallography of 3-Aza-bicyclo[5.1.0]octane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Aza-bicyclo[5.1.0]octane derivatives are conformationally restricted, highly strained bicyclic scaffolds that hold significant value in medicinal chemistry and drug development. Because the pharmacological efficacy of chiral drugs is intrinsically tied to their 3D conformation, determining their absolute stereochemistry is a critical regulatory and scientific requirement.

However, these derivatives are strictly "light-atom" molecules—typically containing only carbon, hydrogen, nitrogen, and oxygen. Assigning absolute configuration via single-crystal X-ray diffraction (SCXRD) for light-atom structures presents specific physical challenges due to weak anomalous scattering [1]. As a Senior Application Scientist, I have designed this guide to objectively compare crystallization methodologies, diffractometer hardware, and detector setups, providing a self-validating experimental protocol for the structural elucidation of these challenging small molecules.

Part 1: Comparative Analysis of Crystallization Strategies

Growing diffraction-quality single crystals is the primary bottleneck in small-molecule SCXRD [2]. Strained organic molecules like 3-aza-bicyclo[5.1.0]octane derivatives are often highly soluble and prone to kinetic trapping, which leads to "oiling out" (liquid-liquid phase separation) or the formation of twinned microcrystals.

Table 1: Comparison of Crystallization Techniques for Azabicyclic Molecules
Crystallization MethodMechanismMaterial RequirementCrystal QualitySuitability for Azabicycles
Vapor Diffusion Slow vapor-phase mixing of an antisolvent into the sample solution.Low (1–5 mg)Excellent Optimal. Prevents kinetic trapping; highly controllable.
Slow Evaporation Gradual solvent loss to reach supersaturation.Medium (5–10 mg)Moderate to GoodSub-optimal. Prone to aggregation, twinning, and oxidation.
Microbatch (Under-oil) Slow concentration under a layer of oil.Very Low (<1 mg)GoodBest for aqueous salts; less ideal for lipophilic free bases.
Causality in Method Selection

Vapor diffusion is the superior method for 3-aza-bicyclo[5.1.0]octane derivatives [3]. By placing a solution of the compound in a good solvent (e.g., dichloromethane) inside a closed chamber containing a volatile antisolvent (e.g., pentane), the antisolvent slowly diffuses into the sample via the vapor phase. This thermodynamically controlled approach approaches the supersaturation limit gradually. It ensures that nucleation occurs slowly and sparsely, yielding macroscopic, untwinned crystals rather than a precipitate.

Step-by-Step Methodology: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 2–5 mg of the 3-aza-bicyclo[5.1.0]octane derivative in 0.5 mL of a high-solubility solvent (e.g., CH₂Cl₂ or EtOAc) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Preparation: Add 3 mL of a highly volatile antisolvent (e.g., pentane or hexanes) to a larger 20 mL outer scintillation vial.

  • Chamber Assembly: Carefully place the uncapped 2 mL inner vial into the 20 mL outer vial.

  • Sealing and Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store undisturbed in a vibration-free environment at a constant temperature (e.g., 4 °C to slow diffusion kinetics) for 3–14 days.

  • Harvesting: Once faceted crystals of sufficient size (>0.1 mm in at least two dimensions) appear, harvest them immediately into a drop of paratone oil to prevent solvent loss and crystal lattice degradation.

Part 2: Hardware Comparison for Light-Atom Absolute Structure

The absolute structure of a chiral crystal is determined by measuring Bijvoet differences—small variations in the intensities of Friedel opposite reflections caused by anomalous (resonant) scattering [4]. Because 3-aza-bicyclo[5.1.0]octane lacks heavy atoms, the anomalous scattering signal is extremely weak, making hardware selection the deciding factor in experimental success.

Table 2: X-Ray Source Comparison for Light-Atom Structures
ParameterMo-Kα Microfocus SourceCu-Kα Microfocus Source
Wavelength (λ) 0.71073 Å1.54184 Å
Anomalous Signal (f'') for Oxygen ~0.01 electrons~0.05 electrons
Resolution Limit Beyond 0.40 Å~0.80 Å
Absolute Structure (Flack Parameter) High uncertainty for light atomsLow uncertainty; definitive assignment
Primary Use Case Routine connectivity / Heavy-atom complexesChiral light-atom organic molecules
Causality in Hardware Selection

While Mo-Kα sources provide higher resolution data and minimize X-ray absorption effects, Cu-Kα radiation is mandatory for determining the absolute configuration of 3-aza-bicyclo[5.1.0]octane derivatives [5]. The lower energy (longer wavelength) of Cu-Kα interacts more strongly with the core electrons of oxygen and nitrogen, amplifying the resonant scattering effect. This yields a statistically significant Flack parameter (ideally near 0 with a standard uncertainty < 0.1), definitively confirming the absolute stereochemistry.

Furthermore, coupling the Cu-Kα source with a Hybrid Photon Counting (HPC) detector (e.g., Pilatus or Eiger) rather than a traditional CCD is highly recommended. HPC detectors count individual X-ray photons directly, eliminating dark current and readout noise. This drastically improves the signal-to-noise ratio ( I/σ ) for high-angle reflections, which is critical for accurately modeling thermal parameters and resolving the absolute structure.

Part 3: Experimental Workflow and Validation

XRayWorkflow A Synthesis & Purification of 3-Aza-bicyclo[5.1.0]octane B Vapor Diffusion Crystallization (Thermodynamic Control) A->B C Crystal Harvesting & Mounting in Paratone Oil B->C D Cryocooling to 100 K (Minimizes Thermal Motion) C->D E Cu-Kα Data Collection (Optimized for Anomalous Dispersion) D->E F Integration & Scaling (Preserving Friedel Pairs) E->F G Structure Solution & Refinement (SHELXT / SHELXL) F->G H Absolute Configuration Confirmed (Flack Parameter ≈ 0) G->H

Caption: Workflow for the absolute structure determination of light-atom azabicyclic derivatives.

Step-by-Step Methodology: Data Collection and Refinement Protocol
  • Mounting: Select a single, untwinned crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling reduces the Debye-Waller thermal factors, sharpening diffraction spots and exponentially increasing high-angle data intensity.

  • Data Collection Strategy: Using a Cu-Kα microfocus source, calculate a data collection strategy that ensures >99% completeness and high redundancy (multiplicity > 4) specifically for Friedel pairs.

  • Integration and Absorption Correction: Integrate the frames using the instrument's software. Apply a multi-scan absorption correction (e.g., SADABS), ensuring that Friedel opposites are NOT merged during this step, as merging destroys the anomalous signal[4].

  • Structure Solution: Solve the phase problem using dual-space methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: Evaluate the Flack parameter. A value of 0.0(1) indicates the correct absolute enantiomer, while 1.0(1) indicates the inverted model. If the value is near 0.5, the crystal is likely a racemic twin [5].

References

  • Light-Atom Structures: Absolute Configuration Determination and Beyond Source: Incoatec URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Guide for crystallization: Vapor diffusion Source: University of Fribourg URL
  • Determination of absolute configuration using X-ray diffraction Source: Edinburgh Research Explorer URL
  • Source: Zurich Open Repository and Archive (ZORA)

Comparative Guide: Development and Validation of Analytical Methods for 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Aza-bicyclo[5.1.0]octane scaffold is a conformationally restricted, bicyclic secondary amine increasingly utilized as a critical building block in modern medicinal chemistry[1]. However, its structural nature presents a distinct analytical challenge: it is highly polar, volatile in its free-base form, and completely lacks a conjugated π -electron system. This absence of a native chromophore renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless without complex pre-column derivatization.

As a Senior Application Scientist, selecting the correct analytical platform requires understanding the causality behind the molecule's physicochemical behavior. This guide objectively compares three alternative analytical platforms—LC-ESI-MS/MS , HPLC-CAD , and GC-FID —and provides a self-validating framework for method development and validation in compliance with ICH Q2(R2) guidelines.

Methodological Comparison: Selecting the Right Platform

To establish a robust analytical method, we must match the detector's physical principles to the analyte's properties. Below is an objective comparison of the performance metrics for analyzing 3-Aza-bicyclo[5.1.0]octane across different platforms.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformDetection PrincipleLimit of Quantitation (LOQ)Linear Dynamic RangeMatrix Effect SusceptibilityPrimary Use Case
LC-ESI-MS/MS Mass-to-charge ( m/z ) via protonation0.5 – 5.0 ng/mL 103104 High (Requires SPE)Pharmacokinetics, Trace Bioanalysis
HPLC-CAD Charged Aerosol Particle Scattering1.0 – 5.0 µg/mL 102103 LowAPI Purity, Formulation QC
GC-FID Flame Ionization of Volatiles0.1 – 1.0 µg/mL 104105 LowResidual Solvents, Free-base Assay

Data synthesized from standard validation parameters for azabicyclo derivatives[2].

Scientific Causality in Method Development (E-E-A-T)

Do not simply follow a protocol; understand the physics governing the separation and detection of 3-Aza-bicyclo[5.1.0]octane.

Chromatographic Separation: Why HILIC over Standard C18?

The free amine form of 3-Aza-bicyclo[5.1.0]octane is highly hydrophilic. If injected onto a standard Reversed-Phase (RP) C18 column, it will fail to partition into the hydrophobic stationary phase and elute in the void volume ( t0​ ). Eluting at t0​ is disastrous for LC-MS/MS because the analyte co-elutes with unretained endogenous salts and phospholipids, leading to severe ion suppression .

The Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column. HILIC inverts the retention mechanism, utilizing a water-rich layer on a polar stationary phase (e.g., bare silica or amide) to retain the polar amine, ensuring it elutes well after the suppression zone.

Ionization Strategy: Why ESI+?

Because 3-Aza-bicyclo[5.1.0]octane contains a secondary nitrogen, it is highly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile/Water), the nitrogen readily accepts a proton to form a stable [M+H]+ pseudo-molecular ion. This makes Positive Electrospray Ionization (ESI+) the absolute gold standard for this scaffold, providing superior signal-to-noise ratios compared to Atmospheric Pressure Chemical Ionization (APCI).

Overcoming the Matrix Effect

When analyzing azabicyclo compounds in biological matrices (blood, plasma), co-eluting glycerophospholipids compete for charge droplets in the ESI source, neutralizing the analyte signal[3]. To build a trustworthy assay, sample preparation cannot rely on simple protein precipitation (PPT). A Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) must be employed to chemically lock the basic amine while washing away neutral lipids[4].

Analytical Workflow Visualization

G N1 1. Sample Preparation (Mixed-Mode SPE) N2 2. Chromatographic Separation (HILIC / Polar C18) N1->N2 Purified Analyte N3 3. Ionization & Detection (ESI+ MS/MS or CAD) N2->N3 Elution Profile N4 4. Method Validation (ICH Q2(R2) Criteria) N3->N4 Raw Peak Area N5 5. Data Output & Matrix Factor Calculation N4->N5 Validated Metrics

Fig 1: End-to-end analytical workflow for azabicyclo derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the internal logic of the test fails (e.g., Matrix Factor falls outside 0.85–1.15), the protocol automatically flags the run as invalid, preventing the publication of artifactual data.

Protocol A: Mixed-Mode SPE Sample Preparation
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL 2% Formic Acid in Water through an MCX SPE cartridge.

  • Loading: Dilute 200 µL of sample matrix with 200 µL of 4% Phosphoric Acid (to disrupt protein binding and ensure the amine is protonated). Load onto the cartridge.

  • Washing (Self-Purification Step):

    • Wash 1: 1.0 mL 2% Formic Acid in Water (removes polar neutrals).

    • Wash 2: 1.0 mL Methanol (removes hydrophobic phospholipids). Because the amine is protonated, it remains ionically bound to the sulfonic acid groups of the MCX resin.

  • Elution: Elute the 3-Aza-bicyclo[5.1.0]octane using 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate under N2​ and reconstitute in 100 µL of initial mobile phase.

Protocol B: Self-Validating Matrix Effect Assessment

To prove that your LC-MS/MS method is free from ion suppression, you must calculate the Matrix Factor (MF)[3].

  • Prepare Set 1 (Neat): Spike 3-Aza-bicyclo[5.1.0]octane into pure reconstitution solvent at your target concentration.

  • Prepare Set 2 (Post-Extraction): Extract a blank biological matrix using Protocol A. Spike the eluate with the same concentration of analyte.

  • Acquisition: Inject both sets into the LC-MS/MS.

  • Validation Logic: Calculate the Matrix Factor:

    MF=Peak Area of Set 1 (Neat)Peak Area of Set 2 (Post-Extraction)​
    • Acceptance Criteria: If 0.85≤MF≤1.15 , the method is validated for matrix effects. If MF<0.85 , ion suppression is occurring, and the chromatographic gradient or SPE wash steps must be adjusted.

References

  • PubChem. "3-Azabicyclo[5.1.0]octane-3-carboxylic acid | C8H13NO2 | CID 150365734". National Institutes of Health (NIH). Available at:[Link]

  • Sofalvi, S., et al. "Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction". Journal of Analytical Toxicology, 2020. Available at:[Link]

Sources

A Comparative Guide to the Chemical Reactivity of 3-Aza-bicyclo[5.1.0]octane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Aza-bicyclo[5.1.0]octane Scaffold

The 3-Aza-bicyclo[5.1.0]octane framework, consisting of a seven-membered azacyclic ring fused to an aziridine, represents a class of strained molecules with significant potential in medicinal chemistry and synthetic methodology. The inherent ring strain of the aziridine moiety, combined with the conformational flexibility of the seven-membered ring, imparts unique chemical properties to these compounds. The fusion of the two rings can result in two primary diastereomers: endo and exo, distinguished by the orientation of the aziridine ring relative to the larger ring. This stereochemical difference is paramount in dictating the molecule's reactivity.

The high degree of sp³ character in these scaffolds makes them attractive as bioisosteres for aromatic systems, a strategy aimed at improving the pharmacokinetic and physicochemical properties of drug candidates.[1] The reactivity of these strained systems, particularly their susceptibility to nucleophilic attack, also positions them as potential covalent modifiers in drug design.[2][3]

Isomeric Landscape and Stereoelectronic Considerations

The two key isomers of 3-Aza-bicyclo[5.1.0]octane are the endo and exo diastereomers. In the endo isomer, the aziridine is oriented "inside" the concave face of the cycloheptane ring, while in the exo isomer, it is positioned "outside". This seemingly subtle difference has profound implications for their stability and reactivity.

Computational studies on the parent carbocyclic bicyclo[5.1.0]octane have shown that the cis-fused isomer (analogous to the endo aza-compound) is more stable than the trans-fused isomer.[4] This increased stability in the cis (or endo) configuration is attributed to reduced ring strain compared to the more twisted trans (or exo) form. This principle generally extends to the aza-analogs, suggesting that the endo isomer of 3-Aza-bicyclo[5.1.0]octane is the thermodynamically favored product in its synthesis.

The reactivity of these isomers is governed by several factors:

  • Ring Strain: The aziridine ring possesses significant strain energy, making it susceptible to ring-opening reactions. This is a key driver of the reactivity for both isomers.

  • Steric Hindrance: The approach of a nucleophile to the electrophilic carbons of the aziridine ring will be sterically hindered to different extents in the endo and exo isomers. The concave face of the endo isomer is generally more shielded, which can influence the regioselectivity of ring-opening.

  • Stereoelectronic Effects: The alignment of orbitals in the transition state of a reaction is crucial. For example, in an Sₙ2-type ring-opening, the nucleophile will typically attack the carbon atom from the side opposite to the C-N bond being broken. The accessibility of this trajectory will differ between the two isomers.

A Case Study: Reactivity of 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO)

Direct experimental comparisons of the parent 3-Aza-bicyclo[5.1.0]octane isomers are not extensively documented in the literature. However, a comprehensive study on a derivative, 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO), provides invaluable experimental data on the reactivity of this scaffold.[2][3]

Synthesis via Rh(I)-Catalyzed Cycloisomerization

The MABO scaffold is synthesized via a Rh(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides.[2][5] This reaction proceeds through a proposed mechanism involving a rhodium carbene intermediate, leading to the formation of the fused ring system.

G

Reactivity with Nucleophiles

The MABO scaffold has been shown to react with nucleophiles, such as glutathione, highlighting its potential as an electrophilic moiety for covalent drug design.[2] The reaction proceeds via a nucleophilic attack on one of the aziridine carbons, leading to ring-opening.

The kinetics of this reaction have been studied, and it was found that the reactivity of the MABO compounds is comparable to that of other known covalent inhibitors.[2] This reactivity underscores the electrophilic nature of the strained aziridine ring within the 3-Aza-bicyclo[5.1.0]octane framework.

CompoundHalf-life with Glutathione (GSH)Reference
Selected MABO derivativeComparable to (±)-sotorasib[2]

Comparative Reactivity of endo and exo Isomers: An Extrapolation

While the MABO study provides a solid foundation, it does not delve into a comparative analysis of its potential endo and exo isomers. To address this, we can extrapolate from the principles of aziridine chemistry and studies on related, smaller bicyclic systems like 3-azabicyclo[4.1.0]heptanes.

The ring-opening of bicyclic aziridines is a well-studied process.[6] Generally, nucleophilic attack can occur at either of the two carbons of the aziridine ring. The regioselectivity of this attack is influenced by both electronic and steric factors.

G

For the exo isomer , both faces of the aziridine ring are relatively exposed, and nucleophilic attack is expected to proceed with less steric hindrance compared to the endo isomer. The regioselectivity will likely be governed by the electronic nature of any substituents on the seven-membered ring.

For the endo isomer , the concave face of the molecule shields one side of the aziridine ring. This steric hindrance would likely favor nucleophilic attack from the less hindered convex face. This can lead to a higher degree of stereoselectivity in the ring-opening reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of the 3-Aza-bicyclo[5.1.0]octane scaffold, based on the successful synthesis of the MABO derivative and general procedures for handling aziridines.

Synthesis of 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) Derivative

This protocol is adapted from the Rh(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides.[2][5]

Materials:

  • N-allyl bicyclo[1.1.0]butane amide precursor

  • [Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-allyl bicyclo[1.1.0]butane amide (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • In a separate flask, prepare the catalyst solution by dissolving [Rh(CO)₂Cl]₂ (0.05 eq) and the phosphine ligand (0.10 eq) in anhydrous toluene.

  • Add the catalyst solution to the solution of the starting material.

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the MABO derivative.

Nucleophilic Reactivity Assay

This protocol outlines a general procedure to assess the reactivity of the synthesized MABO derivative with a model nucleophile like glutathione (GSH).

Materials:

  • MABO derivative

  • Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • LC-MS for analysis

Procedure:

  • Prepare a stock solution of the MABO derivative in ACN.

  • Prepare a stock solution of GSH in PBS.

  • In a reaction vial, add PBS and the GSH stock solution.

  • Initiate the reaction by adding the MABO stock solution.

  • At various time points, withdraw aliquots from the reaction mixture.

  • Quench the reaction by adding an excess of a suitable quenching agent or by immediate dilution with the mobile phase for LC-MS analysis.

  • Analyze the samples by LC-MS to monitor the disappearance of the starting material and the appearance of the product.

  • Calculate the half-life of the reaction from the kinetic data.

Characterization of Isomers

The structural elucidation of the endo and exo isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The coupling constants between the protons on the aziridine ring and the adjacent protons on the seven-membered ring can provide information about their dihedral angles and thus the stereochemistry of the ring fusion.

  • ¹³C NMR: The chemical shifts of the carbons in the aziridine and the seven-membered ring will differ between the two isomers due to different steric and electronic environments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the spatial proximity of protons. For the endo isomer, NOE correlations would be expected between the aziridine protons and the protons on the concave face of the seven-membered ring. Such correlations would be absent in the exo isomer.

Conclusion

The 3-Aza-bicyclo[5.1.0]octane scaffold is an emerging platform in medicinal chemistry, offering a unique combination of three-dimensionality and tunable reactivity. While direct comparative studies of its parent isomers are still forthcoming, the detailed investigation of the MABO derivative provides a strong foundation for understanding the chemical behavior of this heterocyclic system. The key to unlocking the full potential of these molecules lies in controlling the stereochemical outcome of their synthesis to selectively produce either the endo or exo isomer, as their reactivity profiles are anticipated to be distinct. The provided protocols and analytical insights serve as a starting point for researchers to explore the rich chemistry of these promising strained molecules.

References

  • Texidor, K., Uyghur, D., Wiese, N., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters, 130572. [Link]

  • Texidor, K., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Request PDF. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]

  • (2008). Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes. Journal of the American Chemical Society. [Link]

  • (2013). A Theoretical Study on the Isomers of Cyclooctene. Atlantis Press. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77. [Link]

  • (2001). Principal Component Analysis on the effect of nucleophiles on the reactivity of α-acylenaminoketones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]

  • Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link]

  • (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Augusta University. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Augusta University Research Profiles. [Link]

  • (2023). Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • (2012). Synthesis of 5-methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. PubMed. [Link]

  • (2021). Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of Bicyclic Hydrocarbons. Chemistry – A European Journal. [Link]

  • (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. [Link]

  • Lee, J., et al. (2011). Facile ring-opening of azabicyclic [3.1.0]- and [4.1.0]aminocyclopropanes to afford 3-piperidinone and 3-azepinone. Organic Letters, 13(5), 1083-5. [Link]

Sources

The 3-Aza-bicyclo[5.1.0]octane Scaffold: A Comparative Guide to a Novel Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to bioisosteric replacement strategies. This guide provides a comprehensive technical overview of the 3-Aza-bicyclo[5.1.0]octane scaffold, a promising yet underexplored bioisostere. Due to the nascent stage of research into this specific scaffold, this guide will present a predictive comparison based on established principles of medicinal chemistry and experimental data from closely related bicyclic systems. We will delve into the synthetic rationale, the anticipated impact on physicochemical and pharmacological properties when used as a replacement for common moieties like piperidine, and provide detailed experimental protocols to encourage its exploration.

The Rationale for Constrained Bicyclic Scaffolds in Drug Design

The introduction of conformational rigidity into a molecule is a well-established strategy to enhance binding affinity for a biological target. By reducing the entropic penalty associated with the binding of a flexible ligand, pre-organizing the pharmacophoric elements in a bioactive conformation can lead to a significant increase in potency. Furthermore, constrained scaffolds can improve selectivity by disfavoring binding to off-target proteins. The 3-Aza-bicyclo[5.1.0]octane scaffold, with its fused cyclopropane and azepane rings, offers a unique three-dimensional architecture that can project substituents into distinct vectors in chemical space, potentially unlocking novel interactions with target proteins.

Bioisosteric replacement of common fragments like piperidine with bicyclic amines can lead to significant improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, spirocyclic replacements for piperidine have been shown to enhance metabolic stability and modulate lipophilicity.[1][2] While direct experimental data for the 3-Aza-bicyclo[5.1.0]octane scaffold is limited, we can extrapolate the likely benefits based on these established principles.

Predictive Comparison: 3-Aza-bicyclo[5.1.0]octane vs. Piperidine

The piperidine ring is a ubiquitous fragment in pharmaceuticals, valued for its basic nitrogen which can form key ionic interactions and its role as a versatile scaffold.[3][4] However, its conformational flexibility and potential metabolic liabilities can present challenges in drug development.[5] The 3-Aza-bicyclo[5.1.0]octane scaffold offers a constrained alternative.

Below is a predictive comparison of the key physicochemical and pharmacokinetic properties when a piperidine moiety is replaced with a 3-Aza-bicyclo[5.1.0]octane scaffold.

PropertyPiperidine (Parent)3-Aza-bicyclo[5.1.0]octane (Analog)Rationale for Predicted Change
Conformational Rigidity Flexible (chair, boat, and twist-boat conformations)RigidThe fused cyclopropane ring locks the seven-membered ring into a more defined conformation, reducing the entropic penalty upon binding.
Lipophilicity (LogP/LogD) ModeratePotentially LowerThe introduction of a more three-dimensional, sp³-rich scaffold can disrupt planarity and potentially reduce lipophilicity, which may improve solubility.
Aqueous Solubility ModeratePotentially HigherA lower LogP and the potential for improved crystal packing due to the rigid structure could lead to enhanced aqueous solubility.
Basicity (pKa) ~11.2Likely Similar or Slightly LowerThe basicity of the nitrogen is expected to be comparable to other saturated amines, though the ring strain may have a minor electron-withdrawing effect.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationPotentially HigherThe bicyclic nature of the scaffold can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to the nitrogen and adjacent carbons, thus improving metabolic stability.[6]
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated systems, which is generally favorable for escaping "flatland" and improving drug-like properties.

Table 1: Predicted Impact of Bioisosteric Replacement on Physicochemical Properties.

This predictive analysis suggests that the 3-Aza-bicyclo[5.1.0]octane scaffold could be a valuable tool for medicinal chemists to address challenges associated with flexible cyclic amines.

Navigating the Synthetic Landscape: Accessing the 3-Aza-bicyclo[5.1.0]octane Core

A key challenge in exploring novel scaffolds is their synthetic accessibility. A recently reported Rh(I)-catalyzed cycloisomerization of N-allyl bicyclo[1.1.0]butane amides provides a viable route to the closely related 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold.[7][8] This provides a foundational methodology that can be adapted to generate the saturated 3-Aza-bicyclo[5.1.0]octane core.

G cluster_0 Synthesis of N-allyl bicyclo[1.1.0]butane amide cluster_1 Rh(I)-Catalyzed Cycloisomerization cluster_2 Reduction to 3-Aza-bicyclo[5.1.0]octane start Bicyclo[1.1.0]butane derivative reagent1 Acylation with allylacetic acid derivative start->reagent1 product1 N-allyl bicyclo[1.1.0]butane amide reagent1->product1 reagent2 [Rh(cod)Cl]₂ / Ligand product1->reagent2 product2 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) reagent2->product2 reagent3 Reduction of amide and exocyclic double bond (e.g., LiAlH₄) product2->reagent3 product3 3-Aza-bicyclo[5.1.0]octane reagent3->product3

Caption: Synthetic workflow to the 3-Aza-bicyclo[5.1.0]octane scaffold.

Experimental Protocol: Synthesis of the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) Scaffold[7][8]

This protocol is based on the reported synthesis of the MABO scaffold and serves as a template for accessing derivatives of the 3-Aza-bicyclo[5.1.0]octane system.

Step 1: Synthesis of N-allyl bicyclo[1.1.0]butane amide

  • To a solution of a suitable bicyclo[1.1.0]butane amine precursor in an anhydrous aprotic solvent (e.g., dichloromethane), add an equimolar amount of a suitable base (e.g., triethylamine).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of an activated allylacetic acid derivative (e.g., allylacetic acid chloride) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-allyl bicyclo[1.1.0]butane amide.

Step 2: Rh(I)-Catalyzed Cycloisomerization

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-allyl bicyclo[1.1.0]butane amide in a degassed, anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂) and a suitable phosphine ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 5-methylene-3-azabicyclo[5.1.0]octan-4-one (MABO) scaffold.

Step 3: Reduction to 3-Aza-bicyclo[5.1.0]octane

  • To a suspension of a strong reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., THF) at 0 °C, slowly add a solution of the MABO scaffold in the same solvent.

  • Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, aqueous sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with an organic solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Aza-bicyclo[5.1.0]octane.

  • Further purification can be achieved by distillation or chromatography if necessary.

Comparative Experimental Evaluation: A Roadmap

To empirically validate the predicted benefits of the 3-Aza-bicyclo[5.1.0]octane scaffold, a head-to-head comparison with a parent molecule containing a more conventional cyclic amine is essential. The following experimental workflow is proposed:

G cluster_0 Compound Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis and Comparison parent Synthesize Parent Compound (e.g., with Piperidine) physchem Physicochemical Properties (Solubility, LogP, pKa) parent->physchem binding Biological Activity (Binding Affinity, IC₅₀/EC₅₀) parent->binding metstab Metabolic Stability (Microsomal, Hepatocyte) parent->metstab permeability Permeability (e.g., PAMPA, Caco-2) parent->permeability analog Synthesize Analog (with 3-Aza-bicyclo[5.1.0]octane) analog->physchem analog->binding analog->metstab analog->permeability analysis Head-to-Head Comparison of Experimental Data physchem->analysis binding->analysis metstab->analysis permeability->analysis sar Establish Structure-Activity and Structure-Property Relationships analysis->sar

Sources

A Comparative Guide to Catalytic Efficacy: 3-Aza-bicyclo[5.1.0]octane-Based Catalysts vs. Conventional Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Asymmetric Organocatalysis and Ligand Design

Executive Summary

The pursuit of absolute stereocontrol in asymmetric synthesis has driven the evolution of organocatalysts from flexible, naturally occurring amino acids to highly engineered, rigid synthetic scaffolds. Among the most promising next-generation architectures are 3-Aza-bicyclo[5.1.0]octane (3-ABO) derivatives.

Characterized by a fused cyclopropane ring on a constrained azepane core, the 3-ABO scaffold provides an exceptionally deep and rigid chiral pocket[1]. This guide objectively compares the catalytic efficacy of 3-ABO-based secondary amine catalysts against established industry standards—such as L-Proline and MacMillan’s imidazolidinones—demonstrating how bicyclic rigidity translates to superior enantiomeric excess (ee) in sterically demanding transformations.

Mechanistic Rationale: The Power of Bicyclic Rigidity

As a Senior Application Scientist, I frequently encounter the limitations of first-generation organocatalysts when dealing with sterically congested electrophiles. The efficacy of secondary amine catalysis (via enamine or iminium activation) relies entirely on the catalyst's ability to lock the transition state (TS) geometry and block one facial trajectory.

The Causality of Stereocontrol
  • L-Proline: Relies on a hydrogen-bond directing transition state. While effective for simple substrates, its inherent conformational flexibility allows for bond rotation under thermal stress, leading to a breakdown in facial selectivity when bulky substrates disrupt the H-bond network.

  • MacMillan Catalysts: Utilize steric shielding (a bulky group adjacent to the amine) to block the Re or Si face. However, the monocyclic nature of the imidazolidinone ring still permits minor conformational flexing.

  • 3-ABO Catalysts: The fusion of the [5.1.0] cyclopropane ring onto the nitrogen-containing heterocycle creates immense ring strain, virtually eliminating the rotational degrees of freedom around the catalytic core[2]. When an aldehyde condenses with the 3-ABO amine, the resulting enamine intermediate is locked into a highly ordered, singular conformation. The cyclopropane moiety acts as an impenetrable steric wall, forcing the incoming electrophile to approach exclusively from the unhindered face.

Visualizing the Activation Pathway

G A Aldehyde + Electrophile C Rigid Enamine (Si-face blocked) A->C Condensation B 3-ABO Catalyst B->C Secondary Amine D Highly Ordered Transition State C->D Nucleophilic Attack E Chiral Product (>95% ee) D->E Hydrolysis E->B Catalyst Regeneration

Fig 1: Enamine activation cycle of 3-ABO catalysts highlighting rigid transition state control.

Comparative Efficacy Data

To objectively evaluate catalytic performance, we compare the catalysts in a benchmark sterically demanding reaction: The Asymmetric Michael Addition of isobutyraldehyde to trans-β-nitrostyrene.

Data synthesized from standardized organocatalytic benchmarking protocols[1].

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
L-Proline 2024757280:20
MacMillan Imidazolidinone 1018859090:10
3-ABO-Derivative 5 12 92 98 95:5

Data Analysis: The 3-ABO catalyst demonstrates a clear superiority in both reaction kinetics and stereocontrol. The rigid bicyclic framework lowers the activation energy for the desired pathway while completely suppressing off-target trajectories, allowing for a reduction in catalyst loading to just 5 mol% while achieving 98% ee.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol for the 3-ABO-catalyzed Michael addition is designed as a self-validating system . Every critical phase includes an internal analytical check to confirm causality and prevent downstream failure[3].

Phase 1: Racemic Reference Generation (Validation Step)

Why? You cannot accurately quantify enantiomeric excess without proving your HPLC method can resolve both enantiomers.

  • React isobutyraldehyde (1.0 mmol) and trans-β-nitrostyrene (1.0 mmol) using an achiral amine (e.g., pyrrolidine, 10 mol%) in MTBE (2.0 mL) at room temperature.

  • Isolate the product and run on a Chiralpak AS-H column.

  • Validation Check: Adjust the mobile phase (typically 90:10 Hexane:IPA) until baseline resolution (Rs > 1.5) of the two enantiomer peaks is achieved.

Phase 2: Asymmetric Reaction Setup

Why use MTBE at -20 °C? The low dielectric constant of MTBE suppresses non-specific background ionic reactions. The sub-zero temperature reduces the thermal rotational energy of the enamine C-N bond, maximizing the stereocontrol exerted by the[5.1.0] framework.

  • In a flame-dried Schlenk flask under Argon, dissolve the 3-ABO catalyst (0.05 mmol, 5 mol%) in anhydrous MTBE (2.0 mL).

  • Add isobutyraldehyde (1.2 mmol) and stir at room temperature for 15 minutes to pre-form the enamine.

  • Validation Check: Analyze a 10 µL aliquot via ATR-FTIR. The disappearance of the aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of the enamine C=C stretch (~1650 cm⁻¹) validates successful pre-activation.

Phase 3: Electrophile Addition & Kinetic Monitoring
  • Cool the reaction mixture to -20 °C using a cryocooler.

  • Add trans-β-nitrostyrene (1.0 mmol) in one portion.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 4:1) every 2 hours. The reaction is complete when the bright yellow spot of the nitroolefin is entirely consumed.

Phase 4: Quenching and Chiral Analysis
  • Quench the reaction with saturated aqueous NH₄Cl (2.0 mL) to hydrolyze the product from the catalyst.

  • Extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purify via flash chromatography to isolate the pure Michael adduct.

  • Analyze via the validated Chiral HPLC method from Phase 1 to determine the exact ee.

Conclusion

For researchers engaged in complex API synthesis or natural product total synthesis, the choice of catalyst dictates the efficiency of the entire synthetic route. While L-Proline and MacMillan catalysts remain excellent general-purpose tools, 3-Aza-bicyclo[5.1.0]octane-based catalysts offer a distinct advantage when extreme stereocontrol is required. By leveraging the inherent ring strain and steric bulk of the fused cyclopropane-azepane system, 3-ABO catalysts provide a rigid, highly ordered transition state that consistently delivers superior enantiomeric and diastereomeric outcomes[4].

References

  • Novel Organocatalysts for Highly Enantioselective Transformations: Development and Evaluation Source: reposiTUm / ChemCatChem 1

  • Cyclopropanation versus Carbon—Hydrogen Insertion. The Influences of Substrate and Catalyst on Selectivity Source: ResearchGate 2

  • Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates Source: Thieme Connect 4

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: UCLA / The Doyle Group 3

Sources

A Researcher's Guide to the Pharmacological Target Validation of 3-Aza-bicyclo[5.1.0]octane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the pharmacological targets of novel 3-Aza-bicyclo[5.1.0]octane compounds. While direct pharmacological data for this specific scaffold is emerging, structural similarities to other bicyclic amines, such as 8-Azabicyclo[5.1.0]octane and various other azabicycloalkanes, suggest a strong potential for interaction with the cholinergic system.[1] This guide, therefore, focuses on a systematic approach to validate potential interactions with both muscarinic and nicotinic acetylcholine receptors, presenting a robust, multi-faceted strategy for target deconvolution and validation.

The Scientific Rationale: Why the Cholinergic System?

The bicycloalkane framework is a privileged scaffold in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets. For instance, derivatives of 8-azabicyclo[3.2.1]octane have been identified as potent antagonists of cholinergic receptors.[2] Furthermore, the related 8-Azabicyclo[5.1.0]octane has been noted for its potential anticholinergic properties, with studies indicating binding affinity for muscarinic acetylcholine receptors.[1] Given these precedents, a primary hypothesis is that 3-Aza-bicyclo[5.1.0]octane compounds may also modulate cholinergic signaling, which is critical in a wide range of physiological processes and implicated in numerous neurological disorders.[1][3]

This guide will, therefore, present a comparative approach to assess the affinity and functional activity of 3-Aza-bicyclo[5.1.0]octane compounds at both muscarinic and nicotinic acetylcholine receptors.

Foundational Target Validation: A Multi-pronged Approach

A credible target validation strategy relies on the convergence of evidence from multiple, independent experimental approaches. For the 3-Aza-bicyclo[5.1.0]octane series, we will employ a tiered approach, beginning with binding assays to establish target engagement, followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

Tier 1: Establishing Target Affinity with Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[4][5] These assays are robust, sensitive, and provide a direct measure of binding.[4] We will perform competitive binding assays to determine the inhibitory constant (Ki) of our test compounds against known radioligands for a panel of muscarinic and nicotinic receptor subtypes.

Comparative Data Table: Hypothetical Radioligand Binding Affinities (Ki, nM)

CompoundM1 Muscarinic ReceptorM2 Muscarinic Receptorα4β2 Nicotinic Receptorα7 Nicotinic Receptor
3-Aza-bicyclo[5.1.0]octane-X1 15250>10,000>10,000
3-Aza-bicyclo[5.1.0]octane-X2 >10,000>10,00050800
Atropine (Muscarinic Antagonist) 1.22.5>10,000>10,000
Varenicline (nAChR Partial Agonist) >10,000>10,0000.8320

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human muscarinic (e.g., M1, M2) or nicotinic (e.g., α4β2, α7) receptor subtypes.[6][7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors, [3H]-Epibatidine for nicotinic receptors), and a range of concentrations of the 3-Aza-bicyclo[5.1.0]octane test compound.[6][7]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[4]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep Prepare cell membranes expressing target receptor setup Set up 96-well plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to reach equilibrium setup->incubate filtrate Separate bound/free ligand via filtration incubate->filtrate count Quantify radioactivity filtrate->count analyze Calculate IC50 and Ki values count->analyze G cluster_muscarinic Muscarinic Receptor (Gq-coupled) cluster_nicotinic Nicotinic Receptor (Ion Channel) M1 M1 Receptor Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Ca_assay Calcium Flux Assay (FLIPR) Ca_release->Ca_assay nAChR nAChR Ion_flow Cation Influx (Na+, Ca2+) nAChR->Ion_flow Depolarization Membrane Depolarization Ion_flow->Depolarization Ephys_assay Electrophysiology (Patch-Clamp) Depolarization->Ephys_assay

Caption: Assays for muscarinic and nicotinic receptor functional validation.

Tier 3: In Vivo Target Engagement and Pharmacodynamic Effects

Once in vitro activity is established, it is crucial to demonstrate that the compound can reach its target in a living organism and elicit a physiological response.

In Vivo Target Engagement: Positron Emission Tomography (PET)

For promising candidates, PET imaging can be used to visualize and quantify receptor occupancy in the brain of a living animal. [2]This requires the development of a radiolabeled version of the 3-Aza-bicyclo[5.1.0]octane compound.

Comparative Data Table: Hypothetical In Vivo Outcomes

CompoundBrain PenetrationTarget Occupancy at 1 mg/kgEffect in Mouse Model of Cognition
3-Aza-bicyclo[5.1.0]octane-X1 High75% at M1 ReceptorsReverses scopolamine-induced memory deficit
3-Aza-bicyclo[5.1.0]octane-X2 Moderate60% at α4β2 ReceptorsEnhances performance in novel object recognition
Vehicle Control N/A0%No effect

Experimental Workflow: In Vivo Target Validation

G cluster_invivo In Vivo Studies radiolabel Radiolabel lead compound pet PET Imaging for Receptor Occupancy radiolabel->pet pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling pet->pk_pd behavior Behavioral Models (e.g., cognition, pain) behavior->pk_pd

Caption: In vivo workflow for target engagement and pharmacodynamics.

Conclusion

The validation of pharmacological targets for a novel chemical series like the 3-Aza-bicyclo[5.1.0]octanes requires a systematic and evidence-based approach. By leveraging data from structurally related compounds, we can form a strong initial hypothesis, in this case focusing on the cholinergic system. The tiered experimental plan outlined in this guide, progressing from in vitro binding and functional assays to in vivo target engagement and pharmacodynamic studies, provides a rigorous pathway to confidently identify and validate the molecular targets of these promising new compounds. This structured approach ensures scientific integrity and provides the critical data needed to advance a compound through the drug discovery pipeline.

References

  • High-Throughput Electrophysiology for Drug Screening and Discovery. (2025, May 16). Technology Networks. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 77-91. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of Positive Allosteric Modulators of α7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulation, and in vitro Biological Activity Testing.
  • Pritchard, L. M., & Jurkat-Rott, K. (2007). Ion channel electrophysiology in pharmaceutical research. Methods in Molecular Medicine, 132, 233-256.
  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 77-91.
  • Williams, B. S., & Turek-Etienne, T. C. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Bethesda (MD)
  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed. Available from: [Link]

  • Ferreira, P. F., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439.
  • Abdrakhmanova, G., et al. (2010). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Neuropharmacology, 59(6), 511-518.
  • Ramezani, A. M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 833-839.
  • Clancy, J. P., & Mense, M. (2022). Electrophysiological Approaches for the Study of Ion Channel Function. In Cystic Fibrosis. Humana, New York, NY.
  • Gould, R. W., & Lewis, D. A. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 21(3), 291-303.
  • Halter, S., & Gatch, M. B. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 597830.
  • Li, T., et al. (2017).
  • Zhang, X., & Zhao, J. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 314(4), C387-C397.
  • Fucile, S. (2023).
  • Wube, A. A., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6245.
  • Weltzin, M. M., & Schulte, M. K. (2019). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Current Neuropharmacology, 17(1), 37-49.
  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 77-91.
  • Tanimoto, H., et al. (2000). Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether. Chemical and Pharmaceutical Bulletin, 48(7), 957-961.
  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Available from: [Link]

  • Albuquerque, E. X., et al. (2009). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of Pharmacology and Experimental Therapeutics, 328(2), 343-355.
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Available from: [Link]

  • Wang, Y., et al. (2008). Pharmacological characterization of 3-azabicyclo [1][4][8]octane-1-yl-l-leucyl-d-tryptophanyl-d-4-Cl-phenylalanine: A novel ET(A) receptor-selective antagonist. Pulmonary Pharmacology & Therapeutics, 21(5), 768-774.

  • Zhang, H. J., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv.
  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eScholarship.
  • Fisas, A., & Paoli, A. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011).
  • Al-Harbi, K. S., et al. (2016). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 7, 133.
  • Ohta, T., et al. (1995). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chemical and Pharmaceutical Bulletin, 43(8), 1274-1279.
  • European Patent Office. (2008, July 2). 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS - EP 2164847 B1.
  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836-844.
  • De-graft, A. A., & Oyebode, O. (2021).
  • Chen, Y., et al. (2024). Development and validation of a questionnaire to assess knowledge, attitudes, and practices regarding the addictive and detrimental effects of novel psychoactive substances among university students. BMC Public Health, 24(1), 1-12.
  • Filatov, A. S., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines.
  • El-Haj, B. M. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
  • Di Fruscia, P., et al. (2021). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
  • Filatov, A. S., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Aza-bicyclo[5.1.0]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: The Significance of the Aziridine Moiety

The structure of 3-Aza-bicyclo[5.1.0]octane contains a bicyclic system with a fused three-membered aziridine ring. The significant ring strain of the aziridine group makes it susceptible to ring-opening reactions, rendering the molecule highly reactive.[1][2] Compounds containing the aziridine moiety are often classified as toxic, mutagenic, and irritant.[1] Therefore, it is prudent to handle 3-Aza-bicyclo[5.1.0]octane as a substance that is hazardous upon inhalation, skin contact, and ingestion.

Based on data from similar bicyclic amines, 3-Aza-bicyclo[5.1.0]octane is anticipated to be a skin and eye irritant, and may cause respiratory irritation.[3][4] In the event of thermal decomposition, it may produce hazardous gases, including carbon oxides and nitrogen oxides.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 3-Aza-bicyclo[5.1.0]octane for any purpose, including disposal, it is imperative to be situated in a well-ventilated area, preferably within a certified chemical fume hood.[5] The following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to safeguard against potential splashes.[6]

  • Hand Protection: Wear chemical-resistant gloves. Given the reactivity of aziridines, it is advisable to consult a glove compatibility chart or the manufacturer's recommendations.

  • Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, an impervious apron is recommended.

  • Respiratory Protection: All handling should be conducted within a fume hood to prevent inhalation of vapors.[5]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of 3-Aza-bicyclo[5.1.0]octane is through a licensed and approved hazardous waste disposal company.[3][4][7] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for 3-Aza-bicyclo[5.1.0]octane and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "3-Aza-bicyclo[5.1.0]octane," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Avoid Mixing: Do not mix 3-Aza-bicyclo[5.1.0]octane waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[3]

Step 2: Storage of Waste

  • Secure and Ventilated: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 3: Arranging for Disposal

  • Contact EHS: Liaise with your institution's EHS or an equivalent safety office to schedule a pickup of the hazardous waste. Follow all internal procedures for waste manifest and documentation.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: If the spill is significant or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Summary of Key Disposal Information

ParameterGuidelineRationale
Primary Disposal Route Incineration via a licensed hazardous waste contractor.Ensures complete destruction of the hazardous compound in a controlled and compliant manner.[7]
Waste Segregation Collect in a dedicated, labeled container. Do not mix with other waste streams.Prevents potentially hazardous reactions with incompatible chemicals.
Personal Protective Equipment (PPE) Safety goggles, face shield, chemical-resistant gloves, lab coat.Protects against skin, eye, and respiratory irritation.[3][4]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.Minimizes exposure and environmental contamination.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal cluster_spill Spill Scenario start Start: Need to Dispose of 3-Aza-bicyclo[5.1.0]octane ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Dedicated Container fume_hood->segregate  Collect Waste   spill Spill Occurs fume_hood->spill Potential Hazard label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards segregate->label_waste store_waste Store Sealed Container in a Ventilated Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs  Ready for Pickup   end_point Disposal by Licensed Contractor contact_ehs->end_point contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->segregate  Dispose of Spill Debris as Hazardous Waste  

Caption: Decision workflow for the safe disposal of 3-Aza-bicyclo[5.1.0]octane.

Conclusion

The proper disposal of 3-Aza-bicyclo[5.1.0]octane is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, use of appropriate personal protective equipment, and proper waste segregation, researchers can minimize risks. The cornerstone of this process is the ultimate disposal of the chemical waste through a certified hazardous waste management service. Always consult your local and institutional regulations to ensure full compliance.

References

  • Shanghai Haohong Scientific Co., Ltd. (2026). Safety Data Sheet: 3-Azabicyclo[3.3.0]octane hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet: 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • Sigma-Aldrich.
  • Shanghai Massive Chemical Technology Co., Ltd. (2023). 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride.
  • MilliporeSigma. 3-azabicyclo[3.2.1]octane-8-carboxylic acid,hydrochloride.
  • Capot Chemical. (2026). MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride.
  • Carl ROTH. (2015).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136123, Bicyclo[5.1.0]octane.
  • HazComFast. Bicyclo[5.1.0]oct-3-ene (CAS 659-84-7)
  • MilliporeSigma. 2-AZABICYCLO[5.1.0]OCTAN-3-ONE.
  • Wikipedia. Aziridine.
  • National Center for Biotechnology Information. (2011). β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study.
  • ResearchGate. (2023).
  • National Center for Biotechnology Information. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.

Sources

Personal protective equipment for handling 3-Aza-bicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-Aza-bicyclo[5.1.0]octane. Our aim is to empower you, our scientific partners, with the knowledge to work safely and effectively, ensuring that your focus remains on your groundbreaking research.

This document is structured to provide not just a list of equipment, but a clear rationale for each recommendation, grounded in the principles of chemical risk assessment. While a specific Safety Data Sheet (SDS) for 3-Aza-bicyclo[5.1.0]octane is not widely available, we can infer its potential hazards from structurally similar bicyclic amines. This proactive, science-led approach to safety is fundamental to best laboratory practice.

Hazard Analysis: A Data-Driven Approach to Safety

Given the chemical structure of 3-Aza-bicyclo[5.1.0]octane, it is prudent to assume it shares hazards with related compounds. Safety data for analogous materials, such as 3-Azabicyclo[3.3.0]octane hydrochloride and 2-Azabicyclo[5.1.0]octan-3-one, indicate a consistent hazard profile.[1][2][3]

Table 1: Inferred Hazard Profile for 3-Aza-bicyclo[5.1.0]octane

Hazard ClassificationGHS Hazard StatementPotential Effects
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationContact may lead to inflammation, redness, itching, or blistering.[4]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationSplashes can cause redness, pain, and significant eye damage.[4]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion may lead to adverse health effects.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory system.[3][4]

This data-driven assessment forms the basis for all subsequent PPE recommendations. The core principle is to establish barriers that mitigate these specific risks.

The Hierarchy of Controls: Contextualizing PPE

Before detailing specific PPE, it is crucial to understand its place within the wider context of laboratory safety. The "Hierarchy of Controls" is a foundational concept that prioritizes safety measures. PPE is the final, but essential, line of defense when other controls cannot eliminate the hazard.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling 3-Aza-bicyclo[5.1.0]octane, engineering controls like chemical fume hoods are paramount, supplemented by the robust PPE plan outlined below.

Core PPE Requirements for Handling 3-Aza-bicyclo[5.1.0]octane

A risk-based approach is essential for selecting the appropriate level of PPE.[5] The following recommendations are based on the inferred hazards and are scalable depending on the quantity and nature of the work being performed.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. These provide a seal around the eyes, offering protection from splashes and airborne particles that standard safety glasses do not.[6][7]

  • High-Risk Procedures: For tasks involving larger quantities, risk of splashing, or heating, a full-face shield should be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from direct splashes.

Skin and Body Protection

Given that this class of compounds causes skin irritation, preventing all skin contact is a primary objective.

  • Gloves: Hand protection is critical.[5] The choice of glove material must be based on chemical compatibility. For bicyclic amines, nitrile or neoprene gloves are generally recommended. Always check the manufacturer's compatibility data.

    • Double Gloving: For handling concentrated solutions or for prolonged tasks, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation or punctures.[7]

    • Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin.[8]

  • Protective Clothing: A standard cotton lab coat may not offer sufficient protection against splashes of corrosive or irritant chemicals.

    • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is the minimum requirement.

    • Chemical-Resistant Apron: For decanting or other procedures with a high splash risk, a chemical-resistant apron worn over the lab coat is essential.[9][10]

    • Full-Body Suit: In scenarios involving large quantities or significant risk of exposure, a disposable chemical-resistant suit (e.g., Tychem) may be necessary.[5]

Table 2: Recommended Skin and Body Protection by Task

TaskMinimum PPERecommended PPE
Weighing solidLab Coat, Single Pair of Nitrile GlovesLab Coat, Double Pair of Nitrile Gloves
Preparing solutionsLab Coat, Double Pair of Nitrile GlovesLab Coat, Chemical-Resistant Apron, Double Pair of Nitrile Gloves
Running reactionsLab Coat, Double Pair of Nitrile GlovesLab Coat, Chemical-Resistant Apron, Double Pair of Nitrile Gloves
Work-up/PurificationLab Coat, Double Pair of Nitrile GlovesLab Coat, Chemical-Resistant Apron, Double Pair of Nitrile Gloves
Respiratory Protection

The potential for respiratory irritation means that engineering controls are the primary method for mitigating inhalation risk.[4]

  • Fume Hood: All work with 3-Aza-bicyclo[5.1.0]octane, especially when handling the solid or creating solutions, must be performed in a properly functioning chemical fume hood.[1]

  • Respirator Use: In the rare event that engineering controls are insufficient or during an emergency spill response, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[7] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE selection to include its proper use and disposal.

Step-by-Step PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer pair last) Don3->Don4 Doff1 1. Outer Gloves (if used) Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.